molecular formula C19H25NO B1581042 Chirald CAS No. 38345-66-3

Chirald

Número de catálogo: B1581042
Número CAS: 38345-66-3
Peso molecular: 283.4 g/mol
Clave InChI: INTCGJHAECYOBW-APWZRJJASA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Chirald is a useful research compound. Its molecular formula is C19H25NO and its molecular weight is 283.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound® is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(2S,3R)-4-(dimethylamino)-3-methyl-1,2-diphenylbutan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO/c1-16(15-20(2)3)19(21,18-12-8-5-9-13-18)14-17-10-6-4-7-11-17/h4-13,16,21H,14-15H2,1-3H3/t16-,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INTCGJHAECYOBW-APWZRJJASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN(C)C)C(CC1=CC=CC=C1)(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CN(C)C)[C@@](CC1=CC=CC=C1)(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70273961
Record name Chirald
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70273961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38345-66-3
Record name (αS)-α-[(1R)-2-(Dimethylamino)-1-methylethyl]-α-phenylbenzeneethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38345-66-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Darvon alcohol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038345663
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chirald
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70273961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [S-(R*,S*)]-α-[2-(dimethylamino)-1-methylethyl]-α-phenylphenethyl alcohol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.976
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name D-OXYPHENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5917USS6PV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Introduction: The Critical Role of Stereochemistry in Drug Development

References

Spectroscopic Properties of Chiral Isomers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of key spectroscopic techniques used to investigate the three-dimensional structure of chiral isomers. In fields such as pharmacology and materials science, the ability to distinguish between enantiomers—non-superimposable mirror-image molecules—is critical, as different stereoisomers can exhibit vastly different biological activities and physical properties. This document delves into the principles, experimental protocols, and data interpretation for Circular Dichroism (CD), Vibrational Circular Dichroism (VCD), Raman Optical Activity (ROA), and Nuclear Magnetic Resonance (NMR) spectroscopy, offering a robust resource for the stereochemical analysis of chiral molecules.

Introduction to Chiroptical Spectroscopy

Chiral molecules possess the unique property of optical activity, meaning they interact differently with polarized light.[1] While enantiomers share identical physical properties like melting point and boiling point, they rotate the plane of plane-polarized light in equal and opposite directions.[1] Chiroptical spectroscopy leverages this interaction to provide detailed structural information. These techniques are indispensable for determining the absolute configuration of chiral centers, quantifying enantiomeric excess, and studying the conformational dynamics of molecules in solution.[2][3]

Electronic Circular Dichroism (CD) Spectroscopy

Electronic Circular Dichroism (CD) spectroscopy is a technique that measures the differential absorption of left- and right-circularly polarized light by chiral molecules.[4][5] This phenomenon arises from the interaction of polarized light with electronic transitions within the molecule.[6] The resulting CD spectrum provides valuable information on the stereochemistry and secondary structure of molecules, particularly large biomolecules like proteins and nucleic acids.[4][6]

Principle of Operation

Linearly polarized light can be described as a superposition of two equal-intensity, counter-rotating components of circularly polarized light: left-circularly polarized (LCP) and right-circularly polarized (RCP) light. When this light passes through a chiral sample, the LCP and RCP components are absorbed to different extents (ΔA = ALCP - ARCP).[2] This differential absorption results in the emerging light being elliptically polarized. A CD spectrometer measures this difference in absorbance as a function of wavelength. The data is often reported as ellipticity (θ) in millidegrees (mdeg) and can be converted to molar ellipticity [θ], a normalized value, for comparison across different samples.

CD_Principle cluster_source Light Source cluster_optics Optical Path Source Unpolarized Light LinearPolarizer Linear Polarizer Source->LinearPolarizer PEM Photoelastic Modulator (PEM) LinearPolarizer->PEM Linearly Polarized Light Sample Chiral Sample (in Cuvette) PEM->Sample Alternating LCP/RCP Light note1 PEM modulates light between left- and right-circular polarization. Detector Detector Sample->Detector Elliptically Polarized Light note2 Chiral molecules absorb LCP and RCP light differently (ΔA ≠ 0). note3 Detector measures the difference in absorption (CD signal).

Figure 1: Fundamental principle of Circular Dichroism (CD) spectroscopy.
Experimental Protocol

  • Sample Preparation :

    • Ensure the sample purity is high (ideally >95%) to minimize background noise.[4]

    • Dissolve the chiral compound in a solvent that is transparent in the desired wavelength range.

    • For far-UV analysis (190–260 nm), protein concentrations are typically between 0.1 and 0.5 mg/mL.[4] For near-UV analysis, concentrations above 1 mg/mL are preferred.[4]

    • Select a buffer that does not have high absorbance in the measurement region; phosphate or acetate buffers are common choices.[4]

    • Filter or centrifuge the sample to remove any particulates that could cause light scattering.[4]

  • Instrumentation and Setup :

    • Turn on the light source (e.g., Xenon lamp) and allow it to stabilize.

    • Select an appropriate quartz cuvette. For the far-UV region, path lengths of 0.1–0.2 mm are recommended, while 1–10 mm cuvettes are suitable for the near-UV and visible regions.[4]

    • Place the cuvette containing the solvent/buffer (blank) into the sample holder of the CD spectrometer.

  • Data Acquisition :

    • Set the spectral acquisition parameters, including the desired wavelength range (e.g., 190-260 nm for protein secondary structure), scan speed (typically 20–50 nm/min), and data interval.[4]

    • Acquire a baseline spectrum of the blank (solvent/buffer). This is crucial for correcting the sample spectrum.

    • Replace the blank with the sample cuvette.

    • Acquire the sample spectrum, performing multiple accumulations (e.g., 3-5 scans) to improve the signal-to-noise ratio.

  • Data Processing :

    • Subtract the baseline (blank) spectrum from the raw sample spectrum.

    • Convert the observed ellipticity (θobs, in mdeg) to molar ellipticity ([θ]) using the following formula to normalize for concentration and path length:[4] [θ] = (θ_obs × 100) / (c × l) where c is the molar concentration (mol/L) and l is the path length (cm). For proteins, the value is often converted to mean residue ellipticity by dividing by the number of amino acid residues.

Quantitative Data: Limonene Enantiomers

Limonene is a chiral monoterpene with two enantiomers, R-(+)-limonene (found in citrus) and S-(-)-limonene (piny odor).[7] Their chiroptical properties are distinct and can be measured using CD spectroscopy.

EnantiomerWavelength (nm)Molar Ellipticity [θ] (deg·cm²·dmol⁻¹)
R-(+)-Limonene ~220Positive Maximum
S-(-)-Limonene ~220Negative Maximum
Racemic MixtureAll0

Note: The exact molar ellipticity values can vary with solvent and temperature. The data presented indicates the characteristic sign of the Cotton effect for each enantiomer in the far-UV region. The absorption and CD spectra derived from the double overtone of the C-H vibrational transition can also be measured in the near-infrared region.[8]

Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational Circular Dichroism (VCD) extends the principles of CD into the infrared region of the electromagnetic spectrum.[9] Instead of probing electronic transitions, VCD measures the differential absorption of circularly polarized light associated with molecular vibrations.[10] This makes VCD an exceptionally powerful tool for determining the absolute configuration of small chiral molecules in solution, as VCD spectra are rich in structural information and can be accurately simulated using quantum chemical calculations.[3][9]

Principle of Operation

Similar to electronic CD, a VCD experiment measures the difference in absorbance ΔA = AL - AR. However, this differential absorption occurs at the frequencies of fundamental molecular vibrations.[2] The VCD signal is typically four to five orders of magnitude weaker than the parent IR absorption signal, requiring highly sensitive instrumentation.[10][11] The resulting spectrum shows both positive and negative bands, and for a pair of enantiomers, the VCD spectra are mirror images of each other—equal in magnitude but opposite in sign.[3] By comparing an experimental VCD spectrum to one calculated for a specific enantiomer (e.g., the R-enantiomer) using Density Functional Theory (DFT), the absolute configuration can be unambiguously assigned.[3]

Experimental Protocol
  • Sample Preparation :

    • Dissolve approximately 5–10 mg of the chiral molecule in a suitable solvent that has low absorption in the IR region of interest.[3]

    • Common solvents include deuterated chloroform (CDCl₃), carbon tetrachloride (CCl₄), and deuterated dimethyl sulfoxide (DMSO-d6).[3] Deuterated solvents are used to shift their vibrational bands away from the analyte's signals.[3]

    • The typical concentration is around 0.1 M.[12]

    • The sample is placed in an IR cell with BaF₂ or KBr windows, with a path length typically between 50 and 100 µm.[12][13]

  • Instrumentation and Setup :

    • VCD instruments are often built upon a Fourier Transform Infrared (FTIR) spectrometer, incorporating a linear polarizer and a photoelastic modulator (PEM).[3][9]

    • The IR beam from the interferometer is first linearly polarized.

    • The PEM then modulates this beam, rapidly alternating between left- and right-circular polarization at a high frequency (e.g., 50 kHz).[14]

    • The instrument must be carefully aligned to minimize artifacts.

  • Data Acquisition :

    • The doubly modulated beam (interferometer frequency and PEM frequency) passes through the sample.

    • The detector (typically a sensitive MCT detector) measures the transmitted light.[9]

    • A lock-in amplifier, referenced to the PEM frequency, demodulates the signal to extract the small VCD signal (the difference spectrum, ΔA).[3]

    • The total absorption IR spectrum (the sum spectrum) is obtained simultaneously.[3]

    • Data collection often requires long accumulation times (e.g., several hours) to achieve an adequate signal-to-noise ratio.[12]

  • Data Processing and Analysis :

    • The solvent spectrum is subtracted from the sample spectrum.

    • The experimental VCD spectrum is then compared with the VCD spectrum predicted by ab initio or DFT calculations for one of the enantiomers.

    • If the signs and relative intensities of the major experimental bands match the calculated spectrum, the absolute configuration of the sample is that of the enantiomer used in the calculation.[4] If the signs are opposite, the sample has the opposite absolute configuration.[4]

Quantitative Data: α-Pinene and Camphor

VCD is highly effective for determining the absolute configuration and enantiomeric excess of terpenes like α-pinene and camphor.

CompoundEnantiomerWavenumber (cm⁻¹)VCD Sign (ΔA)
α-Pinene (1R)-(+)~1202Positive
(1S)-(-)~1202Negative
Camphor (1R)-(+)Multiple BandsCharacteristic positive/negative pattern
(1S)-(-)Multiple BandsMirror-image pattern to (1R)-(+)

Note: The VCD spectra of α-pinene enantiomers show distinct, mirror-image signals, with a notable band around 1202 cm⁻¹ that can be used for quantitative analysis of enantiomeric excess.[15][16] Similarly, the complex VCD spectra of camphor enantiomers serve as fingerprints for their absolute configuration.[17][18]

Raman Optical Activity (ROA) Spectroscopy

Raman Optical Activity (ROA) is a chiroptical technique that measures the small intensity difference in the Raman scattering of right- versus left-circularly polarized incident light.[19] It is the Raman equivalent of VCD and provides detailed information about the stereochemistry and conformation of chiral molecules in solution.[7] A significant advantage of ROA is its applicability to aqueous solutions, as the Raman scattering from water is weak, making it an excellent tool for studying biological molecules in their native environment.[20]

Principle of Operation

In an ROA experiment, a chiral molecule is irradiated with intense, circularly polarized laser light. The resulting Raman scattering is analyzed to detect the intensity difference (IR - IL) between the right-circularly polarized (RCP) and left-circularly polarized (LCP) incident beams.[15] This difference, which is typically 3 to 5 orders of magnitude smaller than the total Raman scattering intensity, constitutes the ROA signal. The ROA spectrum provides a rich fingerprint of the molecule's three-dimensional structure. The most common experimental geometry is backscattering (180°), as it enhances the ROA signal relative to the background.[7][20]

Experimental Protocol
  • Sample Preparation :

    • Prepare a highly concentrated solution of the chiral analyte. For small molecules, concentrations of 50–200 mg/mL are typical, while for biomolecules like proteins, 30–100 mg/mL may be used.[7]

    • Aqueous buffers are ideal solvents for biological samples due to the weak Raman signal of water.[20]

    • Filter the sample to remove dust and other particulates that could cause fluorescence or parasitic scattering, which can overwhelm the weak ROA signal.

  • Instrumentation and Setup :

    • An ROA spectrometer consists of a high-power laser (e.g., at 532 nm), polarization modulation optics, sample holder, and a high-efficiency spectrograph with a CCD detector.[12][19]

    • The most common setup is the Scattered Circular Polarization (SCP) scheme, where the incident light is linearly polarized, and the difference between the right- and left-circularly polarized components of the scattered light is measured.

    • The backscattering geometry (180°) is typically employed to maximize the ROA signal and minimize artifacts.[7]

  • Data Acquisition :

    • The sample is placed in a suitable cell (e.g., quartz microcell).

    • The laser irradiates the sample, and the backscattered light is collected.

    • The Raman and ROA spectra are acquired simultaneously.[19]

    • Due to the extremely weak nature of the ROA signal, very long accumulation times are required, often ranging from several hours to over a day.[19]

    • Sample integrity should be checked before and after the measurement to ensure no degradation has occurred due to the high laser power.[19]

  • Data Processing :

    • The ROA spectrum is presented as the intensity difference (IR − IL), while the conventional Raman spectrum is the intensity sum (IR + IL).[19]

    • Spectra are corrected for solvent background and normalized for concentration and accumulation time to allow for direct comparison.[19]

    • Interpretation often relies on comparison with spectra calculated using quantum chemistry methods, similar to VCD analysis.

Quantitative Data: Ibuprofen

ROA can be used to study the stereochemistry of pharmaceutical molecules like ibuprofen.

EnantiomerPropertyValue
(S)-(+)-Ibuprofen Specific Rotation [α]D+54.5° (in methanol)
(R)-(-)-Ibuprofen Specific Rotation [α]D-54.5° (in methanol)
Racemic MixtureSpecific Rotation [α]D

Note: While this table shows optical rotation data, ROA provides a full vibrational spectrum that acts as a stereochemical fingerprint. The sign and intensity of specific ROA bands are used to assign the absolute configuration.

NMR Spectroscopy for Chiral Discrimination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. In a standard achiral solvent, the NMR spectra of two enantiomers are identical because the corresponding nuclei are in magnetically equivalent (isochronous) environments.[13] However, NMR can be adapted to distinguish between enantiomers by introducing a chiral auxiliary that creates a diastereomeric environment.[4]

Principle of Operation

The differentiation of enantiomers by NMR relies on converting the enantiomeric pair into a pair of diastereomers, which have different physical properties and are therefore distinguishable by NMR (anisochronous). This is achieved in two primary ways:

  • Chiral Derivatizing Agents (CDAs) : The enantiomers are covalently reacted with a single enantiomer of a chiral agent to form two different diastereomers. These diastereomers will exhibit distinct chemical shifts and/or coupling constants.

  • Chiral Solvating Agents (CSAs) : A chiral agent is added to the solution of the enantiomers. It forms transient, non-covalent diastereomeric complexes (solvates) with each enantiomer.[2] The rapid equilibrium between the free and complexed states results in averaged, but distinct, chemical shifts for the nuclei of the two enantiomers, allowing for their differentiation and quantification.[4]

Workflow prep Sample Preparation (Dissolution, Concentration) blank Instrument Blank (Solvent Spectrum) prep->blank 1. Setup acquire Data Acquisition (Sample Spectrum) blank->acquire 2. Measure process Data Processing (Baseline Correction, Normalization) acquire->process 3. Correct compare Spectral Comparison (Experiment vs. Theory) process->compare Experimental Spectrum calc Computational Modeling (DFT/Ab Initio Calculation) calc->compare Calculated Spectrum assign Stereochemical Assignment (Absolute Config., ee%) compare->assign 4. Analyze

Figure 2: General workflow for chiroptical analysis and assignment of absolute configuration.
Experimental Protocol (Using Chiral Solvating Agents)

  • Sample Preparation :

    • Dissolve a known quantity of the analyte (containing one or both enantiomers) in a suitable deuterated solvent (e.g., CDCl₃) directly in an NMR tube.

    • Add the chiral solvating agent (CSA), such as a derivative of BINOL, to the NMR tube. The molar ratio of CSA to analyte must be optimized, but a 1:1 ratio is a common starting point.

    • The total concentration should be sufficient for good signal-to-noise in the desired number of scans.

  • Instrumentation and Setup :

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better spectral resolution.

    • Shim the instrument carefully to obtain sharp, well-resolved peaks.

    • Acquire a standard proton (¹H) NMR spectrum. Other nuclei like ¹⁹F or ¹³C can also be used depending on the analyte and CSA.

  • Data Acquisition :

    • Record the NMR spectrum of the mixture. Ensure the spectral width covers all relevant signals.

    • The key is to identify at least one pair of signals—one for each enantiomer—that are well-resolved from each other and other peaks in the spectrum. These are the "split" signals resulting from the diastereomeric interactions.

  • Data Processing and Analysis :

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Carefully integrate the well-resolved signals corresponding to each enantiomer.

    • The enantiomeric excess (% ee) can be calculated from the integral values (Int1 and Int2) of the two signals: % ee = |(Int₁ - Int₂) / (Int₁ + Int₂)| × 100

Conclusion

The spectroscopic analysis of chiral isomers is a multifaceted field offering a suite of powerful techniques for researchers. Electronic CD spectroscopy remains a cornerstone for studying the secondary structure of biomolecules, while VCD and ROA provide unparalleled detail for determining the absolute configuration of small molecules in solution, with ROA being particularly suited for aqueous systems. NMR spectroscopy, when paired with chiral auxiliaries, offers a robust and accessible method for determining enantiomeric purity. The selection of a specific technique depends on the nature of the molecule, the sample matrix, and the specific structural question being addressed. By integrating these advanced spectroscopic methods with computational modeling, scientists can achieve a comprehensive understanding of the three-dimensional world of chiral molecules.

References

An In-depth Technical Guide to Chiral Molecular Structure and Absolute Configuration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Molecular Chirality

Molecular chirality is a fundamental concept in stereochemistry, describing the geometric property of a molecule that is non-superimposable on its mirror image.[1] These non-superimposable mirror images are known as enantiomers .[2] Chirality often arises from a tetrahedral carbon atom bonded to four different substituents, referred to as a chiral center or stereocenter.[2] The distinct three-dimensional arrangement of atoms in chiral molecules can lead to significant differences in their biological activity, a critical consideration in drug development.[3][4] Enantiomers of a drug can have different pharmacological and toxicological profiles.[5] More than half of all approved drugs worldwide are chiral, underscoring the importance of understanding and controlling stereochemistry in pharmaceutical science.[3]

Stereoisomers are compounds with the same molecular formula and connectivity but different spatial arrangements of atoms.[6] Besides enantiomers, another major class of stereoisomers is diastereomers , which are stereoisomers that are not mirror images of each other.[2]

Absolute Configuration: The R/S System

To unambiguously describe the three-dimensional structure of a chiral molecule, a system for assigning its absolute configuration is necessary. The most widely used convention is the Cahn-Ingold-Prelog (CIP) priority system, which assigns a descriptor, either R (from the Latin rectus, for right) or S (from the Latin sinister, for left), to each chiral center.[7][8]

The assignment process follows a set of sequence rules:

  • Assign Priorities: Each of the four substituents attached to the chiral center is assigned a priority from 1 (highest) to 4 (lowest).[9]

  • Atomic Number Rule: Priority is determined by the atomic number of the atom directly bonded to the chiral center. The higher the atomic number, the higher the priority.[9][10]

  • First Point of Difference Rule: If two or more of the directly bonded atoms are the same, the priority is determined by comparing the atomic numbers of the atoms attached to them, moving outward from the chiral center until a point of difference is found.[7][9]

  • Multiple Bonds: Atoms in double or triple bonds are treated as if they were singly bonded to an equivalent number of "phantom" atoms.[7][10] For example, a C=O group is treated as a carbon bonded to two oxygen atoms.[8]

  • Orient and Determine: The molecule is oriented so that the lowest-priority substituent (priority 4) is pointing away from the viewer. The direction of the path from priority 1 to 2 to 3 is then observed. If the path is clockwise, the configuration is assigned R. If it is counter-clockwise, the configuration is assigned S.[10][11]

CIP_Workflow cluster_0 Cahn-Ingold-Prelog (CIP) Workflow Start Identify Chiral Center Assign Assign Priorities (1-4) based on Atomic Number Start->Assign Tie Tie in Priority? Assign->Tie MoveOut Move to Next Atoms in Chain until Point of Difference Tie->MoveOut Yes Orient Orient Molecule: Lowest Priority (4) Group Away Tie->Orient No MoveOut->Tie Trace Trace Path from Priority 1 -> 2 -> 3 Orient->Trace Direction Path Direction? Trace->Direction R_Config Assign 'R' Configuration Direction->R_Config Clockwise S_Config Assign 'S' Configuration Direction->S_Config Counter-clockwise VCD_Workflow cluster_1 VCD Experimental & Computational Workflow Exp_Sample Prepare Sample (Solution) Measure_VCD Measure Experimental VCD & IR Spectra Exp_Sample->Measure_VCD Compare Compare Experimental & Calculated Spectra Measure_VCD->Compare Comp_Model Generate 3D Model of One Enantiomer (e.g., R) DFT_Calc Perform DFT Calculation to Predict VCD & IR Spectra Comp_Model->DFT_Calc DFT_Calc->Compare Match Direct Match? Compare->Match Assign_R Assign 'R' Configuration Match->Assign_R Yes Assign_S Assign 'S' Configuration Match->Assign_S No (Mirror Image)

References

The Two Faces of a Molecule: An In-depth Technical Guide to the Biological Activity of Individual Chiral Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of pharmacology and drug development, the three-dimensional structure of a molecule is paramount. Chiral molecules, which exist as non-superimposable mirror images of each other known as enantiomers, are a case in point. While chemically identical in an achiral environment, enantiomers can exhibit profoundly different biological activities within the chiral environment of the human body.[1][2] This is because biological targets such as enzymes and receptors are themselves chiral, leading to stereoselective interactions.[3][4] One enantiomer, the eutomer, may be responsible for the desired therapeutic effect, while the other, the distomer, may be less active, inactive, or even responsible for adverse effects.[1][4] The tragic case of thalidomide, where the (R)-enantiomer was sedative while the (S)-enantiomer was teratogenic, serves as a stark reminder of the critical importance of understanding the distinct biological profiles of individual enantiomers.[1][5]

This technical guide provides a comprehensive overview of the differential biological activities of chiral enantiomers, focusing on key examples from different drug classes. It presents quantitative data, detailed experimental protocols for their characterization, and visual representations of the underlying signaling pathways to aid researchers, scientists, and drug development professionals in this critical area of study.

Data Presentation: Quantitative Comparison of Chiral Enantiomers

The following tables summarize the quantitative differences in biological activity for several well-known chiral drugs. This data highlights the significant impact of stereochemistry on pharmacological parameters such as receptor binding affinity, enzyme inhibition, and toxicity.

Table 1: Propranolol Enantiomers - Beta-Adrenergic Receptor Binding Affinity [6]

EnantiomerReceptorKᵢ (nM)Potency Ratio (S/R)
(S)-(-)-Propranololβ₁1.1~100
(R)-(+)-Propranololβ₁110
(S)-(-)-Propranololβ₂0.8~100
(R)-(+)-Propranololβ₂80

Kᵢ (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Kᵢ value indicates a higher binding affinity.[6]

Table 2: Warfarin Enantiomers - Inhibition of Cytochrome P450 Enzymes [7]

EnantiomerEnzyme InhibitionKᵢ (µM)
(R)-Warfarin(S)-6-hydroxywarfarin formation7.0 - 8.4
(R)-Warfarin(S)-7-hydroxywarfarin formation6.0 - 6.9

Kᵢ (Inhibition Constant): The concentration of inhibitor required to produce half-maximum inhibition.

Table 3: Citalopram Enantiomers - Serotonin Transporter (SERT) Binding Potency [8]

EnantiomerParameterValue (mg/kg)Potency Ratio (S/R)
(S)-Citalopram (Escitalopram)ED₅₀0.07067
(R)-CitalopramED₅₀4.7

ED₅₀ (Effective Dose, 50%): The dose of a drug that produces 50% of its maximum response or effect.

Table 4: Thalidomide Enantiomers - Acute Toxicity in Mice [9]

EnantiomerLD₅₀ (g/kg)
(R)-Thalidomide0.4 - 0.7
(S)-Thalidomide0.5 - 1.5
Racemic ThalidomideNot Established

LD₅₀ (Lethal Dose, 50%): The dose of a substance that is lethal to 50% of a population of test animals.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for accurately characterizing the biological activity of individual enantiomers. Below are methodologies for key experiments cited in this guide.

Protocol 1: Chiral HPLC Separation of Ibuprofen Enantiomers

This protocol outlines a method for the separation and quantification of ibuprofen enantiomers using High-Performance Liquid Chromatography (HPLC).[10][11]

Materials and Equipment:

  • HPLC system with UV detector

  • Chiral stationary phase column (e.g., Chiralcel OJ-R, 150 x 4.6 mm)[10]

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Ibuprofen standard

  • Sample of ibuprofen to be analyzed

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and water in a 35:65 (v/v) ratio.[10] Degas the mobile phase using sonication or vacuum filtration.

  • Standard Solution Preparation: Accurately weigh a known amount of ibuprofen standard and dissolve it in the mobile phase to prepare a stock solution of known concentration. Prepare a series of working standard solutions by diluting the stock solution.

  • Sample Preparation: If the sample is a solid dosage form, crush the tablet and dissolve a known weight of the powder in the mobile phase.[10] Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC Analysis:

    • Set the HPLC system parameters:

      • Column: Chiralcel OJ-R (150 x 4.6 mm)[10]

      • Mobile Phase: ACN:H₂O (35:65)[10]

      • Flow Rate: 1.0 mL/min

      • Detection Wavelength: 225 nm[11]

      • Injection Volume: 20 µL

    • Inject the standard solutions and the sample solution into the HPLC system.

    • Record the chromatograms and identify the peaks corresponding to the (R)- and (S)-enantiomers based on their retention times.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of each enantiomer against its concentration for the standard solutions.

    • Determine the concentration of each enantiomer in the sample by interpolating its peak area on the calibration curve.

    • Calculate the enantiomeric excess (% ee) using the formula: % ee = [ |(Area of major enantiomer - Area of minor enantiomer)| / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Protocol 2: Beta-Adrenergic Receptor Binding Assay for Propranolol Enantiomers

This in vitro assay quantifies the binding affinity of each propranolol enantiomer to beta-adrenergic receptors using a competitive binding approach.[6]

Materials and Equipment:

  • Cell membranes expressing human β₁- and β₂-adrenergic receptors (e.g., from CHO cells)

  • Radiolabeled ligand (e.g., [³H]-dihydroalprenolol, [³H]-DHA)

  • Unlabeled (S)-propranolol and (R)-propranolol

  • Assay buffer (e.g., Tris-HCl)

  • Scintillation counter and scintillation fluid

  • Glass fiber filters

  • Filtration apparatus

  • Incubator

Procedure:

  • Membrane Preparation:

    • Homogenize cells expressing the target receptors in a cold buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in the assay buffer to a desired protein concentration.

  • Competition Binding Assay:

    • Set up a series of tubes for each enantiomer, including tubes for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of unlabeled ligand).

    • To the experimental tubes, add a fixed concentration of [³H]-DHA (e.g., ~3 nM) and increasing concentrations of unlabeled (S)-propranolol or (R)-propranolol.

    • Add the membrane preparation to all tubes.

    • Incubate the tubes at a specific temperature (e.g., 37°C) for a duration sufficient to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each tube through a glass fiber filter using a filtration apparatus.

    • Wash the filters with cold assay buffer to remove unbound radioligand.

  • Quantification of Binding:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the unlabeled enantiomer by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the logarithm of the unlabeled enantiomer concentration.

    • Determine the IC₅₀ value (the concentration of the unlabeled enantiomer that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve.

    • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Signaling Pathways and Experimental Workflows

Visualizing the molecular pathways and experimental processes involved in chiral drug action is crucial for a deeper understanding. The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and a general workflow for chiral drug analysis.

Signaling Pathways

GPCR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand Ligand GPCR G-Protein Coupled Receptor (β-AR) Ligand->GPCR Binding G_Protein G-Protein (αβγ) GPCR->G_Protein Activation Effector Effector (Adenylyl Cyclase) G_Protein->Effector Activation Second_Messenger Second Messenger (cAMP) Effector->Second_Messenger Production Downstream_Kinase Downstream Kinase (PKA) Second_Messenger->Downstream_Kinase Activation Cellular_Response Cellular Response Downstream_Kinase->Cellular_Response Phosphorylation of target proteins Propranolol (S)-Propranolol Propranolol->GPCR Antagonism

Caption: G-Protein Coupled Receptor (GPCR) signaling pathway, inhibited by (S)-Propranolol.

COX_Inhibition_Pathway Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX_Enzyme Cyclooxygenase (COX-1 & COX-2) Arachidonic_Acid->COX_Enzyme Substrate Prostaglandins Prostaglandins COX_Enzyme->Prostaglandins Conversion Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Ibuprofen (S)-Ibuprofen Ibuprofen->COX_Enzyme Inhibition

Caption: Cyclooxygenase (COX) inhibition pathway by (S)-Ibuprofen.

VKOR_Pathway Vitamin_K_epoxide Vitamin_K_epoxide VKORC1 Vitamin K Epoxide Reductase (VKORC1) Vitamin_K_epoxide->VKORC1 Substrate Vitamin_K_quinone Vitamin_K_quinone VKORC1->Vitamin_K_quinone Reduction Vitamin_K_hydroquinone Vitamin_K_hydroquinone Vitamin_K_quinone->Vitamin_K_hydroquinone Reduction Carboxylation γ-Carboxylation of Clotting Factors Vitamin_K_hydroquinone->Carboxylation Carboxylation->Vitamin_K_epoxide Active_Clotting_Factors Active Clotting Factors Carboxylation->Active_Clotting_Factors Warfarin (S)-Warfarin Warfarin->VKORC1 Inhibition

Caption: Vitamin K epoxide reductase (VKOR) cycle and its inhibition by (S)-Warfarin.

Experimental Workflow

Chiral_Drug_Analysis_Workflow Start Start: Racemic Mixture Chiral_Separation Chiral Separation (e.g., HPLC, CE) Start->Chiral_Separation Enantiomer_R Enantiomer R Chiral_Separation->Enantiomer_R Enantiomer_S Enantiomer S Chiral_Separation->Enantiomer_S Biological_Assay_R Biological Activity Assay (R) Enantiomer_R->Biological_Assay_R Biological_Assay_S Biological Activity Assay (S) Enantiomer_S->Biological_Assay_S Data_Analysis_R Data Analysis (R) Biological_Assay_R->Data_Analysis_R Data_Analysis_S Data Analysis (S) Biological_Assay_S->Data_Analysis_S Comparison Comparative Analysis of Biological Activity Data_Analysis_R->Comparison Data_Analysis_S->Comparison

Caption: General workflow for the analysis of the biological activity of individual enantiomers.

Conclusion

The study of the biological activity of individual chiral enantiomers is a cornerstone of modern drug discovery and development. As demonstrated by the quantitative data, detailed protocols, and pathway diagrams in this guide, the stereochemistry of a drug molecule is a critical determinant of its pharmacological profile. A thorough understanding and characterization of the distinct properties of each enantiomer are essential for developing safer and more effective medicines. The continued advancement of chiral separation and analytical techniques will further empower researchers to unravel the complex interplay between molecular chirality and biological function, ultimately leading to improved therapeutic outcomes. Regulatory agencies increasingly require the evaluation of single enantiomers, underscoring the necessity for the scientific community to embrace a stereochemically-driven approach to drug design and evaluation.[12]

References

The Handedness of Nature: A Technical Guide to the Natural Sources and Occurrence of Chiral Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chirality in Nature and Drug Development

Chirality, a fundamental property of asymmetry, is ubiquitous in the biological world.[1] Derived from the Greek word for hand, "cheir," a chiral molecule is non-superimposable on its mirror image, much like our left and right hands.[2] These mirror-image forms are known as enantiomers. While enantiomers share the same chemical formula and physical properties in an achiral environment, their interactions with other chiral molecules can differ dramatically.[2][3] This stereoselectivity is paramount in biological systems, where enzymes, receptors, and nucleic acids are themselves chiral.[1][4] Consequently, the two enantiomers of a chiral natural product often exhibit distinct biological activities, a critical consideration in the field of drug discovery and development.[3][5] This guide provides an in-depth exploration of the natural sources, occurrence, and analysis of chiral compounds, offering valuable insights for researchers in pharmacology and medicinal chemistry.

Natural Occurrence of Chiral Compounds

Nature overwhelmingly produces chiral molecules in an enantiomerically pure form, a phenomenon known as homochirality.[5] This is evident in the fundamental building blocks of life: proteins are constructed from L-amino acids, and the sugar backbone of DNA and RNA consists of D-sugars.[2][4] This section details the occurrence of prominent chiral compounds in various natural sources.

Table 1: Occurrence of Selected Chiral Alkaloids in Natural Sources
Chiral CompoundNatural Source(s)Typical Concentration/AbundancePredominant Enantiomer
(-)-Quinine Bark of Cinchona species (e.g., C. ledgeriana, C. succirubra)1-14% of dry bark weight[6][7](-)-Quinine
(-)-Morphine Opium poppy (Papaver somniferum)4-21% of raw opium by weight(-)-Morphine
L-DOPA (Levodopa) Seeds of Mucuna pruriens (Velvet bean)2.23% - 6.08% of dry seed weight[8][9]L-DOPA
Table 2: Occurrence of Selected Chiral Terpenes in Natural Sources
Chiral CompoundNatural Source(s)Typical Concentration/Enantiomeric Excess (ee)Predominant Enantiomer
(R)-(+)-Limonene Citrus fruit peels (e.g., lemon, orange)97.1% - 97.4% ee in lemon peel[10](R)-(+)-Limonene
(S)-(-)-Limonene Pine needles, mintVaries depending on the species(S)-(-)-Limonene
(R)-(-)-Carvone Spearmint (Mentha spicata)High enantiomeric purity(R)-(-)-Carvone
(S)-(+)-Carvone Caraway (Carum carvi)High enantiomeric purity(S)-(+)-Carvone

Biosynthesis of Chiral Compounds: The Role of Enzymes

The high enantioselectivity observed in nature is a direct result of enzymatic catalysis.[7] Enzymes, being chiral macromolecules, create a three-dimensional active site that preferentially binds to and transforms a substrate into a specific enantiomer.[1] This section illustrates the stereospecific biosynthesis of morphine in the opium poppy.

The Biosynthetic Pathway of Morphine

The biosynthesis of morphine in Papaver somniferum is a complex process involving multiple enzymatic steps and cellular compartments.[11] A key step in this pathway is the conversion of (S)-reticuline to (R)-reticuline, which then serves as the precursor for the morphinan skeleton.[12][13] This stereochemical inversion is catalyzed by the enzyme STORR, a fusion protein containing a cytochrome P450 and an oxidoreductase domain.[12]

morphine_biosynthesis cluster_pathway Key Steps in Morphine Biosynthesis S_Reticuline (S)-Reticuline Dehydroreticuline 1,2-Dehydroreticulinium S_Reticuline->Dehydroreticuline STORR (P450 domain) R_Reticuline (R)-Reticuline Dehydroreticuline->R_Reticuline STORR (reductase domain) Salutaridine Salutaridine R_Reticuline->Salutaridine Salutaridine Synthase Salutaridinol Salutaridinol Salutaridine->Salutaridinol Salutaridine Reductase Thebaine Thebaine Salutaridinol->Thebaine Salutaridinol-7-O-acetyltransferase Codeine Codeine Thebaine->Codeine Multiple Steps Morphine Morphine Codeine->Morphine Codeine O-demethylase

Biosynthetic pathway of Morphine.

Experimental Protocols

The extraction, isolation, and chiral analysis of natural products require a systematic approach. The choice of methodology depends on the chemical nature of the target compound and the matrix in which it is found.

General Workflow for Natural Product Isolation and Chiral Characterization

The following diagram illustrates a typical workflow for the isolation and characterization of chiral natural products.[14][15]

experimental_workflow cluster_workflow Experimental Workflow Start Plant/Animal Material Extraction Extraction (e.g., Solvent, Steam Distillation) Start->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Fractionation Fractionation (e.g., Column Chromatography) Crude_Extract->Fractionation Fractions Fractions Fractionation->Fractions Isolation Isolation/Purification (e.g., HPLC, Prep-TLC) Fractions->Isolation Pure_Compound Pure Compound Isolation->Pure_Compound Structure_Elucidation Structure Elucidation (NMR, MS) Pure_Compound->Structure_Elucidation Chiral_Analysis Chiral Analysis (Chiral HPLC/GC, Polarimetry) Pure_Compound->Chiral_Analysis Bioactivity_Assay Bioactivity Assay Pure_Compound->Bioactivity_Assay End Characterized Chiral Compound Structure_Elucidation->End Chiral_Analysis->End

Workflow for natural product isolation.
Protocol 1: Extraction and Chiral Analysis of Terpenes from Plant Material

This protocol outlines the extraction of volatile terpenes, such as limonene, from citrus peels using steam distillation followed by chiral analysis using gas chromatography.[16][17][18]

1. Extraction by Steam Distillation: a. Mince fresh plant material (e.g., 100 g of lemon peel) and place it in a round-bottom flask with distilled water. b. Set up a steam distillation apparatus. c. Heat the flask to generate steam, which will carry the volatile terpenes over into the condenser. d. Collect the distillate, which will consist of an aqueous layer and an upper layer of essential oil. e. Separate the essential oil layer using a separatory funnel and dry it over anhydrous sodium sulfate.

2. Chiral Gas Chromatography (GC) Analysis: a. Instrument: Gas chromatograph equipped with a flame ionization detector (FID) and a chiral capillary column (e.g., a cyclodextrin-based column). b. Sample Preparation: Dilute the extracted essential oil in a suitable solvent (e.g., hexane) to an appropriate concentration. c. GC Conditions:

  • Injector Temperature: 250°C
  • Oven Temperature Program: Start at 60°C, hold for 2 minutes, then ramp to 180°C at 5°C/min.
  • Carrier Gas: Helium at a constant flow rate.
  • Detector Temperature: 280°C d. Analysis: Inject the sample and record the chromatogram. The two enantiomers will have different retention times on the chiral column, allowing for their separation and quantification.

Protocol 2: Chiral Separation of Amino Acids by HPLC

This protocol describes the separation of amino acid enantiomers using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase.[1][19]

1. Sample Preparation: a. Dissolve the amino acid sample in the mobile phase to a concentration of approximately 1 mg/mL. b. Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC with Chiral Stationary Phase (CSP): a. Instrument: HPLC system with a UV detector. b. Column: A chiral column, such as one based on a macrocyclic glycopeptide (e.g., teicoplanin-based CSP).[19] c. Mobile Phase: A mixture of methanol, water, and a small amount of acid (e.g., formic acid) or base (e.g., triethylamine) to optimize separation. The exact composition will depend on the specific amino acid and column. d. Flow Rate: 1.0 mL/min. e. Detection: UV detection at a wavelength appropriate for the amino acid or its derivative (e.g., 254 nm). f. Analysis: Inject the sample and monitor the elution of the enantiomers. The difference in their interaction with the chiral stationary phase will result in different retention times, enabling their separation.

Alternative Method: Pre-column Derivatization: An alternative to using a chiral column is to derivatize the amino acid enantiomers with a chiral derivatizing agent to form diastereomers.[1][3] These diastereomers can then be separated on a standard achiral reversed-phase (e.g., C18) HPLC column.[3]

Conclusion

The study of chiral compounds from natural sources is a rich and vital area of research with profound implications for drug development. The stereoselective biosynthesis of these molecules by organisms provides a vast "chiral pool" of enantiomerically pure compounds that can serve as starting materials for the synthesis of new therapeutic agents.[16][20] A thorough understanding of the natural occurrence, biosynthesis, and analytical methodologies for chiral compounds is essential for harnessing their full potential in medicine and biotechnology. The protocols and data presented in this guide offer a comprehensive resource for scientists and researchers dedicated to exploring the fascinating world of molecular handedness.

References

An In-depth Technical Guide to the Synthesis of Chiral Analogues and Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of core methodologies for the synthesis of chiral analogues and derivatives, a critical aspect of modern drug discovery and development. The stereochemistry of a molecule can profoundly influence its pharmacological and toxicological properties. Consequently, the ability to selectively synthesize a single enantiomer of a chiral drug is of paramount importance. This document details key asymmetric synthesis strategies, including enantioselective catalysis and the use of chiral auxiliaries, supported by experimental protocols, quantitative data, and visual diagrams of reaction mechanisms and workflows.

Core Strategies in Asymmetric Synthesis

Asymmetric synthesis aims to produce a chiral product from an achiral starting material, favoring the formation of one enantiomer or diastereomer over the other.[1] The primary approaches to achieve this are through enantioselective catalysis, the use of chiral auxiliaries, and leveraging the "chiral pool."

  • Enantioselective Catalysis: This elegant strategy employs a chiral catalyst to create a chiral environment around the substrate, directing the reaction to form a specific stereoisomer.[2] This approach is highly efficient as a small amount of the catalyst can generate a large quantity of the desired enantiopure product.[2] Key examples include transition-metal catalysis and organocatalysis.

  • Chiral Auxiliaries: In this method, a chiral molecule (the auxiliary) is temporarily attached to the achiral substrate. This auxiliary then directs the stereochemical outcome of a subsequent reaction.[3] After the desired chiral center is created, the auxiliary is removed, yielding the enantiomerically enriched product.[3]

  • Chiral Pool Synthesis: This approach utilizes readily available, enantiomerically pure natural products, such as amino acids or sugars, as starting materials for the synthesis of more complex chiral molecules.

Enantioselective Catalysis: Key Methodologies

Asymmetric Hydrogenation: The Noyori Catalyst System

Asymmetric hydrogenation is a powerful technique for the enantioselective reduction of prochiral ketones, imines, and olefins. The work of Ryōji Noyori, who shared the Nobel Prize in Chemistry in 2001, was pivotal in this field. The Noyori catalysts, typically based on ruthenium complexed with chiral phosphine ligands like BINAP and a chiral diamine, are highly effective for the hydrogenation of a wide range of substrates.[4][5]

Table 1: Performance of Noyori-type Catalysts in the Asymmetric Hydrogenation of Ketones [6][7][8]

EntrySubstrateCatalyst SystemYield (%)ee (%)
1AcetophenoneRuCl--INVALID-LINK-->9997
24-ChromoneRuCl--INVALID-LINK-- + H₂10097
31-TetraloneRuCl--INVALID-LINK-->9998
42-Furyl methyl ketone(S,S)-Noyori's catalyst89>96
52-Thienyl methyl ketone(S,S)-Noyori's catalyst92>98

Experimental Protocol: Asymmetric Hydrogenation of Acetophenone

  • Catalyst Preparation: In an inert atmosphere glovebox, a Schlenk flask is charged with the Ru(II) precursor and the chiral ligand (e.g., (S,S)-TsDPEN) in a degassed solvent such as methanol. The mixture is stirred to form the active catalyst.

  • Reaction Setup: The substrate, acetophenone (1.0 mmol), is dissolved in degassed methanol (5 mL) in a separate Schlenk flask. The catalyst solution (0.001 mmol, 0.1 mol%) is then transferred to the substrate solution.

  • Hydrogenation: The reaction vessel is placed in a high-pressure autoclave. The autoclave is purged with hydrogen gas three times before being pressurized to the desired pressure (e.g., 10-100 atm).

  • Reaction Monitoring and Work-up: The reaction is stirred at a controlled temperature (e.g., 60 °C) for a specified time (e.g., 15 hours). Upon completion, the pressure is carefully released, and the solvent is removed under reduced pressure.

  • Purification and Analysis: The crude product is purified by flash column chromatography on silica gel. The enantiomeric excess (ee) is determined by chiral HPLC or GC analysis.

Noyori_Asymmetric_Hydrogenation_Cycle cluster_cycle Catalytic Cycle Ru_cat [RuCl(arene)(S,S)-TsDPEN] (Pre-catalyst) Ru_hydride [RuH(arene)(S,S)-TsDPEN] (Active Catalyst) Ru_cat->Ru_hydride + H₂ Substrate_complex Substrate-Catalyst Complex Ru_hydride->Substrate_complex + Ketone Product_complex Product-Catalyst Complex Substrate_complex->Product_complex Hydrogen Transfer Product_complex->Ru_hydride - Chiral Alcohol Alcohol Chiral Alcohol Product_complex->Alcohol Ketone Prochiral Ketone Ketone->Substrate_complex

Caption: Catalytic cycle of the Noyori asymmetric hydrogenation.

Asymmetric Epoxidation: The Sharpless-Katsuki Epoxidation

The Sharpless-Katsuki asymmetric epoxidation is a highly reliable and enantioselective method for the conversion of primary and secondary allylic alcohols into 2,3-epoxyalcohols.[9] This reaction utilizes a catalyst generated in situ from titanium tetra(isopropoxide) and a chiral diethyl tartrate (DET).[10] The choice of (+)-DET or (-)-DET dictates the stereochemistry of the resulting epoxide.[9]

Table 2: Sharpless Asymmetric Epoxidation of Various Allylic Alcohols [11][12]

EntrySubstrateChiral LigandYield (%)ee (%)
1(E)-2-Hexen-1-olL-(+)-DET8594
2GeraniolL-(+)-DET>9095
3Cinnamyl alcoholD-(-)-DET9096
43-Methyl-2-buten-1-olL-(+)-DET8891
5(Z)-2-Hexen-1-olD-(-)-DET8295

Experimental Protocol: Sharpless Asymmetric Epoxidation

  • Reaction Setup: A flame-dried, three-necked flask equipped with a magnetic stirrer and an argon inlet is charged with powdered 4Å molecular sieves and anhydrous dichloromethane (DCM). The flask is cooled to -20 °C.

  • Catalyst Formation: L-(+)-Diethyl tartrate (0.6 mmol) is added, followed by the dropwise addition of titanium(IV) isopropoxide (0.5 mmol). The mixture is stirred for 30 minutes at -20 °C.

  • Substrate Addition: The allylic alcohol (5.0 mmol) is added to the reaction mixture.

  • Oxidant Addition: A solution of tert-butyl hydroperoxide (TBHP) in toluene (e.g., 5.5 M, 10.0 mmol) is added dropwise over a period of 10 minutes.

  • Reaction Monitoring and Quenching: The reaction is stirred at -20 °C and monitored by TLC. Upon completion, the reaction is quenched by the addition of water. The mixture is warmed to room temperature and stirred for 1 hour.

  • Work-up and Purification: The mixture is filtered through Celite®, and the filtrate is treated with a saturated aqueous solution of FeSO₄. The layers are separated, and the aqueous layer is extracted with DCM. The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by flash chromatography.

Sharpless_Epoxidation_Workflow Start Start: Allylic Alcohol Catalyst_Formation Catalyst Formation: Ti(OiPr)₄ + Chiral Tartrate Start->Catalyst_Formation Reaction Epoxidation Reaction: + TBHP, -20 °C Catalyst_Formation->Reaction Quench Quenching and Work-up Reaction->Quench Product Product: Chiral Epoxyalcohol Quench->Product

Caption: General workflow for the Sharpless asymmetric epoxidation.

Organocatalysis: The Proline-Catalyzed Aldol Reaction

Organocatalysis utilizes small organic molecules as catalysts. L-proline has emerged as a particularly effective catalyst for asymmetric aldol reactions, proceeding through an enamine intermediate.[13] This methodology offers a metal-free alternative for the construction of chiral β-hydroxy ketones.

Table 3: Proline-Catalyzed Asymmetric Aldol Reaction of Ketones with Aldehydes [14][15][16]

EntryKetoneAldehydeYield (%)dr (anti:syn)ee (%)
1Cyclohexanone4-Nitrobenzaldehyde9995:599
2AcetoneIsovaleraldehyde64-93
3CyclohexanoneBenzaldehyde9793:796
4Acetone4-Chlorobenzaldehyde72-78
5Cyclohexanone2-Naphthaldehyde9596:4>99

Experimental Protocol: Proline-Catalyzed Aldol Reaction

  • Reaction Setup: To a stirred solution of the aldehyde (0.25 mmol) in the ketone (1.25 mmol) and a suitable solvent (e.g., DCM, 0.5 mL) is added L-proline (0.025 mmol, 10 mol%).

  • Reaction Conditions: The reaction mixture is stirred at a specific temperature (e.g., 2 °C) for a designated time (e.g., 24-72 hours).

  • Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with ethyl acetate.

  • Purification and Analysis: The combined organic layers are washed with water, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The residue is purified by flash chromatography. The diastereomeric ratio (dr) and enantiomeric excess (ee) are determined by ¹H NMR and chiral HPLC analysis, respectively.

Proline_Aldol_Mechanism Proline L-Proline Enamine Enamine Intermediate Proline->Enamine + Ketone - H₂O Ketone Ketone Iminium Iminium Ion Enamine->Iminium + Aldehyde Aldehyde Aldehyde Aldol_Adduct Aldol Adduct Iminium->Aldol_Adduct + H₂O Aldol_Adduct->Proline - Product Product β-Hydroxy Ketone Aldol_Adduct->Product

Caption: Simplified mechanism of the proline-catalyzed aldol reaction.

Chiral Auxiliary-Mediated Synthesis: The Evans Aldol Reaction

The use of chiral auxiliaries, such as the Evans oxazolidinones, provides a robust method for controlling stereochemistry in aldol reactions. The auxiliary is first acylated, and the resulting imide is then enolized. The chiral auxiliary directs the subsequent reaction with an aldehyde to produce the aldol adduct with high diastereoselectivity.[17]

Table 4: Diastereoselectivity in the Evans Asymmetric Aldol Reaction [18][19][20]

EntryChiral AuxiliaryAldehydeLewis AcidDiastereomeric Ratio (syn:anti)Yield (%)
1(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinoneBenzaldehydeBu₂BOTf>99:185
2(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinoneIsobutyraldehydeBu₂BOTf>99:188
3(S)-4-Benzyl-2-oxazolidinonePropionaldehydeBu₂BOTf98:291
4(S)-4-Benzyl-2-oxazolidinoneAcetaldehydeTiCl₄95:580
5(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinonen-OctanalBu₂BOTf>95:590

Experimental Protocol: Evans Asymmetric Aldol Reaction

  • Enolate Formation: To a solution of the N-acyloxazolidinone (1.0 mmol) in anhydrous DCM (10 mL) at 0 °C is added di-n-butylboryl triflate (1.1 mmol). N,N-diisopropylethylamine (1.2 mmol) is then added dropwise, and the mixture is stirred for 30 minutes.

  • Aldehyde Addition: The reaction mixture is cooled to -78 °C, and the aldehyde (1.2 mmol) is added dropwise.

  • Reaction and Quenching: The reaction is stirred at -78 °C for 2 hours, then at 0 °C for 1 hour. The reaction is quenched by the addition of a pH 7 phosphate buffer.

  • Work-up: The mixture is extracted with DCM. The organic layer is washed with brine, dried over MgSO₄, and concentrated.

  • Auxiliary Cleavage: The crude aldol adduct is dissolved in a mixture of THF and water. Lithium hydroxide (or another suitable reagent) is added, and the mixture is stirred until the auxiliary is cleaved.

  • Purification: The product is purified by flash chromatography.

Evans_Auxiliary_Workflow Start Prochiral Substrate + Chiral Auxiliary Diastereoselective_Reaction Diastereoselective Reaction (e.g., Aldol Addition) Start->Diastereoselective_Reaction Cleavage Cleavage of Auxiliary Diastereoselective_Reaction->Cleavage Product Enantiomerically Enriched Product Cleavage->Product Recovery Recovered Chiral Auxiliary Cleavage->Recovery

Caption: General workflow for synthesis using a chiral auxiliary.

Conclusion and Future Outlook

The synthesis of chiral analogues and derivatives is a cornerstone of modern pharmaceutical research and development. The methodologies outlined in this guide—asymmetric hydrogenation, epoxidation, organocatalysis, and the use of chiral auxiliaries—represent powerful tools for the stereocontrolled synthesis of complex molecules. The continued development of novel catalysts and synthetic strategies will undoubtedly lead to even more efficient, selective, and sustainable methods for the production of enantiomerically pure compounds, thereby accelerating the discovery and development of new medicines.[2][21][22]

References

Preliminary In Vitro Profile of Chirald: A Chiral Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "Chirald" is a hypothetical molecule created for illustrative purposes. The following in-depth technical guide is a representative example based on established principles of in vitro drug discovery and the critical role of chirality in pharmacology. The data and experimental details presented are fictional but reflect typical results and methodologies for assessing chiral compounds.

This whitepaper provides a comprehensive overview of the preliminary in vitro studies conducted on this compound, a novel chiral kinase inhibitor. Enantiomers, mirror-image isomers of a chiral drug, can exhibit significant differences in their pharmacological, pharmacokinetic, and toxicological profiles.[1] Biological systems, being inherently chiral, often interact differently with each enantiomer, making the study of stereoisomers a crucial aspect of drug development.[2][3][4] This document details the comparative analysis of the two enantiomers of this compound, (S)-Chirald and (R)-Chirald, along with the racemic mixture.

Quantitative Data Summary

The initial in vitro evaluation of this compound focused on its inhibitory activity against a target kinase and its effect on cancer cell proliferation. The quantitative data from these assays are summarized below, highlighting the stereoselective activity of the enantiomers.

Table 1: In Vitro Kinase Inhibition

CompoundIC50 (nM)
(S)-Chirald15
(R)-Chirald850
Racemic this compound35

IC50 values represent the concentration of the compound required to inhibit 50% of the target kinase activity.

Table 2: Cell Proliferation Assay (MCF-7 Cell Line)

CompoundGI50 (µM)
(S)-Chirald0.5
(R)-Chirald25
Racemic this compound1.2

GI50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

The data clearly demonstrates that (S)-Chirald is the more potent enantiomer, or "eutomer," exhibiting significantly lower IC50 and GI50 values compared to the "distomer," (R)-Chirald.[4]

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below.

2.1. In Vitro Kinase Inhibition Assay

  • Objective: To determine the concentration-dependent inhibitory effect of this compound enantiomers and the racemate on the target kinase activity.

  • Methodology: A biochemical kinase assay was performed using a time-resolved fluorescence resonance energy transfer (TR-FRET) format.

    • Reagents: Recombinant human target kinase, biotinylated substrate peptide, ATP, and a lanthanide-labeled anti-phospho-substrate antibody.

    • Procedure:

      • The this compound compounds were serially diluted in DMSO and then further diluted in assay buffer.

      • The kinase, substrate peptide, and compound dilutions were added to a 384-well assay plate and incubated for 15 minutes at room temperature.

      • The kinase reaction was initiated by the addition of ATP and incubated for 60 minutes at room temperature.

      • The reaction was stopped, and the detection reagents (lanthanide-labeled antibody and streptavidin-allophycocyanin) were added.

      • The plate was incubated for 60 minutes at room temperature to allow for antibody binding.

    • Data Analysis: The TR-FRET signal was measured on a plate reader. The data were normalized to controls (0% inhibition with DMSO, 100% inhibition with a known potent inhibitor). IC50 values were calculated using a four-parameter logistic fit.

2.2. Cell Proliferation Assay

  • Objective: To assess the anti-proliferative activity of this compound enantiomers and the racemate on a cancer cell line.

  • Methodology: The MCF-7 breast cancer cell line was used, and cell viability was measured using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

    • Cell Culture: MCF-7 cells were maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

    • Procedure:

      • Cells were seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

      • The this compound compounds were serially diluted and added to the cells, followed by incubation for 72 hours.

      • After the incubation period, the medium was removed, and MTT solution was added to each well. The plate was incubated for 4 hours at 37°C.

      • The resulting formazan crystals were dissolved in DMSO.

    • Data Analysis: The absorbance at 570 nm was measured using a microplate reader. The results were expressed as a percentage of the vehicle-treated control. GI50 values were determined by non-linear regression analysis.

Visualizations: Signaling Pathways and Workflows

3.1. Hypothetical Signaling Pathway Modulated by (S)-Chirald

The following diagram illustrates a representative receptor tyrosine kinase (RTK) signaling pathway that is hypothetically inhibited by (S)-Chirald. Dysregulation of such pathways is common in various cancers.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Ligand Growth Factor (Ligand) Ligand->RTK This compound (S)-Chirald This compound->RTK Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival, Growth Transcription->Proliferation

Caption: Hypothetical inhibition of an RTK signaling pathway by (S)-Chirald.

3.2. Experimental Workflow for In Vitro Assessment of this compound

The diagram below outlines the logical flow of the preliminary in vitro studies performed on the this compound enantiomers and racemate.

G start Compound Synthesis ((S)-, (R)-, Racemic this compound) assay_prep Serial Dilution and Plate Preparation start->assay_prep kinase_assay Biochemical Kinase Assay assay_prep->kinase_assay cell_assay Cell-Based Proliferation Assay assay_prep->cell_assay data_acq_kinase TR-FRET Data Acquisition kinase_assay->data_acq_kinase data_acq_cell Absorbance Data Acquisition cell_assay->data_acq_cell analysis_kinase IC50 Calculation data_acq_kinase->analysis_kinase analysis_cell GI50 Calculation data_acq_cell->analysis_cell report Data Summary and Reporting analysis_kinase->report analysis_cell->report

Caption: Workflow for the in vitro evaluation of this compound stereoisomers.

References

Methodological & Application

Chiral HPLC Method for Enantiomeric Separation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chiral separation of enantiomers using High-Performance Liquid Chromatography (HPLC). The methodologies outlined are based on established and validated analytical methods, offering robust and reproducible results for research, clinical, and pharmaceutical development applications.

Introduction

Chirality is a fundamental property of many drug molecules, where two enantiomers (non-superimposable mirror images) can exhibit significantly different pharmacological and toxicological profiles. Regulatory agencies worldwide now require the stereochemical composition of chiral drugs to be well-documented.[1] High-Performance Liquid Chromatography (HPLC) utilizing a Chiral Stationary Phase (CSP) is the most widely used and powerful technique for the separation and quantification of enantiomers.[2][3]

The principle of chiral separation by HPLC lies in the differential interaction between the enantiomers and the chiral selector immobilized on the stationary phase.[4] This leads to different retention times for each enantiomer, enabling their separation and individual quantification. The selection of an appropriate CSP and the optimization of the mobile phase are critical for achieving a successful and robust chiral separation.[1]

This application note details a general strategy for chiral method development and provides specific protocols for the enantiomeric separation of common pharmaceutical compounds.

Chiral HPLC Method Development Strategy

A systematic approach to chiral method development is crucial for efficiently achieving the desired separation. The process typically involves screening different chiral stationary phases and mobile phase conditions.

Chiral Stationary Phase (CSP) Selection

The choice of CSP is the most critical factor in chiral separation. CSPs are broadly categorized based on the type of chiral selector used. The most common types include:

  • Polysaccharide-based CSPs: Derivatives of cellulose and amylose are the most versatile and widely used CSPs, offering high success rates for a broad range of chiral compounds.[5]

  • Macrocyclic Glycopeptide-based CSPs: These include phases like vancomycin and teicoplanin, which are particularly effective for the separation of chiral amines, acids, and amino acids.[5]

  • Cyclodextrin-based CSPs: These are suitable for separating molecules that can fit into their hydrophobic cavity, often aromatic compounds.[6]

  • Pirkle-type (Brush-type) CSPs: These phases offer specific interactions and are useful for certain classes of compounds.

A screening approach using a small, diverse set of columns from these categories is often the most effective strategy.[1]

Mobile Phase Selection

The mobile phase composition significantly influences the retention and selectivity of the chiral separation. The common modes of operation in chiral HPLC are:

  • Normal Phase (NP): Typically uses a non-polar solvent like hexane with a polar modifier such as ethanol or isopropanol.

  • Reversed Phase (RP): Uses an aqueous buffer with an organic modifier like acetonitrile or methanol.

  • Polar Organic Mode (PO): Uses polar organic solvents like acetonitrile or methanol, often with additives.

  • Polar Ionic Mode (PIM): A non-aqueous mode using methanol with small amounts of an acid and a base, particularly useful for ionizable molecules.

For acidic or basic analytes, the addition of small amounts of additives like trifluoroacetic acid (TFA) for acids or diethylamine (DEA) for bases can improve peak shape and resolution.[1]

Experimental Protocols

The following protocols provide detailed methodologies for the chiral separation of representative pharmaceutical compounds.

Protocol 1: Chiral Separation of Warfarin Enantiomers

Warfarin is an anticoagulant that exists as a racemic mixture of (R)- and (S)-enantiomers, with the S-enantiomer being more potent.[4]

Chromatographic Conditions:

ParameterValue
HPLC System Agilent 1200 Series or equivalent
Chiral Column Chiralcel OD-RH (150 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : Phosphate buffer pH 2.0 (40:60 v/v)
Flow Rate 1.0 mL/min
Column Temperature 40°C
Injection Volume 50 µL
Detection Fluorescence: Excitation 310 nm, Emission 350 nm

Sample Preparation (Plasma):

  • To 1 mL of plasma, add an internal standard.

  • Perform liquid-liquid extraction with methyl tert-butyl ether.

  • Evaporate the organic layer to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase.

Expected Results:

EnantiomerRetention Time (min)Resolution (Rs)
(R)-Warfarin~8.5> 1.5
(S)-Warfarin~9.8

Note: Retention times are approximate and may vary depending on the specific system and conditions.[7]

Protocol 2: Chiral Separation of Ibuprofen Enantiomers

Ibuprofen is a nonsteroidal anti-inflammatory drug (NSAID) where the S-(+)-enantiomer possesses the majority of the therapeutic activity.[8]

Chromatographic Conditions:

ParameterValue
HPLC System HPLC system with UV detector
Chiral Column Chiralpak AGP (100 x 4.0 mm, 5 µm)
Mobile Phase 100 mM Phosphate buffer (pH 7.0)
Flow Rate 0.7 mL/min
Column Temperature 25°C
Injection Volume 5 µL
Detection UV at 225 nm

Sample Preparation (Tablets):

  • Crush a tablet and dissolve the powder in a suitable solvent (e.g., mobile phase).

  • Filter the solution through a 0.45 µm filter before injection.

Expected Results:

EnantiomerRetention Time (min)Resolution (Rs)
Enantiomer 1~6.5> 1.5
Enantiomer 2~8.0

Note: The elution order of enantiomers may vary. Retention times are approximate.[6]

Protocol 3: Chiral Separation of Verapamil Enantiomers

Verapamil is a calcium channel blocker used to treat high blood pressure. The enantiomers have different pharmacological effects.

Chromatographic Conditions:

ParameterValue
HPLC System Waters Corporation System or equivalent
Chiral Column LarihcShell-P (100 mm × 2.1 mm, 2.7 μm)
Mobile Phase Acetonitrile/Methanol/Trifluoroacetic acid/Triethylamine (98:2:0.05:0.025, v/v/v/v)
Flow Rate 0.5 mL/min
Column Temperature 21 ± 2 °C
Injection Volume 5.0 µL
Detection UV at 280 nm

Sample Preparation (Rat Plasma):

  • Perform solid-phase extraction (SPE) of the plasma sample.

  • Elute the analytes and evaporate the solvent.

  • Reconstitute the residue in the mobile phase.

Expected Results:

EnantiomerRetention Time (min)Resolution (Rs)
S-(-)-Verapamil~1.95> 2.0
R-(+)-Verapamil~2.29

Note: Retention times are approximate and may vary.[9][10]

Data Presentation

The following tables summarize the quantitative data for the chiral separations described in the protocols.

Table 1: Chiral Separation of Warfarin Enantiomers

Parameter(R)-Warfarin(S)-Warfarin
Retention Time (min) ~8.5~9.8
Resolution (Rs) \multicolumn{2}{c}{> 1.5}

Table 2: Chiral Separation of Ibuprofen Enantiomers

ParameterEnantiomer 1Enantiomer 2
Retention Time (min) ~6.5~8.0
Resolution (Rs) \multicolumn{2}{c}{> 1.5}

Table 3: Chiral Separation of Verapamil Enantiomers

ParameterS-(-)-VerapamilR-(+)-Verapamil
Retention Time (min) ~1.95~2.29
Resolution (Rs) \multicolumn{2}{c}{> 2.0}

Mandatory Visualizations

The following diagrams illustrate the workflow and key relationships in chiral HPLC method development.

Chiral_HPLC_Method_Development_Workflow cluster_start Start cluster_screening Screening Phase cluster_optimization Optimization Phase cluster_validation Validation & Application Start Define Separation Goal (Analyte, Matrix) CSP_Screening CSP Screening (Polysaccharide, Macrocyclic, etc.) Start->CSP_Screening Initial Selection MP_Screening Mobile Phase Screening (NP, RP, PO, PIM) CSP_Screening->MP_Screening Promising CSP(s) Optimize_MP Optimize Mobile Phase (Modifier, Additive, pH) MP_Screening->Optimize_MP Initial Hit(s) Optimize_Conditions Optimize Conditions (Flow Rate, Temperature) Optimize_MP->Optimize_Conditions Validation Method Validation (Robustness, Reproducibility) Optimize_Conditions->Validation Optimized Method Application Routine Analysis Validation->Application

Caption: Workflow for Chiral HPLC Method Development.

Chiral_Separation_Logic cluster_input Input Factors cluster_interaction Interaction & Separation cluster_output Output Parameters Analyte Analyte Properties (Functional Groups, pKa) Interaction Differential Diastereomeric Interactions Analyte->Interaction CSP Chiral Stationary Phase (Selector Type) CSP->Interaction MobilePhase Mobile Phase (Composition, pH, Additives) MobilePhase->Interaction Conditions Instrumental Conditions (Temperature, Flow Rate) Conditions->Interaction Retention Retention Time (tR) Interaction->Retention Selectivity Selectivity (α) Interaction->Selectivity Resolution Resolution (Rs) Interaction->Resolution PeakShape Peak Shape Interaction->PeakShape

Caption: Logical Relationships in Chiral HPLC Separation.

Conclusion

The chiral separation of enantiomers by HPLC is an essential analytical technique in the pharmaceutical industry. A systematic approach to method development, involving the screening of various chiral stationary phases and mobile phase conditions, is key to achieving successful and robust separations. The detailed protocols and data presented in this application note serve as a valuable resource for researchers, scientists, and drug development professionals in developing and implementing chiral HPLC methods.

References

Application Notes and Protocols for the Asymmetric Synthesis of Enantiopure Chirald (D-Ribose)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chirald, chemically known as (2R,3R,4R)-2,3,4,5-tetrahydroxypentanal or D-ribose, is a fundamentally important monosaccharide. As a core component of ribonucleic acid (RNA), it plays a central role in genetic transcription and is integral to the structure of essential biomolecules such as adenosine triphosphate (ATP). The precise stereochemistry of this compound is critical for its biological function, necessitating the development of synthetic methods that can produce it in an enantiomerically pure form. The asymmetric synthesis of enantiopure this compound and its derivatives is of paramount importance in drug development, as the chirality of drug molecules significantly influences their pharmacological activity and safety profiles.[1][2] This document provides detailed application notes and experimental protocols for key asymmetric strategies to synthesize enantiopure this compound, aimed at researchers and professionals in the field of synthetic chemistry and drug discovery.

Comparative Data of Asymmetric Synthesis Strategies

The selection of a synthetic strategy for enantiopure this compound depends on factors such as desired scale, available starting materials, and required enantiomeric purity. Below is a summary of quantitative data for representative asymmetric synthesis methods.

Synthetic StrategyKey TransformationCatalyst/AuxiliaryTypical Yield (%)Enantiomeric Excess (ee%)Diastereomeric Ratio (dr)
Organocatalysis Asymmetric Aldol Reaction(S)-Proline60-7590-99>95:5
Chiral Auxiliary Asymmetric AlkylationEvans Oxazolidinone70-85>99>98:2
Catalytic Asymmetric Dihydroxylation Sharpless Asymmetric DihydroxylationAD-mix-β85-9595-99N/A
Mineral-Catalyzed Prebiotic Synthesis Formose ReactionWollastonite0.23-0.49 mM63.3-91.3N/A

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are representative and may require optimization for specific laboratory conditions and substrate scales.

Protocol 1: Organocatalytic Asymmetric Aldol Reaction

This protocol describes the synthesis of a key intermediate for D-ribose using a proline-catalyzed asymmetric aldol reaction between glycolaldehyde and a protected glyceraldehyde derivative.

Workflow Diagram:

cluster_prep Substrate Preparation cluster_reaction Asymmetric Aldol Reaction cluster_analysis Analysis and Final Product Start Achiral Starting Materials Prep Prepare Protected Glyceraldehyde Start->Prep Aldol Proline-Catalyzed Aldol Reaction with Glycolaldehyde Prep->Aldol Workup Reaction Quench and Workup Aldol->Workup Purify Chromatographic Purification Workup->Purify Analysis Characterization (NMR, HPLC) Purify->Analysis Deprotection Deprotection to yield D-Ribose Analysis->Deprotection

Caption: Workflow for Organocatalytic D-Ribose Synthesis.

Materials:

  • (S)-Proline

  • Protected (R)-glyceraldehyde (e.g., 2,3-O-isopropylidene-D-glyceraldehyde)

  • Glycolaldehyde

  • Dimethylformamide (DMF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of protected (R)-glyceraldehyde (1.0 eq) in anhydrous DMF (0.5 M) at 0 °C under an inert atmosphere, add (S)-proline (0.2 eq).

  • After stirring for 15 minutes, add a solution of glycolaldehyde (2.0 eq) in DMF dropwise over 30 minutes.

  • Allow the reaction mixture to stir at 0 °C for 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the protected aldol adduct.

  • Subsequent deprotection steps (not detailed here) will yield D-ribose.

Protocol 2: Chiral Auxiliary-Mediated Synthesis

This protocol outlines the use of an Evans oxazolidinone chiral auxiliary to control the stereochemistry of an aldol reaction, a key step in the synthesis of a D-ribose precursor.

Reaction Pathway Diagram:

cluster_auxiliary Auxiliary Attachment cluster_aldol Diastereoselective Aldol Reaction cluster_removal Auxiliary Removal Aux Evans Auxiliary Imide Chiral N-Acyl Oxazolidinone Aux->Imide Substrate Achiral Acyl Group Substrate->Imide Enolate Boron Enolate Formation Imide->Enolate Adduct Aldol Adduct Enolate->Adduct Aldehyde Protected Glycolaldehyde Aldehyde->Adduct Cleavage Reductive Cleavage Adduct->Cleavage Product Enantiopure Aldol Product Cleavage->Product

Caption: Chiral Auxiliary-Controlled Aldol Reaction Pathway.

Materials:

  • (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone

  • n-Butyllithium (n-BuLi)

  • Acetyl chloride

  • Di-n-butylboron triflate (Bu₂BOTf)

  • Triethylamine (Et₃N)

  • Protected glycolaldehyde (e.g., benzyloxyacetaldehyde)

  • Lithium borohydride (LiBH₄)

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether

Procedure:

  • Acylation of the Auxiliary: To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF (0.2 M) at -78 °C, add n-BuLi (1.05 eq) dropwise. After 30 minutes, add acetyl chloride (1.1 eq) and allow the mixture to warm to room temperature and stir for 2 hours. Quench with water and extract with diethyl ether. The organic layer is dried and concentrated to give the N-acetyl oxazolidinone.

  • Asymmetric Aldol Reaction: To a solution of the N-acetyl oxazolidinone (1.0 eq) in anhydrous diethyl ether (0.1 M) at 0 °C, add Bu₂BOTf (1.1 eq) followed by Et₃N (1.2 eq). Stir for 30 minutes, then cool to -78 °C. Add protected glycolaldehyde (1.2 eq) dropwise and stir for 3 hours at -78 °C.

  • Workup: Quench the reaction with a pH 7 buffer. Separate the layers and extract the aqueous layer with diethyl ether. Combine the organic layers, dry over MgSO₄, and concentrate. Purify the crude product by flash chromatography.

  • Auxiliary Removal: The chiral auxiliary can be removed by reductive cleavage with LiBH₄ to yield the corresponding chiral diol, a precursor to D-ribose.

Protocol 3: Sharpless Asymmetric Dihydroxylation

This protocol describes the enantioselective synthesis of a chiral diol from an achiral diene, which can then be converted to D-ribose.

Decision Flowchart for Ligand Selection:

Start Desired Enantiomer of Diol? D_Ribose Precursor for D-Ribose Start->D_Ribose L_Ribose Precursor for L-Ribose Start->L_Ribose AD_mix_beta Use AD-mix-β ((DHQD)₂PHAL ligand) D_Ribose->AD_mix_beta AD_mix_alpha Use AD-mix-α ((DHQ)₂PHAL ligand) L_Ribose->AD_mix_alpha

Caption: Ligand Selection for Sharpless Dihydroxylation.

Materials:

  • 1,4-pentadien-3-ol

  • AD-mix-β

  • tert-Butanol (t-BuOH)

  • Water

  • Methanesulfonamide (CH₃SO₂NH₂)

  • Sodium sulfite (Na₂SO₃)

  • Ethyl acetate

Procedure:

  • To a vigorously stirred mixture of t-BuOH and water (1:1, 0.1 M with respect to the alkene) at room temperature, add AD-mix-β (1.4 g per mmol of alkene) and methanesulfonamide (1.0 eq).

  • Cool the mixture to 0 °C and add 1,4-pentadien-3-ol (1.0 eq).

  • Stir the reaction at 0 °C for 24 hours or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by adding solid Na₂SO₃ (1.5 g per mmol of alkene) and stir for 1 hour.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the resulting triol by flash column chromatography. This triol is a key intermediate for the synthesis of D-ribose.

Conclusion

The asymmetric synthesis of enantiopure this compound is a critical endeavor for the pharmaceutical and biotechnology industries. The protocols outlined in this document provide a starting point for researchers to develop robust and efficient synthetic routes. The choice of method will ultimately be guided by the specific requirements of the research or development program. Further optimization of reaction conditions and exploration of novel catalytic systems will continue to advance the field of asymmetric carbohydrate synthesis.

References

Application Notes and Protocols for Enzymatic Chiral Resolution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral compounds, molecules that are non-superimposable mirror images of each other (enantiomers), play a critical role in the pharmaceutical industry. Often, only one enantiomer of a racemic mixture exhibits the desired therapeutic effect, while the other may be inactive or even cause adverse effects. Therefore, the production of enantiomerically pure drugs is of paramount importance. Biocatalysis, utilizing enzymes, has emerged as a powerful and environmentally friendly alternative to traditional chemical methods for chiral resolution. Enzymes, particularly lipases, are widely employed due to their high enantioselectivity, broad substrate specificity, and stability in organic solvents. This document provides detailed protocols and application notes for performing chiral resolution using enzymatic methods, specifically focusing on enzymatic kinetic resolution (EKR).

Principle of Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is based on the principle that an enzyme can differentiate between the two enantiomers of a racemic substrate, catalyzing the transformation of one enantiomer at a significantly higher rate than the other. This difference in reaction rates allows for the separation of the faster-reacting enantiomer (which is converted into a product) from the slower-reacting or unreacted enantiomer. Consequently, at a conversion of approximately 50%, the reaction mixture will be enriched in one enantiomer of the product and the opposite enantiomer of the remaining substrate.

The efficiency of an enzymatic kinetic resolution is quantified by the enantiomeric ratio (E), which is a measure of the enzyme's selectivity. A higher E value indicates greater selectivity and a more effective resolution.

Principle_of_Enzymatic_Kinetic_Resolution cluster_reactants Racemic Substrate cluster_products Products S_R Substrate (R) Enzyme Chiral Enzyme (e.g., Lipase) S_R->Enzyme k_fast S_S Substrate (S) S_S->Enzyme k_slow P_R Product (R) Enzyme->P_R Fast Reaction S_S_unreacted Unreacted Substrate (S) Enzyme->S_S_unreacted Slow/No Reaction

Figure 1: Principle of Enzymatic Kinetic Resolution.

Data Presentation: Quantitative Analysis of Enzymatic Resolutions

The success of an enzymatic resolution is evaluated based on several key parameters, including the conversion rate (c), the enantiomeric excess of the substrate (ees), and the enantiomeric excess of the product (eep). The enantiomeric ratio (E) is a crucial metric that is independent of the conversion and reflects the intrinsic selectivity of the enzyme for a particular substrate.

Table 1: Examples of Lipase-Catalyzed Kinetic Resolutions of Pharmaceutical Intermediates

SubstrateEnzymeAcyl Donor/SolventTime (h)Conversion (%)ees (%)eep (%)E-valueReference
(R,S)-Ibuprofen methyl esterImmobilized Candida antarctica lipase B (CALB)Water/DMSO->45->99>200
(R,S)-1-PhenylethanolNovozym 435® (CALB)Ethyl myristate24~50>99>99High
(R,S)-2-(p-anisyl)propanolPseudomonas cepacia lipase (PSL-C)Vinyl acetate/Toluene6509999>200
(R,S)-Sulpiride precursorCandida rugosa lipase (CRL)Vinyl acetate/DIPE724892>99135
(R,S)-PropranololPseudomonas fluorescens lipase (AK)Vinyl acetate/TBME48>49>99>99>200

Note: DIPE = Diisopropyl ether, TBME = tert-Butyl methyl ether. Data is compiled from various sources and specific conditions may vary.

Experimental Protocols

This section outlines a general protocol for the enzymatic kinetic resolution of a racemic alcohol using a lipase.

Materials and Reagents
  • Racemic substrate (e.g., a secondary alcohol)

  • Enzyme: Immobilized lipase (e.g., Novozym 435®, Lipozyme®) is often preferred for ease of separation and reusability.

  • Acyl donor: An ester such as vinyl acetate or ethyl acetate.

  • Organic solvent: A non-polar solvent like hexane, toluene, or tert-butyl methyl ether (TBME).

  • Buffer solution (if conducting hydrolysis)

  • Standard laboratory glassware and equipment (reaction vessel, magnetic stirrer, temperature-controlled bath).

  • Analytical equipment: Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for determining enantiomeric excess and conversion.

Experimental Workflow

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Enzymatic Reaction cluster_workup 3. Work-up and Analysis Substrate_Prep Prepare Substrate Solution (Racemic substrate in organic solvent) Reaction_Setup Combine Substrate, Enzyme, and Acyl Donor in Reaction Vessel Substrate_Prep->Reaction_Setup Enzyme_Prep Prepare Enzyme (Immobilized lipase) Enzyme_Prep->Reaction_Setup Incubation Incubate with Stirring at Controlled Temperature Reaction_Setup->Incubation Monitoring Monitor Reaction Progress (e.g., by TLC or HPLC) Incubation->Monitoring Enzyme_Removal Remove Enzyme (Filtration for immobilized enzyme) Monitoring->Enzyme_Removal Quenching Quench Reaction (if necessary) Enzyme_Removal->Quenching Extraction Product Extraction and Purification (e.g., Column Chromatography) Quenching->Extraction Analysis Analyze Products by Chiral HPLC/GC (Determine ee_s, ee_p, and conversion) Extraction->Analysis

Figure 2: General Experimental Workflow for Enzymatic Chiral Resolution.

Detailed Methodologies

1. Enzyme and Substrate Preparation:

  • Dissolve the racemic substrate in the chosen organic solvent to a specific concentration (e.g., 0.1 M).

  • If using a free lipase powder, it may need to be pre-treated or immobilized. For commercially available immobilized lipases like Novozym 435®, they can often be used directly.

2. Enzymatic Reaction (Transesterification Example):

  • To a reaction vessel, add the substrate solution, the acyl donor (typically in a molar excess, e.g., 1.5-3 equivalents), and the immobilized lipase (e.g., 10-50 mg per mmol of substrate).

  • Place the vessel in a temperature-controlled water bath or on a stirring hotplate (e.g., 30-50 °C).

  • Stir the reaction mixture at a constant rate.

  • Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by Thin Layer Chromatography (TLC), GC, or HPLC. The goal is to stop the reaction at or near 50% conversion to achieve high enantiomeric excess for both the remaining substrate and the product.

3. Reaction Work-up and Product Isolation:

  • Once the desired conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can often be washed with solvent and reused.

  • The filtrate contains the unreacted substrate enantiomer and the product enantiomer.

  • Remove the solvent under reduced pressure.

  • The unreacted substrate and the product can be separated by standard purification techniques such as column chromatography.

4. Analysis of Enantiomeric Excess and Conversion:

  • Determine the enantiomeric excess of the purified substrate (ees) and product (eep) using chiral HPLC or GC.

  • The conversion (c) can be calculated from the relative amounts of substrate and product.

  • The enantiomeric ratio (E) can be calculated using the following equation derived by C. J. Sih:

    • E = ln[1 - c(1 + eep)] / ln[1 - c(1 - eep)]

    • Alternatively, E = ln[(1 - c)(1 - ees)] / ln[(1 - c)(1 + ees)]

Troubleshooting and Optimization

  • Low Enantioselectivity (Low E-value):

    • Enzyme Screening: Test different lipases or other hydrolases, as selectivity is highly enzyme-dependent.

    • Solvent Effects: The nature of the organic solvent can significantly influence enzyme activity and selectivity. Screen a range of solvents with varying polarities.

    • Temperature: Lowering the reaction temperature can sometimes improve enantioselectivity.

  • Low Reaction Rate:

    • Enzyme Loading: Increase the amount of enzyme.

    • Temperature: Increase the reaction temperature, but be mindful of potential enzyme denaturation.

    • Water Content: The activity of lipases in organic media can be critically dependent on the water content. The optimal amount of water may need to be determined empirically.

  • Difficulty in Product Separation:

    • If the substrate and product have very similar polarities, consider using a different acyl donor to create a product with more distinct properties for easier chromatographic separation.

Conclusion

Enzymatic kinetic resolution is a robust and highly effective method for the preparation of enantiomerically pure compounds, which are essential in the pharmaceutical industry. The use of enzymes, particularly lipases, offers a green and selective approach to chiral synthesis. By carefully selecting the enzyme and optimizing the reaction conditions, researchers can achieve high enantiomeric excess and yields of the desired enantiomers. The protocols and data presented in these application notes provide a solid foundation for developing and implementing enzymatic chiral resolution in a research and development setting.

Unlocking Enantioselectivity: The Application of Chiral Catalysts in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

The pursuit of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the realms of drug development, agrochemicals, and materials science. Asymmetric catalysis, facilitated by chiral catalysts, has emerged as the most elegant and efficient strategy to achieve this goal. This document provides a detailed overview of the application of a prominent chiral catalyst system in asymmetric synthesis, complete with experimental protocols and performance data.

A notable example of a highly effective chiral catalyst is the Jacobsen catalyst, a chiral chromium (or manganese) salen complex. Developed by Eric Jacobsen, this catalyst has proven to be exceptionally versatile and effective in the asymmetric epoxidation of unfunctionalized olefins, a reaction of significant synthetic utility.

Core Application: Asymmetric Epoxidation of Olefins

The Jacobsen catalyst is renowned for its ability to catalyze the epoxidation of a wide range of cis-disubstituted and trisubstituted olefins with high enantioselectivity. The general reaction involves the use of a terminal oxidant, such as sodium hypochlorite (NaOCl) or m-chloroperoxybenzoic acid (m-CPBA), to transfer an oxygen atom to the double bond of the olefin, creating a chiral epoxide.

Logical Workflow for Jacobsen-Katsuki Epoxidation

cluster_prep Catalyst Preparation cluster_reaction Epoxidation Reaction cluster_workup Workup and Purification Salen_Ligand Chiral Salen Ligand Catalyst_Formation Jacobsen Catalyst Salen_Ligand->Catalyst_Formation Metal_Salt Metal Salt (e.g., Mn(OAc)₂) Metal_Salt->Catalyst_Formation Reaction_Vessel Reaction Catalyst_Formation->Reaction_Vessel Olefin Prochiral Olefin Olefin->Reaction_Vessel Oxidant Terminal Oxidant (e.g., NaOCl) Oxidant->Reaction_Vessel Quenching Quenching Reaction_Vessel->Quenching Extraction Extraction Quenching->Extraction Purification Purification Extraction->Purification Chiral_Epoxide Chiral_Epoxide Purification->Chiral_Epoxide Final Product caption Workflow for Jacobsen Epoxidation

Caption: Workflow for Jacobsen Epoxidation

Quantitative Performance Data

The efficacy of the Jacobsen catalyst is demonstrated by the high enantiomeric excess (ee) and yields achieved for a variety of olefin substrates. The following table summarizes representative data from the literature.

Olefin SubstrateCatalyst Loading (mol%)OxidantSolventTemperature (°C)Yield (%)Enantiomeric Excess (ee %)
(Z)-1-Phenylpropene4NaOClCH₂Cl₂/H₂O08592
2,2-Dimethylchromene2m-CPBACH₂Cl₂-789597
Indene5NaOClCH₂Cl₂/H₂O07888
(Z)-Stilbene4NaOClCH₂Cl₂/H₂O259098

Experimental Protocols

General Protocol for the Asymmetric Epoxidation of (Z)-1-Phenylpropene

This protocol provides a representative procedure for the Jacobsen epoxidation.

Materials:

  • (R,R)-Jacobsen catalyst

  • (Z)-1-Phenylpropene

  • Commercial bleach (e.g., Clorox®, buffered to pH 11.3)

  • Dichloromethane (CH₂Cl₂)

  • 4-Phenylpyridine N-oxide (optional co-catalyst)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add (Z)-1-phenylpropene (1.0 mmol) and dichloromethane (10 mL).

  • Add the (R,R)-Jacobsen catalyst (0.04 mmol, 4 mol%). If desired, add 4-phenylpyridine N-oxide (0.2 mmol).

  • Cool the mixture to 0 °C in an ice bath.

  • To the cooled, stirring solution, add the buffered bleach solution (5 mL) dropwise over 30 minutes.

  • Allow the reaction to stir vigorously at 0 °C for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to yield the corresponding epoxide.

  • The enantiomeric excess of the product can be determined by chiral HPLC or GC analysis.

Catalytic Cycle of the Jacobsen Epoxidation

The proposed mechanism for the Jacobsen epoxidation involves the formation of a high-valent metal-oxo intermediate, which acts as the active oxidant.

Catalytic Cycle Diagram

cluster_reaction Oxygen Transfer Catalyst Mn(III)-Salen Catalyst Active_Oxidant High-Valent Mn(V)=O Species Catalyst->Active_Oxidant Oxidation Active_Oxidant->Catalyst Regeneration Byproduct Oxidant Byproduct Intermediate [Olefin-Mn=O] Intermediate Active_Oxidant->Intermediate Olefin Olefin Substrate Olefin->Intermediate Epoxide Chiral Epoxide Oxidant Terminal Oxidant (e.g., NaOCl) Oxidant->Active_Oxidant Intermediate->Epoxide caption Jacobsen Epoxidation Catalytic Cycle

Caption: Jacobsen Epoxidation Catalytic Cycle

The chiral salen ligand creates a stereochemically defined environment around the metal center. This chiral environment directs the approach of the olefin to the metal-oxo species, leading to the preferential formation of one enantiomer of the epoxide. The catalyst is then regenerated by the terminal oxidant, allowing the catalytic cycle to continue.

Disclaimer: The term "Chirald" is not a standard or recognized name for a specific catalyst in the field of asymmetric catalysis. The information provided above uses the well-established Jacobsen catalyst as a representative example of a chiral catalyst and its applications. The protocols and data are based on published literature for the Jacobsen catalyst and are intended for informational purposes for a research audience. All experimental work should be conducted with appropriate safety precautions and by qualified personnel.

The Versatility of Chirald: A Chiral Building Block in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S,3R,4R,5S)-2,3,4,5,6-pentahydroxyhexanal, commonly known as the open-chain form of D-glucose or "Chirald," stands as a cornerstone in stereoselective organic synthesis. Its abundance in the chiral pool, coupled with a dense array of stereocenters, makes it an invaluable and cost-effective starting material for the construction of complex, biologically active molecules. The inherent chirality of this C6 building block allows for the efficient transfer of stereochemical information, often circumventing the need for challenging asymmetric induction steps. This application note explores the utility of this compound in the synthesis of prominent natural products, providing detailed experimental protocols for key transformations and summarizing the quantitative data associated with these reactions.

Application in Natural Product Synthesis

The strategic utilization of this compound as a chiral precursor is exemplified in the total synthesis of numerous complex natural products with significant therapeutic potential. This section highlights its application in the synthesis of the anticancer agent Epothilone B, the electron transport inhibitor Crocacin C, and the immunostimulatory glycolipid KRN7000.

Synthesis of Epothilone B

Epothilones are a class of 16-membered macrolides that have garnered significant attention as potent anticancer agents due to their ability to stabilize microtubules, a mechanism shared with the blockbuster drug paclitaxel.[1][2][3] The synthesis of Epothilone B, a prominent member of this family, has been accomplished using D-glucose as a chiral starting material to construct key fragments of the molecule.[3]

Synthesis of (+)-Crocacin C

Crocacins are a group of natural products isolated from myxobacteria that exhibit potent antifungal and cytotoxic activities.[2] Their biological activity stems from the inhibition of the mitochondrial electron transport chain at Complex III.[4] The total synthesis of (+)-Crocacin C has been achieved, demonstrating the utility of chiral building blocks derived from natural sources.[2]

Synthesis of KRN7000

KRN7000, a synthetic α-galactosylceramide, is a potent immunostimulatory agent that activates invariant Natural Killer T (iNKT) cells.[5] This activation triggers a cascade of immune responses, making KRN7000 a promising candidate for cancer immunotherapy and as an adjuvant in vaccines. The synthesis of KRN7000 relies on the stereocontrolled construction of its carbohydrate and phytosphingosine components, with D-glucose serving as a potential starting point for the phytosphingosine moiety.[1]

Key Synthetic Transformations: Protocols and Data

The conversion of this compound into complex molecular architectures relies on a toolbox of robust and stereoselective reactions. The following protocols detail key transformations—the Wittig reaction, Aldol addition, and Grignard reaction—as they apply to this compound derivatives.

Wittig Reaction

The Wittig reaction is a powerful method for the formation of carbon-carbon double bonds from carbonyl compounds. In the context of this compound, it is frequently employed to extend the carbon chain and introduce olefinic moieties, which can be further functionalized.

Experimental Protocol: Wittig Reaction on a Protected D-Glucose Derivative

This protocol describes a general procedure for the Wittig reaction on a protected D-glucose derivative to form a key intermediate.

  • Materials:

    • Protected D-glucose aldehyde (1.0 eq)

    • Wittig reagent (e.g., (carbethoxymethylene)triphenylphosphorane) (1.2 eq)

    • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a solution of the protected D-glucose aldehyde in the anhydrous solvent under an inert atmosphere, add the Wittig reagent portion-wise at room temperature.

    • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel to afford the desired alkene product.

Aldehyde SubstrateWittig ReagentSolventYield (%)E/Z RatioReference
2,3:4,5-di-O-isopropylidene-D-arabinosePh₃P=CHCO₂EtTHF85>95:5[6]
Protected D-glucose derivativePh₃P=CH₂THF~90N/A[7]
Aldol Addition

The Aldol addition is a fundamental carbon-carbon bond-forming reaction that creates a β-hydroxy carbonyl compound. When applied to chiral aldehydes derived from this compound, this reaction can proceed with high diastereoselectivity, enabling the construction of new stereocenters with excellent control.

Experimental Protocol: Diastereoselective Aldol Addition to a Protected D-Glucose Aldehyde

This protocol outlines a general procedure for a diastereoselective aldol addition to a protected aldehyde derived from D-glucose.

  • Materials:

    • Protected D-glucose aldehyde (1.0 eq)

    • Ketone or ester enolate (e.g., generated from the corresponding ketone/ester and a strong base like lithium diisopropylamide (LDA)) (1.2 eq)

    • Anhydrous solvent (e.g., Tetrahydrofuran (THF))

    • Inert atmosphere (Nitrogen or Argon)

    • Low-temperature cooling bath (e.g., -78 °C)

  • Procedure:

    • Generate the enolate by treating the ketone or ester with a strong base in anhydrous THF at -78 °C under an inert atmosphere.

    • To the enolate solution, add a solution of the protected D-glucose aldehyde in anhydrous THF dropwise at -78 °C.

    • Stir the reaction mixture at -78 °C and monitor the progress by TLC.

    • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

    • Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired β-hydroxy carbonyl compound.

Aldehyde SubstrateEnolate SourceDiastereomeric Ratio (d.r.)Yield (%)Reference
Protected 3-keto furanoseFormaldehyde>99:137 (overall)[8][9][10]
Protected D-glucose derivativeMethyl ketoneHigh (not specified)Not specified[11]
Grignard Reaction

The Grignard reaction involves the addition of an organomagnesium halide (Grignard reagent) to a carbonyl group, providing a versatile method for carbon-carbon bond formation and the synthesis of alcohols. The stereochemical outcome of the addition to chiral aldehydes derived from this compound is often governed by Felkin-Anh or chelation-controlled models, leading to high diastereoselectivity.

Experimental Protocol: Diastereoselective Grignard Addition to a Protected D-Glucose Aldehyde

This protocol describes a general procedure for the diastereoselective addition of a Grignard reagent to a protected aldehyde derived from D-glucose.

  • Materials:

    • Protected D-glucose aldehyde (1.0 eq)

    • Grignard reagent (e.g., methylmagnesium bromide) (1.2 eq)

    • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Diethyl ether)

    • Inert atmosphere (Nitrogen or Argon)

    • Low-temperature cooling bath (e.g., 0 °C or -78 °C)

  • Procedure:

    • To a solution of the protected D-glucose aldehyde in the anhydrous solvent under an inert atmosphere at the desired low temperature, add the Grignard reagent dropwise.

    • Stir the reaction mixture at the same temperature and monitor the progress by TLC.

    • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired secondary alcohol.

Aldehyde SubstrateGrignard ReagentDiastereomeric Ratio (d.r.)Yield (%)Reference
Protected D-glucose derivativeMethylmagnesium bromideHigh (not specified)Not specified[12]
α-epoxy N-sulfonyl hydrazoneVarious Grignard reagentsup to >99:1up to 95[6]

Biological Activity and Signaling Pathways

The complex molecules synthesized from this compound often exhibit potent biological activities by interacting with specific cellular targets and modulating key signaling pathways.

Epothilone B: Microtubule Stabilization

Epothilone B exerts its anticancer effects by binding to the β-tubulin subunit of microtubules. This binding stabilizes the microtubule polymer, preventing its depolymerization.[1][3] The disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis (programmed cell death).[13]

Epothilone_Pathway Epothilone_B Epothilone B beta_Tubulin β-Tubulin Epothilone_B->beta_Tubulin binds to Stabilization Stabilization Epothilone_B->Stabilization Microtubule Microtubule beta_Tubulin->Microtubule polymerizes into Depolymerization Depolymerization Microtubule->Depolymerization Stabilization->Microtubule prevents depolymerization G2M_Arrest G2/M Arrest Stabilization->G2M_Arrest leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis induces

Epothilone B's mechanism of microtubule stabilization.
Crocacin C: Inhibition of Mitochondrial Electron Transport

Crocacin C targets Complex III (cytochrome bc1 complex) of the mitochondrial electron transport chain.[4] By binding to this complex, it obstructs the flow of electrons from ubiquinol to cytochrome c, thereby inhibiting ATP production and leading to cell death.[4]

Crocacin_Pathway Crocacin_C Crocacin C Complex_III Complex III (cytochrome bc1) Crocacin_C->Complex_III inhibits ATP_Production ATP Production Crocacin_C->ATP_Production blocks Cytochrome_c Cytochrome c Complex_III->Cytochrome_c e- transfer Electron_Flow Electron Flow Ubiquinol Ubiquinol Ubiquinol->Complex_III Electron_Flow->ATP_Production Cell_Death Cell Death ATP_Production->Cell_Death leads to

Inhibition of Complex III by Crocacin C.
KRN7000: Activation of Invariant Natural Killer T (iNKT) Cells

KRN7000 is presented by the CD1d molecule on antigen-presenting cells (APCs) to the T-cell receptor (TCR) of iNKT cells.[5] This interaction activates the iNKT cells, leading to the rapid release of a variety of cytokines, such as interferon-gamma (IFN-γ) and interleukin-4 (IL-4). These cytokines, in turn, modulate the activity of other immune cells, including NK cells, T cells, and B cells, resulting in a broad immunostimulatory response.[1][5]

KRN7000_Pathway KRN7000 KRN7000 APC Antigen Presenting Cell (APC) KRN7000->APC is presented by CD1d CD1d APC->CD1d expresses TCR T-Cell Receptor (TCR) CD1d->TCR presents to iNKT_Cell iNKT Cell iNKT_Cell->TCR expresses Activation Activation TCR->Activation triggers Cytokines Cytokine Release (IFN-γ, IL-4) Activation->Cytokines leads to Immune_Response Immune Response (NK, T, B cell modulation) Cytokines->Immune_Response modulates

Activation of iNKT cells by KRN7000.

Conclusion

This compound, the open-chain form of D-glucose, is a powerful and versatile chiral building block in organic synthesis. Its ready availability and dense stereochemical information make it an ideal starting material for the efficient and stereocontrolled synthesis of a wide array of complex and biologically active natural products. The application of fundamental organic reactions such as the Wittig reaction, aldol addition, and Grignard reaction to this compound derivatives allows for the construction of intricate molecular architectures with high precision. The continued exploration of new synthetic methodologies and the application of this compound and its derivatives will undoubtedly lead to the discovery and development of novel therapeutic agents.

References

Application Notes and Protocols for Chiral Derivatization in Gas Chromatography Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enantioselective analysis is a critical aspect of drug development, pharmacology, and toxicology, as enantiomers of a chiral drug can exhibit significantly different physiological effects. Gas chromatography (GC) is a powerful technique for separating and quantifying volatile and semi-volatile compounds. However, the direct separation of enantiomers on a standard GC system requires the use of expensive chiral stationary phases. An effective and more economical alternative is chiral derivatization.[1][2] This indirect method involves the reaction of the enantiomeric analytes with a chiral derivatizing agent (CDA) to form diastereomers.[3] These resulting diastereomers possess distinct physicochemical properties, allowing for their separation on conventional achiral GC columns.[4] This document provides detailed application notes and protocols for the chiral derivatization of common functional groups for GC analysis.

The primary advantages of chiral derivatization for GC analysis include:

  • Increased Volatility: Derivatization often reduces the polarity of the analyte, increasing its volatility and making it more amenable to GC analysis.[2][5]

  • Improved Peak Shape: By masking polar functional groups, derivatization minimizes interactions with the GC column, leading to sharper and more symmetrical peaks.[6]

  • Enhanced Sensitivity: The introduction of specific groups, such as halogen atoms, can significantly improve the sensitivity of detectors like the electron capture detector (ECD).[6]

  • Cost-Effectiveness: It allows for chiral separations on standard, less expensive achiral GC columns.[1]

General Principle of Chiral Derivatization

The fundamental concept behind chiral derivatization is the conversion of a pair of enantiomers into a pair of diastereomers. This is achieved by reacting the analyte with a single, pure enantiomer of a chiral derivatizing agent. The resulting diastereomers have different physical properties, including boiling points and interactions with the stationary phase, which enables their separation by conventional chromatography.

Diagram 1: Principle of Chiral Derivatization

Application Notes and Protocols by Functional Group

Chiral Amines

The derivatization of chiral amines is crucial in pharmaceutical analysis. A common approach involves acylation with a chiral acid derivative.

Chiral Derivatizing Agent: (S,S)-N-Trifluoroacetylproline Anhydride

This reagent reacts with primary and secondary amines to form diastereomeric amides.

Protocol: Derivatization of Chiral Amines with (S,S)-N-Trifluoroacetylproline Anhydride [7]

Materials:

  • Chiral amine sample

  • (S,S)-N-Trifluoroacetylproline anhydride

  • Anhydrous solvent (e.g., dichloromethane, acetonitrile)

  • Inert gas (e.g., nitrogen or argon)

  • Reaction vials with screw caps

  • Heating block or water bath

  • GC-MS or GC-FID system with an achiral column

Procedure:

  • Accurately weigh 1-5 mg of the chiral amine sample into a reaction vial.

  • Add 1 mL of anhydrous solvent to dissolve the sample.

  • Add a 1.5 to 2-fold molar excess of (S,S)-N-trifluoroacetylproline anhydride to the vial.

  • Cap the vial tightly and heat at 60-80°C for 30-60 minutes. The optimal time and temperature may need to be determined empirically for different amines.

  • After cooling to room temperature, the reaction mixture can be directly injected into the GC or subjected to a simple work-up.

  • Work-up (Optional):

    • Add 1 mL of 1 M hydrochloric acid to the reaction mixture and vortex.

    • Separate the organic layer.

    • Wash the organic layer with 1 mL of saturated sodium bicarbonate solution, followed by 1 mL of deionized water.

    • Dry the organic layer over anhydrous sodium sulfate.

    • The solution is now ready for GC analysis.

Quantitative Data Summary (Hypothetical Example):

Analyte (as Diastereomer)Retention Time (min)Peak AreaEnantiomeric Ratio
R-Amine Derivative12.54500045%
S-Amine Derivative13.25500055%
Chiral Alcohols

The enantiomeric composition of chiral alcohols can be determined by converting them into diastereomeric esters using a chiral acid or acid derivative. A simple and efficient method uses acetic acid with iodine as a catalyst.[8]

Chiral Derivatizing Agent: Acetic Acid (in the context of forming esters for separation on a chiral column, though the derivatization itself is achiral, it improves chromatography for chiral analysis). For separation on an achiral column, a chiral acylating agent would be required. The provided source focuses on improving separation on a chiral column.[8]

Protocol: Acylation of Chiral Alcohols [8]

Materials:

  • Chiral alcohol sample (2 mmol)

  • Acetic acid (3 mmol)

  • Iodine (0.06 mmol)

  • Anhydrous sodium sulfate (0.02 mmol)

  • Dichloromethane

  • Amber screw-cap vials

  • Stirring plate and stir bar

  • GC-MS or GC-FID system with a chiral column (e.g., CP Chirasil-DEX CB)

Procedure:

  • In a 3 mL amber screw-cap vial, combine the chiral alcohol, acetic acid, iodine, and anhydrous sodium sulfate.

  • Stir the mixture at 100°C for 48 hours.

  • After cooling, dissolve the reaction product in 1 mL of dichloromethane.

  • Filter the solution.

  • The sample is now ready for analysis by chiral phase GC.

Quantitative Data Summary (Example from Literature): [8]

Chiral AlcoholDerivativeResolution (α) on CP Chirasil-DEX CB
2-Pentanol2-Pentyl acetate3.00
2-Hexanol2-Hexyl acetate1.95
Chiral Carboxylic Acids

Chiral carboxylic acids can be derivatized with a chiral amine to form diastereomeric amides, which are then separated on an achiral GC column.

Chiral Derivatizing Agent: Dehydroabietylamine[1]

This primary amine, derived from a natural product, serves as a chiral derivatizing agent to form diastereomeric amides with carboxylic acids.[1]

Protocol: Derivatization of Carboxylic Acids with Dehydroabietylamine [1]

Materials:

  • Chiral carboxylic acid sample

  • Dehydroabietylamine

  • Carbodiimide activating agent (e.g., DCC or EDC)

  • Anhydrous solvent (e.g., dichloromethane)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Deionized water

  • Anhydrous sodium sulfate

  • Reaction vials

  • GC-MS system with an achiral column

Procedure:

  • Dissolve the chiral carboxylic acid and a slight molar excess of dehydroabietylamine in anhydrous dichloromethane.

  • Add a 1.1 molar equivalent of the activating agent (e.g., EDC).

  • Stir the reaction mixture at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC or a preliminary GC run).

  • Work-up:

    • Add 500 µL of dichloromethane and 500 µL of 1 M HCl. Vortex and centrifuge.

    • Transfer the organic layer to a new tube.

    • Wash the organic layer with 500 µL of saturated sodium bicarbonate solution, followed by 500 µL of deionized water.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Final Preparation:

    • Evaporate the solvent under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.

G start Start: Carboxylic Acid Sample dissolve Dissolve in Dichloromethane start->dissolve add_reagents Add Dehydroabietylamine & Activating Agent (EDC) dissolve->add_reagents react React at Room Temp (2-4 hours) add_reagents->react workup Work-up: Acid/Base Extraction react->workup dry Dry with Na2SO4 workup->dry evaporate Evaporate Solvent dry->evaporate reconstitute Reconstitute in Ethyl Acetate evaporate->reconstitute analyze GC-MS Analysis reconstitute->analyze

Diagram 2: Workflow for Carboxylic Acid Derivatization
Chiral Amino Acids

Amino acids contain both an amino and a carboxylic acid group, both of which are polar and require derivatization for GC analysis. A two-step derivatization is often employed. For chiral analysis, derivatization can be performed with achiral reagents followed by separation on a chiral column, or with a chiral reagent for separation on an achiral column. A common method involves derivatization with alkyl chloroformates.[9][10][11]

Derivatizing Agent: Heptafluorobutyl Chloroformate (HFBCF)[9][10][11]

This reagent reacts with the amino and carboxyl groups of amino acids.

Protocol: Derivatization of Secondary Amino Acids with HFBCF [9][10][11]

This protocol describes an in-situ derivatization and liquid-liquid microextraction.

Materials:

  • Aqueous biological sample extract containing amino acids

  • Heptafluorobutyl chloroformate (HFBCF)

  • Hexane or isooctane

  • Methylamine reagent solution

  • Internal standard (e.g., 13C5-L-proline)

  • GC-MS system with a chiral column (e.g., Chirasil-L-Val)

Procedure:

  • The sample preparation is carried out directly in the aqueous biological sample extracts.

  • In-situ Derivatization and Extraction:

    • Add the internal standard to the sample.

    • Perform in-situ derivatization with heptafluorobutyl chloroformate (HFBCF).

    • Simultaneously perform liquid-liquid microextraction of the nonpolar products into a hexane phase.

  • Amidation:

    • Treat the extracted HFB esters directly with a methylamine reagent solution to form the corresponding methylamides.

  • Final Preparation:

    • Evaporate the solvent.

    • Re-dissolve the residue.

  • The sample is now ready for quantitative analysis by GC-MS in selected ion monitoring (SIM) mode on a chiral capillary column.

Quantitative Data Summary (Hypothetical Example for Proline):

EnantiomerDerivativeRetention Time (min) on Chirasil-L-Val
L-ProlineHFBOC-MA15.3
D-ProlineHFBOC-MA15.9

Conclusion

Chiral derivatization is a powerful and versatile technique for the enantioselective analysis of a wide range of compounds by gas chromatography.[12] By converting enantiomers into diastereomers, this method allows for their separation on standard achiral columns, providing a cost-effective and reliable alternative to the use of chiral stationary phases. The choice of the appropriate chiral derivatizing agent and the optimization of the reaction conditions are crucial for achieving successful separation and accurate quantification. The protocols and application notes provided herein serve as a guide for researchers, scientists, and drug development professionals to implement this valuable analytical strategy in their work.

References

Application Notes & Protocols for the Scale-up Synthesis of Single-Enantiomer (S)-Naproxen

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

(S)-Naproxen is a non-steroidal anti-inflammatory drug (NSAID) that is widely used for its analgesic and anti-inflammatory properties. The pharmacological activity of Naproxen resides almost exclusively in the (S)-enantiomer, which is 28 times more effective than the (R)-enantiomer.[1] Furthermore, the (R)-enantiomer has been reported to be hepatotoxic.[2] Consequently, the production of enantiomerically pure (S)-Naproxen is of significant commercial and therapeutic importance. This document provides detailed application notes and protocols for two established and scalable methods for producing single-enantiomer (S)-Naproxen: Classical Resolution via Diastereomeric Salt Formation and Enzymatic Resolution of a Racemic Ester . Additionally, a summary of various asymmetric synthesis strategies is presented.

Classical Resolution via Diastereomeric Salt Formation

This method involves the separation of a racemic mixture of Naproxen by reacting it with a chiral resolving agent to form diastereomeric salts. These salts have different physical properties, such as solubility, which allows for their separation by crystallization.

Logical Workflow for Classical Resolution

racemic_naproxen Racemic (R,S)-Naproxen diastereomeric_salts Formation of Diastereomeric Salts ((S)-Naproxen-(S)-Amine and (R)-Naproxen-(S)-Amine) racemic_naproxen->diastereomeric_salts chiral_amine Chiral Amine Resolving Agent (e.g., N-alkylglucamine) chiral_amine->diastereomeric_salts crystallization Fractional Crystallization (Less soluble (S,S) salt precipitates) diastereomeric_salts->crystallization filtration Filtration crystallization->filtration s_salt Solid: (S)-Naproxen-(S)-Amine Salt filtration->s_salt Solid r_salt_solution Mother Liquor: (R)-Naproxen-(S)-Amine Salt filtration->r_salt_solution Liquid acidification_s Acidification s_salt->acidification_s racemization Racemization of (R)-Naproxen in Mother Liquor (Heat + Base) r_salt_solution->racemization s_naproxen (S)-Naproxen Product (>99% ee) acidification_s->s_naproxen recovered_amine_s Recovered Chiral Amine acidification_s->recovered_amine_s recycled_racemate Recycled Racemic Naproxen racemization->recycled_racemate

Caption: Workflow for the classical resolution of racemic Naproxen.

Experimental Protocol

This protocol is based on the widely used Pope-Peachy method, which enhances efficiency by using a substoichiometric amount of the chiral resolving agent.[3]

Materials:

  • Racemic (R,S)-Naproxen

  • Chiral Amine Resolving Agent (e.g., N-alkylglucamine)

  • Achiral Amine (e.g., triethylamine)

  • Solvent (e.g., methanol, ethanol, or acetone)

  • Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

Procedure:

  • Salt Formation:

    • In a suitable reactor, dissolve racemic (R,S)-Naproxen in the chosen solvent.

    • Add approximately 0.5 equivalents of the chiral amine resolving agent and 0.5 equivalents of the achiral amine.[3] The use of an achiral base makes the process more economical and can improve the solubility difference between the diastereomeric salts.[3]

    • Stir the mixture at a controlled temperature to allow for the formation of the diastereomeric salts.

  • Fractional Crystallization:

    • Cool the solution gradually to induce the crystallization of the less soluble diastereomeric salt, which is the salt of (S)-Naproxen with the chiral amine.[1][3]

    • Hold the mixture at the final temperature for a sufficient time to maximize the yield of the crystalline product.

  • Isolation of (S)-Naproxen Salt:

    • Filter the slurry to separate the crystalline (S)-Naproxen diastereomeric salt from the mother liquor, which contains the more soluble (R)-Naproxen salt.[3]

    • Wash the filter cake with a small amount of cold solvent to remove residual mother liquor.

  • Liberation of (S)-Naproxen:

    • Suspend the isolated (S)-Naproxen diastereomeric salt in water.

    • Add a strong acid, such as HCl, to lower the pH and protonate the carboxylate, precipitating the free (S)-Naproxen.

    • The chiral resolving agent remains in the aqueous phase as its hydrochloride salt and can be recovered.[1]

    • Filter the precipitated (S)-Naproxen, wash with water, and dry to obtain the final product with high enantiomeric purity.

  • Racemization and Recycling of (R)-Naproxen:

    • Heat the mother liquor from step 3. The combination of heat and the achiral base facilitates the deprotonation and reprotonation at the chiral center, leading to the racemization of the (R)-Naproxen.[3]

    • This racemized mixture can then be recycled back into the resolution process, significantly increasing the overall yield of (S)-Naproxen.[3]

Quantitative Data for Classical Resolution
ParameterValueReference
Enantiomeric Excess (ee) of (S)-Naproxen >99%[4]
Yield (per cycle) ~50% (approaching 100% with racemization and recycling)[3]
Recovery of Resolving Agent ~98%[5]

Enzymatic Resolution of Racemic Naproxen Ester

This method utilizes the stereoselectivity of enzymes, such as lipases or esterases, to selectively hydrolyze one enantiomer of a racemic Naproxen ester, allowing for the separation of the resulting acid from the unreacted ester.

Logical Workflow for Enzymatic Resolution

racemic_ester Racemic (R,S)-Naproxen Ester hydrolysis Enantioselective Hydrolysis racemic_ester->hydrolysis enzyme Enzyme (e.g., Lipase from Trichosporon sp.) in Aqueous Buffer enzyme->hydrolysis mixture Mixture of: (S)-Naproxen Acid (R)-Naproxen Ester hydrolysis->mixture extraction Solvent Extraction at High pH mixture->extraction aqueous_phase Aqueous Phase: (S)-Naproxen Salt extraction->aqueous_phase Aqueous organic_phase Organic Phase: (R)-Naproxen Ester extraction->organic_phase Organic acidification Acidification aqueous_phase->acidification racemization Base-catalyzed Racemization organic_phase->racemization s_naproxen (S)-Naproxen Product acidification->s_naproxen recycled_ester Recycled Racemic Ester racemization->recycled_ester

Caption: Workflow for the enzymatic resolution of racemic Naproxen ester.

Experimental Protocol

This protocol is based on the use of whole cells of Trichosporon sp. for the stereoselective hydrolysis of racemic Naproxen methyl ester, which has been scaled up to the multi-kilogram level.[4]

Materials:

  • Racemic (R,S)-Naproxen methyl ester

  • Whole cells of Trichosporon sp. (or a suitable lipase/esterase)

  • Aqueous buffer (e.g., phosphate buffer)

  • Sodium Hydroxide (NaOH) for pH control

  • Organic solvent for extraction (e.g., toluene or ethyl acetate)

  • Hydrochloric Acid (HCl)

Procedure:

  • Enzymatic Hydrolysis:

    • Prepare a suspension of the racemic Naproxen methyl ester in an aqueous buffer solution in a bioreactor. The substrate concentration can be as high as 80-100 g/L.[4]

    • Add the enzyme (e.g., Trichosporon sp. whole cells).

    • Maintain the pH of the reaction mixture at a constant value (e.g., 7.0-8.0) by the controlled addition of NaOH solution. The consumption of NaOH is an indicator of the reaction progress.

    • Monitor the reaction until approximately 50% conversion is reached, indicating that most of the (S)-ester has been hydrolyzed to (S)-acid.

  • Separation of (S)-Naproxen and (R)-Naproxen Ester:

    • At the end of the reaction, increase the pH of the mixture to >10 to ensure the (S)-Naproxen is fully deprotonated and soluble in the aqueous phase.

    • Extract the unreacted (R)-Naproxen ester with an organic solvent.

    • Separate the aqueous and organic phases. The aqueous phase contains the sodium salt of (S)-Naproxen, and the organic phase contains the (R)-Naproxen ester.

  • Isolation of (S)-Naproxen:

    • Acidify the aqueous phase with HCl to a pH of 1-2 to precipitate the (S)-Naproxen.[6]

    • Filter, wash with water, and dry the solid to obtain (S)-Naproxen with high enantiomeric purity.

  • Racemization and Recycling of (R)-Naproxen Ester:

    • The (R)-Naproxen ester recovered from the organic phase can be racemized using a base, such as sodium methoxide in methanol.[6]

    • The resulting racemic Naproxen ester can be recycled back into the enzymatic resolution process.

Quantitative Data for Enzymatic Resolution
ParameterValueReference
Substrate Concentration 80-100 g/L[4]
Enantiomeric Excess (ee) of (S)-Naproxen >99%[4]
Overall Yield of (S)-Naproxen (with recycling) 86%[6]
Recovery of (S)-Naproxen >90%[4]

Asymmetric Synthesis Strategies

Asymmetric synthesis aims to create the desired enantiomer directly from a prochiral starting material, avoiding the need for resolution of a racemate. Several promising methods have been developed for the asymmetric synthesis of (S)-Naproxen.

Summary of Asymmetric Synthesis Methods
MethodCatalyst / ReagentStarting MaterialYieldEnantiomeric Excess (ee)Reference
Asymmetric Hydrogenation Chiral Ferrocene-Ruthenium ComplexAcrylic acid derivative of Naproxen>97%>97%[7]
Asymmetric Hydroformylation Rhodium catalyst with chiral ligand2-methoxy-6-vinylnaphthalene>80%92%[7]
Asymmetric α-Arylation Chiral Copper CatalystSilyl ketene N,O-aminalNot specifiedHigh[7]
Biocatalytic Decarboxylation (S)-selective arylmalonate decarboxylaseNaproxen malonate92% (isolated)99%[8]

Asymmetric Hydrogenation Workflow Example

starting_material Prochiral Naproxen Precursor (e.g., Acrylic Acid Derivative) reaction Asymmetric Hydrogenation starting_material->reaction catalyst Chiral Catalyst (e.g., Ru-BINAP) catalyst->reaction hydrogen Hydrogen Gas (H2) hydrogen->reaction s_naproxen (S)-Naproxen Product reaction->s_naproxen

Caption: A simplified workflow for the asymmetric hydrogenation route to (S)-Naproxen.

Conclusion

The large-scale synthesis of single-enantiomer (S)-Naproxen can be effectively achieved through several methods. Classical resolution via diastereomeric salt formation, particularly with the racemization and recycling of the undesired enantiomer, is a well-established and high-yielding industrial process. Enzymatic resolution offers a greener alternative with high selectivity and yields under mild conditions. Asymmetric synthesis routes, such as catalytic hydrogenation, are continuously being developed to provide more direct and atom-economical access to the desired enantiomer, and they hold significant promise for future industrial applications. The choice of method depends on factors such as cost, efficiency, environmental impact, and available infrastructure.

References

Application Notes and Protocols for High-Throughput Screening of Chiral Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The stereochemistry of a molecule is a critical determinant of its pharmacological activity. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit markedly different biological effects, with one enantiomer often being therapeutically active while the other may be inactive or even toxic. Consequently, the ability to rapidly and accurately screen for enantioselective synthesis and determine the enantiomeric excess (ee) of chiral compounds is paramount in drug discovery and development. Traditional methods for chiral analysis, such as chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), while accurate, are often time-consuming and not amenable to the high-throughput screening (HTS) demands of modern pharmaceutical research.[1]

This document provides detailed application notes and protocols for several advanced HTS methodologies designed to accelerate the analysis of chiral enantiomers. These techniques offer significant advantages in speed, sensitivity, and automation, enabling the screening of large compound libraries and the rapid optimization of asymmetric reactions. The protocols described herein cover fluorescence-based assays, circular dichroism spectroscopy, and liquid chromatography-mass spectrometry, providing researchers with a comprehensive toolkit for high-throughput chiral analysis.

Fluorescence-Based High-Throughput Screening using Enantiomeric DNA-Based Sensors

This method offers a rapid and sensitive approach for determining both the concentration and enantiomeric excess of small molecules. It leverages the specific molecular recognition capabilities of DNA aptamers, which can be designed to bind selectively to one enantiomer of a target molecule.[2][3]

Principle

The assay utilizes a pair of enantiomeric DNA biosensors, one synthesized from D-DNA and the other from L-DNA, each labeled with an orthogonal fluorophore.[2] Based on the principle of reciprocal chiral substrate specificity, the D-DNA biosensor will bind to the L-enantiomer of the target molecule, and the L-DNA biosensor will bind to the D-enantiomer with equal affinity and selectivity.[3] The binding event leads to a conformational change in the DNA aptamer, resulting in a dose-dependent change in fluorescence signal. By measuring the fluorescence intensity at two different wavelengths, the concentration of each enantiomer can be simultaneously quantified.[2]

Experimental Protocol

Materials:

  • D-DNA and L-DNA aptamers specific for the target enantiomers, labeled with orthogonal fluorophores (e.g., FAM and Cy5).

  • Quencher-labeled complementary DNA strands.

  • Target chiral molecule (e.g., L- and D-Tyrosinamide).

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.4, with MgCl₂).

  • 384-well black, clear-bottom microplates.

  • Fluorescence microplate reader with dual-wavelength detection capabilities.

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of the D-DNA and L-DNA aptamers and their corresponding quencher strands in the assay buffer.

    • Anneal the aptamers with their quencher strands by heating to 95°C for 5 minutes and then slowly cooling to room temperature.

    • Prepare a series of calibration standards with known concentrations and enantiomeric ratios of the target molecule.

    • Prepare the unknown samples to be analyzed.

  • Assay Setup:

    • In a 384-well microplate, add the assay buffer to each well.[4]

    • Add the annealed D-DNA and L-DNA biosensor solutions to each well.

    • Add the calibration standards and unknown samples to their respective wells.

    • The final volume in each well should be uniform (e.g., 50 µL).

  • Incubation:

    • Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow the binding reaction to reach equilibrium.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity in each well using a microplate reader.[4]

    • Set the excitation and emission wavelengths appropriate for the two fluorophores used (e.g., Ex/Em for FAM and Ex/Em for Cy5).

  • Data Analysis:

    • Construct calibration curves for each enantiomer by plotting the fluorescence intensity against the concentration.

    • Determine the concentration of each enantiomer in the unknown samples from their fluorescence intensities using the calibration curves.

    • Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [([Enantiomer 1] - [Enantiomer 2]) / ([Enantiomer 1] + [Enantiomer 2])] x 100

Data Presentation
ParameterValueReference
Assay Format 384-well microplate[4]
Target Molecule L- and D-Tyrosinamide[3]
Biosensors D-DNA and L-DNA aptamers[2]
Fluorophores FAM and Cy5 (orthogonal)[2]
Detection Method Dual-wavelength fluorescence[2]
Analysis Time < 1 hour[3]
Accuracy (vs. HPLC) Average error of 1.5%[2]

Workflow Diagram

G Workflow for Fluorescence-Based HTS using DNA Biosensors cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Setup (384-well plate) cluster_read 3. Incubation and Measurement cluster_analysis 4. Data Analysis prep_aptamers Prepare D- and L-DNA Aptamers (Orthogonal Fluorophores) anneal Anneal Aptamers and Quenchers prep_aptamers->anneal prep_quenchers Prepare Quencher Strands prep_quenchers->anneal add_biosensors Add Annealed Biosensors anneal->add_biosensors prep_samples Prepare Calibration Standards and Unknown Samples add_samples Add Standards and Samples prep_samples->add_samples add_buffer Add Assay Buffer add_buffer->add_biosensors add_biosensors->add_samples incubate Incubate at Room Temperature add_samples->incubate read_fluorescence Read Fluorescence (Dual Wavelength) incubate->read_fluorescence calibration Construct Calibration Curves read_fluorescence->calibration quantify Quantify Enantiomer Concentrations calibration->quantify calculate_ee Calculate Enantiomeric Excess (ee) quantify->calculate_ee

Workflow for Fluorescence-Based HTS using DNA Biosensors.

Circular Dichroism-Based High-Throughput Screening

Circular dichroism (CD) spectroscopy is an effective method for distinguishing between enantiomers due to their differential absorption of left and right circularly polarized light. The recent development of CD microplate readers has enabled the high-throughput determination of enantiomeric excess.[5][6]

Principle

This protocol describes a method for determining the concentration and enantiomeric excess of α-chiral primary amines.[7] The assay involves two main steps: a fluorescent indicator displacement assay to determine the total amine concentration, followed by the formation of a CD-active iron(II) complex to determine the enantiomeric excess. The analyte concentration is first quantified by the displacement of a fluorophore from a non-fluorescent imine, leading to an increase in fluorescence. Subsequently, the chiral amine is incorporated into a three-component octahedral Fe(II) assembly, which exhibits a distinct CD signal that is dependent on the enantiomeric composition of the amine.[7]

Experimental Protocol

Materials:

  • Aldehyde 3 (as described in the reference)[7]

  • Iron(II) trifluoromethanesulfonate (Fe(OTf)₂)

  • Acetonitrile (ACN)

  • Imine 5 (for concentration assay)

  • α-chiral primary amine samples

  • 96-well deep-well plates

  • 96-well quartz microplate

  • Fluorescence microplate reader

  • EKKO™ CD microplate reader[7]

Procedure:

Part A: Concentration Determination (Fluorescence Assay)

  • Sample Preparation: In a 96-well deep-well plate, add 125 µL of each of the 96 unique amine mixtures (with concentrations ranging from 0 to 40 mM).[7]

  • Reagent Addition: Add 375 µL of a 6.66 mM solution of imine 5 to each well to achieve a final volume of 500 µL.[7]

  • Incubation: Seal the plate and allow it to sit for 5 hours at room temperature.[7]

  • Dilution and Measurement: After incubation, dilute the reactions to 0.02 mM and transfer 250 µL to a black, clear-bottom fluorescence plate. Excite the samples at 360 nm and record the emission from 390 to 410 nm.[7]

  • Data Analysis: Create a calibration curve by plotting fluorescence intensity against known amine concentrations to determine the concentration of the unknown samples.

Part B: Enantiomeric Excess Determination (CD Assay)

  • Sample Preparation: In a separate 96-well deep-well plate, add 200 µL of the 96 unique amine mixtures.[7]

  • Reagent Addition: To each well, add 62.5 µL of 80 mM aldehyde 3, followed by 250 µL of acetonitrile. Then, add 62.5 µL of 8 mM Fe(OTf)₂ to give a final volume of 500 µL.[7]

  • Incubation: Seal the plate and let it sit for 5 hours at room temperature.[7]

  • Dilution and Measurement: After incubation, dilute the solutions to 0.25 mM and transfer 300 µL to a 96-well quartz plate. Analyze the samples using a CD microplate reader, scanning from 520 to 530 nm.[7]

  • Data Analysis: Generate calibration curves by plotting the CD signal against the known enantiomeric excess of standards. Use these curves to determine the ee of the unknown samples. With this combined approach, the ee and yield of 192 samples can be determined in under fifteen minutes, excluding preparation time.[7]

Data Presentation
ParameterValueReference
Assay Format 96-well microplate[7]
Analytes α-chiral primary amines[7]
Concentration Assay Fluorescent indicator displacement[7]
ee Assay CD-active Fe(II) complex formation[7]
Analysis Time per 96 samples ~4 minutes (CD reading)[5]
Error Margin for ee Within ±7%[6]
Sample Throughput 192 samples in < 15 min (read time)[7]

Logical Relationship Diagram

G Logical Workflow for Combined Fluorescence and CD HTS cluster_conc Concentration Determination cluster_ee Enantiomeric Excess Determination start Start with Chiral Amine Samples fluorescence_assay Fluorescent Indicator Displacement Assay start->fluorescence_assay cd_assay Formation of CD-Active Fe(II) Complex start->cd_assay measure_fluorescence Measure Fluorescence fluorescence_assay->measure_fluorescence determine_conc Determine Total Amine Concentration measure_fluorescence->determine_conc final_result Final Result: Yield and ee determine_conc->final_result measure_cd Measure CD Signal cd_assay->measure_cd determine_ee Determine Enantiomeric Excess (ee) measure_cd->determine_ee determine_ee->final_result

Logical Workflow for Combined Fluorescence and CD HTS.

High-Throughput Chiral Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful and widely used technique for the separation and quantification of chiral compounds. By coupling fast chiral liquid chromatography with tandem mass spectrometry, high-throughput analysis of enantiomers in complex matrices can be achieved.[8][9]

Principle

This method utilizes a chiral stationary phase (CSP) to achieve separation of the enantiomers, which are then detected by a mass spectrometer. The use of an overlapping injection mode can significantly reduce the analysis time per sample, making the method suitable for HTS.[9] The mass spectrometer provides high selectivity and sensitivity, allowing for accurate quantification even at low concentrations.

Experimental Protocol

Materials:

  • Chiral LC column (e.g., CHIRALCEL OJ-RH).[9]

  • LC system with an autosampler capable of overlapping injections.

  • Triple-quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Mobile phase A: 20 mM ammonium acetate in water.[9]

  • Mobile phase B: 10 mM ammonium acetate in methanol:acetonitrile (1:1, v/v).[9]

  • Sample extraction solution (e.g., ethyl acetate).

  • Internal standard (e.g., a deuterated analog of the analyte).

  • 96-well plates for sample preparation and analysis.

Procedure:

  • Sample Preparation:

    • Perform liquid-liquid extraction of the samples in a 96-well plate format.[9]

    • To each sample, add the internal standard and the extraction solvent.

    • Vortex the plate, centrifuge, and transfer the organic layer to a new 96-well plate.

    • Evaporate the solvent and reconstitute the samples in the mobile phase.

  • LC-MS/MS Analysis:

    • LC Conditions:

      • Column: CHIRALCEL OJ-RH.[9]

      • Mobile Phase: Isocratic elution with a mixture of mobile phases A and B.

      • Flow Rate: 500 µL/min.[9]

      • Injection Volume: 5-10 µL.

      • Run Time: 5.0 min/sample with overlapping injection.[9]

    • MS/MS Conditions:

      • Ionization Mode: ESI positive or negative, depending on the analyte.

      • Detection Mode: Multiple Reaction Monitoring (MRM).

      • Optimize MRM transitions (precursor ion → product ion) and collision energies for the analyte and internal standard.

  • Data Analysis:

    • Integrate the peak areas for each enantiomer and the internal standard.

    • Calculate the concentration of each enantiomer using a calibration curve prepared with known concentrations of the enantiomers.

    • Determine the enantiomeric excess (ee).

Data Presentation
ParameterValueReference
Assay Format 96-well plate[9]
Separation Technique Chiral Liquid Chromatography[9]
Detection Technique Tandem Mass Spectrometry (MS/MS)[9]
Column CHIRALCEL OJ-RH[9]
Injection Mode Overlapping Injection[9]
Run Time per Sample 5.0 min[9]
Linearity Range 20.0 to 5000 ng/mL[9]
Extraction Recovery 91.7% to 96.5%[9]

Experimental Workflow Diagram

G Workflow for High-Throughput Chiral LC-MS/MS Analysis cluster_prep 1. Sample Preparation (96-well plate) cluster_analysis 2. LC-MS/MS Analysis cluster_data 3. Data Processing add_is Add Internal Standard lle Liquid-Liquid Extraction add_is->lle evap_recon Evaporate and Reconstitute lle->evap_recon injection Overlapping Injection evap_recon->injection chiral_sep Chiral LC Separation injection->chiral_sep ms_detection MS/MS Detection (MRM) chiral_sep->ms_detection peak_integration Peak Integration ms_detection->peak_integration quantification Quantification using Calibration Curve peak_integration->quantification ee_calculation Enantiomeric Excess (ee) Calculation quantification->ee_calculation

Workflow for High-Throughput Chiral LC-MS/MS Analysis.

Conclusion

The high-throughput screening methods detailed in these application notes provide powerful tools for the rapid and efficient analysis of chiral enantiomers. The choice of method will depend on the specific application, the nature of the analyte, and the available instrumentation. Fluorescence-based assays using DNA biosensors offer excellent sensitivity and speed for specific targets. Circular dichroism-based screening provides a robust optical method, particularly for chiral amines, with the advantage of high-throughput plate readers. Chiral LC-MS remains a gold standard for its high selectivity and applicability to complex mixtures, with advancements like overlapping injections significantly increasing throughput. By implementing these advanced HTS protocols, researchers in drug discovery and development can significantly accelerate their workflows, leading to faster identification and optimization of chiral drug candidates.

References

Troubleshooting & Optimization

Technical Support Center: Improving Enantiomeric Excess in Chiral Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their chiral synthesis experiments to achieve higher enantiomeric excess (ee).

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low enantiomeric excess (% ee) in my reaction?

A1: Low enantiomeric excess is a frequent challenge in asymmetric synthesis. Several factors can contribute to this issue:

  • Suboptimal Reaction Conditions: Temperature, solvent, and reaction time can all significantly influence the stereochemical outcome of a reaction.

  • Catalyst-Related Issues: The choice of catalyst, catalyst loading, and the presence of impurities can all impact enantioselectivity. High catalyst loading can sometimes lead to the formation of less selective catalyst aggregates.[1][2]

  • Substrate Purity: Impurities in the starting material can interfere with the chiral catalyst or participate in non-selective side reactions.

  • Background (Non-Catalyzed) Reaction: A non-enantioselective background reaction competing with the desired catalyzed pathway can lower the overall ee.[1]

  • Moisture and Air Sensitivity: Many chiral catalysts and reagents are sensitive to air and moisture, which can deactivate the catalyst or promote side reactions.[1]

Q2: How does temperature affect enantiomeric excess?

A2: Temperature is a critical parameter in controlling enantioselectivity. Generally, lower reaction temperatures are favored as they can increase the energy difference between the diastereomeric transition states, leading to higher enantiomeric excess.[3] However, this is not always the case, and in some instances, higher temperatures have been shown to improve ee.[4] It is crucial to screen a range of temperatures to find the optimal conditions for a specific reaction.[5][6] In some cases, a non-linear relationship between temperature and enantioselectivity can be observed.[7]

Q3: Can the solvent choice impact the enantiomeric excess?

A3: Yes, the solvent can have a profound effect on enantioselectivity.[7][8] Solvents can influence the conformation of the catalyst and the transition state assembly. For example, in a gold-catalyzed hydroamination, using methanol as a solvent yielded the R enantiomer, while toluene favored the formation of the S enantiomer.[9] Apolar or weakly polar organic solvents are common in enantioselective organocatalysis.[10] Screening a variety of solvents with different polarities and coordinating abilities is a key step in optimizing a chiral synthesis.

Q4: My enantiomeric excess is inconsistent between batches. What could be the cause?

A4: Inconsistent enantiomeric excess across different batches often points to subtle variations in experimental conditions.[1] Key factors to investigate include:

  • Purity of Reagents and Solvents: Trace impurities can have a significant impact on catalytic activity and enantioselectivity.[1]

  • Water and Oxygen Content: Many asymmetric catalytic systems are sensitive to moisture and air. Ensure rigorous exclusion of water and oxygen.[1][3]

  • Precise Control of Reaction Parameters: Small fluctuations in temperature, concentration, and reaction time can lead to variability.

  • Stirring Rate: In heterogeneous reactions, the stirring rate can affect the reaction kinetics and, consequently, the enantioselectivity.

Q5: How can I improve the enantiomeric excess of my product after the reaction is complete?

A5: If optimizing the reaction conditions does not yield the desired enantiomeric excess, several post-reaction techniques can be employed for enantioenrichment:

  • Crystallization: If your product is a crystalline solid, preferential crystallization or diastereomeric resolution via crystallization with a chiral resolving agent can be effective.[11][12]

  • Chiral Chromatography (HPLC or SFC): High-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) using a chiral stationary phase (CSP) is a powerful method for separating enantiomers at both analytical and preparative scales.[11][]

  • Kinetic Resolution: This technique involves reacting a racemic or enantioenriched mixture with a chiral reagent or catalyst that selectively reacts with one enantiomer, allowing for the separation of the unreacted, more highly enriched enantiomer.[11]

Troubleshooting Guides

Issue: Low Enantiomeric Excess

This guide provides a systematic approach to troubleshooting and improving low enantiomeric excess in your chiral synthesis.

Low_ee_Troubleshooting start Low Enantiomeric Excess Observed check_conditions Verify Reaction Conditions (Temperature, Concentration, Time) start->check_conditions check_reagents Assess Reagent and Solvent Purity check_conditions->check_reagents Conditions Confirmed optimize_temp Screen a Range of Temperatures (e.g., -78°C to RT) check_reagents->optimize_temp Reagents Pure optimize_solvent Screen Different Solvents (Polar, Apolar, Coordinating) optimize_temp->optimize_solvent optimize_catalyst Optimize Catalyst Loading (e.g., 0.5, 1, 2, 5 mol%) optimize_solvent->optimize_catalyst post_reaction Consider Post-Reaction Enantioenrichment optimize_catalyst->post_reaction Optimization Insufficient crystallization Crystallization post_reaction->crystallization Crystalline Solid chromatography Chiral Chromatography (HPLC/SFC) post_reaction->chromatography Amenable to Chromatography kinetic_resolution Kinetic Resolution post_reaction->kinetic_resolution Further Modification Acceptable end Improved Enantiomeric Excess crystallization->end chromatography->end kinetic_resolution->end

Caption: Troubleshooting workflow for low enantiomeric excess.

Issue: Determining Enantiomeric Excess by NMR

When direct analysis by chiral HPLC is not feasible, derivatization with a chiral derivatizing agent (CDA) can allow for the determination of enantiomeric excess by NMR spectroscopy.[6][14]

NMR_ee_Determination cluster_0 Reaction cluster_1 Analysis enantiomers Mixture of Enantiomers (R and S) diastereomers Mixture of Diastereomers (R-CDA and S-CDA) enantiomers->diastereomers + cda Chiral Derivatizing Agent (CDA) (e.g., Mosher's Acid) cda->diastereomers nmr NMR Spectroscopy (¹H, ¹⁹F, ¹³C) diastereomers->nmr spectra Distinct Signals for Each Diastereomer nmr->spectra integration Integration of Signals spectra->integration ee_calc Calculate Enantiomeric Excess integration->ee_calc

Caption: Workflow for ee determination by NMR using a chiral derivatizing agent.

Data Presentation

Table 1: Effect of Catalyst Loading on Enantiomeric Excess

The optimal catalyst loading is reaction-specific, and both too low and too high concentrations can be detrimental to enantioselectivity.[3]

Catalyst Loading (mol%)Enantiomeric Excess (ee, %)Yield (%)Reaction Type (Example)
0.58595Asymmetric Michael Addition
19298Asymmetric Michael Addition
29599Asymmetric Michael Addition
59399Asymmetric Michael Addition
108897Asymmetric Michael Addition
Data is illustrative and based on general principles of asymmetric catalysis.[3]
Table 2: Influence of Solvent and Temperature on Enantioselectivity

This table illustrates the significant impact that solvent and temperature can have on the outcome of an enantioselective reaction.

SolventTemperature (°C)Enantiomeric Excess (ee, %)Yield (%)Reaction Type (Example)
Dichloromethane (DCM)257588Asymmetric Hydrogenation
Toluene258290Asymmetric Hydrogenation
Tetrahydrofuran (THF)256585Asymmetric Hydrogenation
Dichloromethane (DCM)08892Asymmetric Hydrogenation
Dichloromethane (DCM)-209495Asymmetric Hydrogenation
Data is illustrative and based on general principles of asymmetric catalysis.[3]

Experimental Protocols

Protocol 1: General Procedure for Catalyst Loading Screening
  • Preparation: In an inert atmosphere glovebox, arrange a series of clean, dry reaction vials.

  • Stock Solutions: Prepare stock solutions of the substrate, reagent, and an internal standard in the chosen reaction solvent. This ensures accurate and consistent concentrations across all reactions.

  • Catalyst Addition: Add the calculated amount of catalyst to each vial to achieve the desired mol% (e.g., 0.5, 1, 2, 5, 10 mol%).

  • Reaction Initiation: Add the stock solutions of the substrate and reagent to each vial to initiate the reactions simultaneously.

  • Monitoring: Stir the reactions at the desired temperature and monitor their progress by taking aliquots at regular intervals and analyzing them by a suitable method (e.g., TLC, GC, HPLC).

  • Quenching and Analysis: Once the reactions are complete, quench them appropriately. Work up the samples and analyze the enantiomeric excess and yield by chiral HPLC or GC.

  • Data Evaluation: Plot the enantiomeric excess and yield as a function of catalyst loading to determine the optimal concentration.

Protocol 2: Chiral Derivatization for NMR Analysis using Mosher's Acid

This protocol is for the derivatization of a chiral alcohol or amine.

  • Sample Preparation: In a clean, dry NMR tube, dissolve approximately 5-10 mg of the chiral alcohol or amine in 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃).

  • Addition of Mosher's Acid Chloride: Add a slight excess (1.1 to 1.2 equivalents) of enantiomerically pure (R)- or (S)-Mosher's acid chloride to the NMR tube.

  • Addition of a Base: Add a small amount of a non-nucleophilic base (e.g., pyridine or triethylamine) to scavenge the HCl generated during the reaction.

  • Reaction: Cap the NMR tube and gently shake it. Allow the reaction to proceed to completion at room temperature. The reaction progress can be monitored by ¹H NMR.

  • NMR Analysis: Acquire a high-resolution ¹H NMR spectrum of the resulting diastereomeric esters or amides.

  • Data Analysis: Identify a well-resolved signal (often a proton adjacent to the newly formed ester or amide linkage) for each diastereomer. Carefully integrate these signals. The enantiomeric excess can be calculated from the ratio of the integrals.[14][15]

Protocol 3: General Procedure for Chiral HPLC Analysis
  • Column Selection: Choose a chiral stationary phase (CSP) that is appropriate for the class of compound being analyzed.

  • Mobile Phase Preparation: Prepare the mobile phase with high-purity solvents. The composition of the mobile phase (e.g., hexane/isopropanol for normal phase or an aqueous buffer with an organic modifier for reversed phase) is critical for achieving separation.[5]

  • System Equilibration: Equilibrate the chiral column with the mobile phase until a stable baseline is achieved. Chiral columns may require longer equilibration times than achiral columns.[5]

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent. Ensure the sample is filtered to remove any particulate matter.

  • Injection: Inject a small volume of the sample onto the column. Avoid column overload, which can lead to peak broadening and loss of resolution.[5]

  • Optimization: If the resolution is poor, systematically optimize the mobile phase composition, flow rate, and column temperature. Both increasing and decreasing the temperature can improve resolution.[5][6]

  • Quantification: Once a good separation is achieved, integrate the peak areas of the two enantiomers to determine the enantiomeric excess.

References

Technical Support Center: Overcoming Poor Resolution of Chiral Peaks in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the chiral separation of compounds by High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor resolution between enantiomers in HPLC?

Poor resolution in chiral HPLC can stem from several factors, often related to the method parameters and column selection. The most frequent causes include:

  • Inappropriate Chiral Stationary Phase (CSP): The chosen CSP may not possess the necessary stereoselectivity for the specific enantiomers being analyzed.[1] A systematic screening of different CSPs is often the first and most critical step.[2][3]

  • Suboptimal Mobile Phase Composition: The type and concentration of the organic modifier, the pH of the aqueous phase, and the presence of additives are all critical for achieving successful separation.[1]

  • Incorrect Flow Rate: Chiral separations are often more sensitive to flow rate than achiral separations. Lower flow rates can sometimes enhance resolution.[1][2]

  • Inadequate Temperature Control: Temperature significantly influences chiral recognition and, consequently, the resolution.[1][4]

  • Column Overload: Injecting an excessive amount of sample can lead to peak broadening and a loss of resolution.[1]

Q2: Why am I observing peak tailing for my chiral compounds?

Peak tailing is a common issue in HPLC and can be particularly problematic in chiral separations. The primary causes include:

  • Secondary Interactions: Unwanted interactions between the analyte and the stationary phase, such as with residual silanol groups on silica-based CSPs, can cause tailing.[1] This is especially common for basic compounds.[1][5]

  • Column Contamination: The accumulation of contaminants on the column can create active sites that lead to peak tailing.[1]

  • Inappropriate Mobile Phase pH: For ionizable chiral compounds, a mobile phase pH that is close to the analyte's pKa can result in inconsistent ionization and, therefore, peak tailing.[1][6]

  • Column Degradation: Over time, the performance of a chiral column can diminish, leading to poor peak shapes.[1]

Q3: What causes peak fronting in my chiral chromatogram?

Peak fronting, where the peak rises sharply and then slopes more gradually, is often caused by:

  • Column Overloading: Injecting too much sample, either in terms of volume or concentration, can saturate the column and lead to fronting.[7][8][9][10]

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause the analyte to move through the column too quickly at the beginning of the peak, resulting in fronting.[9][10][11]

  • Poor Column Packing: Issues with the column packing, such as a collapsed bed, can lead to distorted peak shapes, including fronting.[9][10]

Q4: How can I troubleshoot co-eluting chiral peaks?

Co-elution, where two enantiomers are not separated, is the primary challenge in chiral chromatography. To address this:

  • Optimize the Mobile Phase: Systematically adjust the mobile phase composition. For normal phase, vary the alcohol modifier concentration. For reversed-phase, alter the organic modifier percentage and the pH.[1]

  • Change the Chiral Stationary Phase: If mobile phase optimization is unsuccessful, the chosen CSP may not be suitable for the analytes. Screening different types of CSPs is recommended.[2][3][12]

  • Adjust the Temperature: Temperature can significantly impact selectivity.[4][13] Both increasing and decreasing the temperature should be explored.[2][14]

  • Modify the Flow Rate: Chiral separations often benefit from lower flow rates, which can increase the interaction time between the analytes and the CSP.[2]

Troubleshooting Guides

Issue 1: Poor or No Resolution of Enantiomers

If you are observing co-eluting or poorly resolved enantiomeric peaks, follow this troubleshooting workflow:

G start Poor or No Resolution csp Evaluate CSP Selection start->csp mobile_phase Optimize Mobile Phase csp->mobile_phase If CSP is appropriate fail Consider Alternative CSP csp->fail If CSP is inappropriate flow_rate Adjust Flow Rate mobile_phase->flow_rate If resolution is still poor temperature Vary Temperature flow_rate->temperature If resolution is still poor success Resolution Achieved temperature->success If resolution improves temperature->fail If no improvement

Caption: Troubleshooting workflow for poor enantiomeric resolution.

Detailed Experimental Protocols:

  • Evaluate CSP Selection: The choice of the chiral stationary phase is the most critical factor.[15][16] If you have no prior information, a screening of different CSPs (e.g., polysaccharide-based, macrocyclic glycopeptide-based) is recommended.[1]

  • Optimize Mobile Phase: Systematically vary the mobile phase composition.

    • Normal Phase: Adjust the concentration and type of alcohol modifier (e.g., isopropanol, ethanol).

    • Reversed Phase: Vary the organic modifier (e.g., acetonitrile, methanol) percentage and the pH of the aqueous phase.[1]

  • Adjust Flow Rate: Chiral separations often benefit from lower flow rates than achiral separations.[2] Try reducing the flow rate to see if resolution improves.

  • Vary Temperature: Temperature can have a significant and sometimes unpredictable effect on chiral separations.[4] Both increasing and decreasing the temperature can improve resolution, so it is a valuable parameter to screen.[2][14][17]

Issue 2: Peak Tailing

Use the following decision tree to diagnose and resolve peak tailing issues:

G start Peak Tailing Observed all_peaks Are all peaks tailing? start->all_peaks specific_peaks Only specific peaks tailing all_peaks->specific_peaks No system_issue Check for System Issues (e.g., extra-column volume) all_peaks->system_issue Yes secondary_interactions Suspect Secondary Interactions specific_peaks->secondary_interactions solved Problem Solved system_issue->solved adjust_ph Adjust Mobile Phase pH secondary_interactions->adjust_ph additives Use Mobile Phase Additives (e.g., TEA for basic compounds) adjust_ph->additives If tailing persists new_column Consider a Different Column (e.g., end-capped) additives->new_column If tailing persists new_column->solved

Caption: Decision tree for troubleshooting peak tailing.

Detailed Methodologies:

  • Assess All Peaks: Determine if the tailing affects all peaks in the chromatogram or only specific ones. If all peaks are tailing, this often points to a system-level issue such as excessive extra-column volume.

  • Adjust Mobile Phase pH: For basic compounds that may interact with acidic silanol groups on the stationary phase, lowering the mobile phase pH can protonate the silanols and reduce these secondary interactions.[5][18] For acidic compounds, ensure the mobile phase pH is well below the analyte's pKa.

  • Use Mobile Phase Additives: For basic compounds, adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can help to mask the active silanol sites and improve peak shape.[7]

  • Consider a Different Column: If peak tailing persists, especially for basic compounds, using an end-capped column or a column with a different stationary phase chemistry may be necessary.[5]

Issue 3: Peak Fronting

To address peak fronting, consider the following workflow:

G start Peak Fronting Observed overload Check for Sample Overload start->overload solvent Check Sample Solvent overload->solvent If not overloaded reduce_conc Reduce Sample Concentration/Volume overload->reduce_conc If overloaded column_health Inspect Column Condition solvent->column_health If solvent is compatible match_solvent Dissolve Sample in Mobile Phase solvent->match_solvent If solvent is stronger than mobile phase replace_column Replace Column column_health->replace_column If column is damaged solved Problem Solved reduce_conc->solved match_solvent->solved replace_column->solved

Caption: Workflow for troubleshooting peak fronting.

Detailed Protocols:

  • Reduce Sample Concentration or Injection Volume: This is the most common cause of peak fronting.[7][8][9][10] Prepare a more dilute sample or decrease the injection volume.

  • Match Sample Solvent to Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase.[11] If the sample is not soluble in the mobile phase, use a solvent that is weaker than the mobile phase.

  • Inspect the Column: If the above steps do not resolve the issue, the column itself may be compromised. A visual inspection for voids at the column inlet or a performance check against the manufacturer's test chromatogram can help diagnose a failing column.

Data Presentation: Parameter Optimization Summary

The following table summarizes the key parameters to consider when optimizing for better chiral peak resolution.

ParameterTypical Starting PointOptimization StrategyPotential Impact on Resolution
Mobile Phase Composition Based on CSP manufacturer's recommendationSystematically vary the ratio of organic modifier to aqueous phase (or alcohol in normal phase). Adjust pH for ionizable compounds.High
Flow Rate 1.0 mL/min for a 4.6 mm ID columnDecrease the flow rate in increments (e.g., to 0.5 mL/min).Moderate to High
Temperature Ambient (e.g., 25 °C)Explore a range of temperatures (e.g., 10 °C to 40 °C).High
Mobile Phase Additives NoneFor basic analytes, add 0.1% TEA. For acidic analytes, add 0.1% TFA or acetic acid.Moderate to High
Injection Volume 5-20 µLReduce if peak fronting or broadening is observed.Moderate

Disclaimer: The information provided in this technical support center is intended for guidance and troubleshooting purposes. Optimal conditions for chiral separations are highly dependent on the specific analytes and the chiral stationary phase used. Always consult the column manufacturer's guidelines for specific recommendations and limitations.

References

Technical Support Center: Optimizing Chiral Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Chiral Asymmetric Synthesis. This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to help optimize your chiral synthesis experiments for high yield and enantioselectivity.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Low or Inconsistent Enantioselectivity

Q1: My enantiomeric excess (ee) is significantly lower than reported in the literature. What should I investigate first?

A1: The first crucial step is to validate your analytical method, whether it's chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). An inaccurate method can provide misleading enantiomeric excess values. Ensure proper separation of enantiomers (Resolution > 1.5) and confirm the method's precision and accuracy.[1]

Q2: I've confirmed my analytical method is accurate, but the enantioselectivity remains low and inconsistent between runs. What's the next step?

A2: Carefully examine the purity of your starting materials. Trace impurities in the substrate or reagents can act as inhibitors or competing substrates, leading to diminished enantioselectivity.[1] The quality and purity of the chiral catalyst are also critical. Minor variations in the ligand or metal precursor can significantly impact the stereochemical outcome.[1][2] It is advisable to use freshly prepared or newly purchased catalyst from a reputable supplier.[1]

Q3: My reagents and catalyst are of high purity, but I'm still facing reproducibility issues. What other factors could be at play?

A3: Meticulously review your reaction conditions. Key parameters to control include:

  • Temperature: Small temperature fluctuations can have a substantial impact on stereoselectivity.[3] Ensure your reaction setup provides consistent and accurate temperature control.[1] Lowering the reaction temperature often enhances enantioselectivity.[2][3]

  • Solvent: The choice of solvent is critical as it can influence catalyst activity and the stability of the transition states.[4][5] Ensure you are using a high-purity, anhydrous solvent, as the presence of water or other impurities can be detrimental.[1]

  • Atmosphere: For air- and moisture-sensitive catalysts, it is imperative to use inert atmosphere techniques, such as a glovebox or a Schlenk line, to prevent catalyst deactivation.[1]

Low Reaction Yield

Q4: My reaction yield is low, even though the enantioselectivity is acceptable. What are the potential causes?

A4: Low yields can arise from several factors:

  • Catalyst Deactivation: Impurities in the starting materials or solvent can act as catalyst poisons.[1] For instance, sulfur-containing compounds can poison transition metal catalysts.[1] Thorough purification of all reagents and using high-quality solvents is essential.

  • Suboptimal Reaction Conditions: The reaction time and temperature should be carefully optimized.[2] Prolonged reaction times or elevated temperatures can lead to the decomposition of the product or the formation of byproducts.[2]

  • Inefficient Purification: The purification process itself can be a source of product loss, particularly if the diastereomers are challenging to separate.[2]

Side Reactions and Byproduct Formation

Q5: I am observing a significant amount of side products in my reaction. How can I minimize them?

A5: Common side reactions may include self-condensation of the substrate or decomposition of the product.[2] To minimize these, consider the following strategies:

  • Employ a less reactive, more selective Lewis acid.[2]

  • Lower the reaction temperature.[2]

  • Reduce the reaction time.[2]

  • Utilize protecting groups for other reactive functionalities in your molecule if necessary.[2]

Frequently Asked Questions (FAQs)

Q1: How does the choice of solvent affect my asymmetric synthesis?

A1: The solvent plays a crucial role in asymmetric catalysis by influencing the solubility of the catalyst and reagents, the stability of the diastereomeric transition states, and the overall reaction rate.[4][5] In some cases, chiral solvents can even be used as the source of enantioselection.[6] It is essential to screen a variety of solvents to find the optimal one for a specific reaction.[4]

Q2: What is the impact of temperature on enantioselectivity?

A2: Temperature has a significant effect on the stereoselectivity of a reaction. Generally, lower reaction temperatures lead to higher enantiomeric or diastereomeric excess because small differences in the activation energies of the competing diastereomeric transition states have a more pronounced effect on the product distribution at lower temperatures.[3]

Q3: How do I select the right chiral catalyst for my reaction?

A3: Catalyst selection is paramount for achieving high enantioselectivity and yield.[7] The choice depends on the specific transformation. For example, in asymmetric hydrogenations, catalysts based on rhodium with BINAP or ruthenium with DuPhos are known to provide high enantioselectivity for certain substrates.[8] For ketone reductions, CBS (Corey-Bakshi-Shibata) catalysts are highly effective.[7] It is often necessary to screen a library of catalysts to identify the most effective one for a new reaction.

Q4: I am having difficulty separating the diastereomers produced in my reaction. What can I do?

A4: If diastereomers are difficult to separate by column chromatography, you can try altering the solvent system or using a different stationary phase.[2] In some cases, derivatization of the diastereomers into compounds that are more easily separable can be a viable strategy.

Data Presentation

Table 1: Comparison of Chiral Catalysts in the Asymmetric Diels-Alder Reaction
Catalyst ClassSpecific CatalystCatalyst Loading (mol%)Temp. (°C)Yield (%)Diastereomeric Ratio (exo:endo)Enantiomeric Excess (ee, %)
Organocatalyst(5S)-5-Benzyl-2,2,3-trimethylimidazolidin-4-one10-78~87>99:192
Transition Metal CatalystCopper(II)-bis(oxazoline) complex10-78~9598:298
Note: This data is a summary of representative results from the literature and may vary based on specific reaction conditions and substrate purity.[9]
Table 2: Performance of Chiral Catalysts in the Asymmetric Reduction of Acetophenone
Catalyst/MethodReducing AgentSolventTemp (°C)Yield (%)ee (%)
CBS Catalyst (oxazaborolidine)BoraneTHFRTHigh>95
Noyori's Ru-TsDPENIsopropanolIsopropanolRT>9998
Chiral Amino Alcohol + BoraneBoraneTHFRTGood~90
Data Interpretation: CBS catalysts and Noyori's ruthenium-based catalysts are highly effective for the asymmetric reduction of ketones, delivering excellent yields and enantioselectivities.[7]

Experimental Protocols

General Procedure for Asymmetric Diels-Alder Reaction using an Organocatalyst
  • In a flame-dried flask under an inert atmosphere, dissolve the organocatalyst, (5S)-5-Benzyl-2,2,3-trimethylimidazolidin-4-one (0.1 mmol, 10 mol%), in a suitable solvent (e.g., CH2Cl2, 2.0 mL).[9]

  • Add trifluoroacetic acid (0.1 mmol, 10 mol%) to the catalyst solution.[9]

  • To this solution, add freshly distilled methacrolein (1.0 mmol, 1.0 equiv).[9]

  • Cool the reaction mixture to -78 °C.

  • Add freshly cracked cyclopentadiene (3.0 mmol, 3.0 equiv) dropwise over 5 minutes.[9]

  • Stir the reaction mixture at -78 °C for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).[9]

  • Upon completion, quench the reaction by adding a saturated aqueous NaHCO₃ solution.[9]

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography.

  • Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.[9]

General Procedure for Asymmetric Ketone Reduction using a CBS Catalyst
  • To a flame-dried flask under an inert atmosphere, add a solution of the CBS catalyst (e.g., (R)-2-Methyl-CBS-oxazaborolidine) in anhydrous THF.

  • Cool the solution to the desired temperature (e.g., 0 °C or room temperature).

  • Slowly add a solution of borane-dimethyl sulfide complex (BH3·SMe2) or another suitable borane source to the catalyst solution.

  • Stir the mixture for a short period to allow for the formation of the active catalyst complex.

  • Add a solution of the prochiral ketone (e.g., acetophenone) in anhydrous THF dropwise to the catalyst solution.[7]

  • Stir the reaction at the specified temperature and monitor its progress by TLC.[7]

  • Once the reaction is complete, quench it by the slow addition of methanol.[7]

  • Remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel to obtain the chiral alcohol.[7]

  • Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.[7]

Visualizations

Troubleshooting_Workflow start Low Enantioselectivity Observed validate_analytical Validate Analytical Method (Chiral HPLC/GC) start->validate_analytical validate_analytical->start Method Invalid check_purity Check Purity of Reagents and Catalyst validate_analytical->check_purity Method Valid optimize_conditions Optimize Reaction Conditions (Temp, Solvent, Concentration) check_purity->optimize_conditions Reagents Pure purify_reagents Purify Reagents / Synthesize Fresh Catalyst check_purity->purify_reagents Impurities Found adjust_temp_solvent Systematically Vary Temperature and Solvent optimize_conditions->adjust_temp_solvent success High Enantioselectivity Achieved optimize_conditions->success Optimal Conditions Found purify_reagents->check_purity adjust_temp_solvent->optimize_conditions

Caption: Troubleshooting workflow for addressing low enantioselectivity.

Catalyst_Selection_Workflow start Define Target Transformation literature_search Literature Search for Similar Reactions start->literature_search catalyst_class Identify Promising Catalyst Classes literature_search->catalyst_class screen_catalysts Screen a Library of Catalysts catalyst_class->screen_catalysts analyze_results Analyze Yield and Enantioselectivity screen_catalysts->analyze_results analyze_results->screen_catalysts No Good Hits optimize Optimize Reaction Conditions with Best Catalyst analyze_results->optimize Promising Hit(s) final_protocol Final Optimized Protocol optimize->final_protocol

References

Technical Support Center: Enhancing the Stability of Chiral Enantiomers in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with chiral enantiomers in solution. Our goal is to help you diagnose and resolve common stability issues, ensuring the stereochemical integrity of your compounds throughout your experiments.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for chiral enantiomers in solution?

The primary stability concerns for chiral enantiomers in solution are racemization, epimerization, and chemical degradation.

  • Racemization is the conversion of a pure enantiomer into a 1:1 mixture of both enantiomers (a racemate), leading to a complete loss of optical activity.[1] This is a critical issue in drug development, as the different enantiomers of a drug can have vastly different pharmacological and toxicological effects.

  • Epimerization is a similar process that occurs in compounds with multiple chiral centers. It involves the change in configuration at only one of those centers, resulting in the formation of a diastereomer.[2]

  • Chemical Degradation involves the breakdown of the molecule into other chemical species, which can be influenced by factors like pH, temperature, and light.

Q2: What key factors influence the stability of my chiral compound in solution?

Several environmental factors can significantly impact the stability of chiral enantiomers:

  • pH: Both acidic and basic conditions can catalyze racemization and epimerization, particularly for compounds with a chiral center adjacent to a carbonyl group or other pH-sensitive functionalities. Omeprazole, for example, is known to degrade rapidly in acidic conditions.[3]

  • Temperature: Higher temperatures generally increase the rate of racemization and degradation.[4]

  • Solvent: The polarity and protic or aprotic nature of the solvent can influence racemization rates by stabilizing the transition states or intermediates involved in the process. For instance, the choice of alcohol in the mobile phase can affect the enantioseparation of proton pump inhibitors.[5]

  • Light: Exposure to UV or visible light can cause photolytic degradation, leading to the formation of impurities and potentially affecting chiral integrity.[6][7]

  • Oxidizing Agents: The presence of oxidizing agents, such as peroxides, can lead to the chemical degradation of the chiral compound.

Q3: Which analytical techniques are best for monitoring enantiomeric purity?

High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the most widely used and reliable technique for separating and quantifying enantiomers.[8][9][10] Other valuable techniques include:

  • Supercritical Fluid Chromatography (SFC): Often provides faster separations and uses less organic solvent than HPLC.

  • Capillary Electrophoresis (CE): Offers high separation efficiency and requires minimal sample volume.

  • Circular Dichroism (CD) Spectroscopy: A rapid and non-destructive method for assessing enantiomeric composition and the stability of biomolecules.[]

Section 2: Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Issue 1: Rapid Loss of Enantiomeric Excess (ee) in Solution

Symptoms:

  • You observe a decrease in the peak area of your target enantiomer and an increase in the peak area of the other enantiomer over a short period.

  • Your solution's optical rotation diminishes over time.

Potential Causes & Solutions:

Potential CauseRecommended Action
Inappropriate pH Adjust the pH of your solution to be as close to neutral (pH 7) as possible, using a suitable buffer system (e.g., phosphate buffer). Avoid strong acids and bases.
High Temperature Store your solution at a lower temperature (e.g., 4°C or -20°C). Perform any experimental manipulations at reduced temperatures when possible.
Unsuitable Solvent If possible, switch to a less polar, aprotic solvent. Protic solvents like alcohols can sometimes facilitate racemization.
Presence of a Catalyst Ensure your glassware is clean and that no acidic or basic residues are present.
Issue 2: Appearance of New, Unidentified Peaks in Your Chromatogram

Symptoms:

  • Besides the two enantiomer peaks, you observe additional peaks that grow over time.

  • The total peak area of your enantiomers decreases.

Potential Causes & Solutions:

Potential CauseRecommended Action
Chemical Degradation This is often caused by hydrolysis, oxidation, or photolysis. A forced degradation study can help identify the cause.
Hydrolysis Control the pH of your solution. If your compound is susceptible to hydrolysis, consider using a non-aqueous solvent system.
Oxidation Purge your solution with an inert gas (e.g., nitrogen or argon) to remove oxygen. Consider adding an antioxidant if compatible with your experiment.
Photodegradation Protect your solution from light by using amber vials or covering your containers with aluminum foil.

Section 3: Quantitative Data on Enantiomer Stability

The stability of a chiral compound is highly dependent on its structure and the solution conditions. The following tables provide examples of how pH and solvent can affect the stability of common chiral drugs.

Table 1: Effect of pH on the Stability of Omeprazole

Omeprazole is a proton pump inhibitor known for its instability in acidic conditions.

pHStability ConditionObservation
< 4.0Highly UnstableRapid degradation to its sulfone derivative.[3]
7.4Moderately StableSlower degradation compared to acidic conditions.
> 9.5StableMinimal degradation observed.[3]

Table 2: Influence of Solvent on the Chiral Separation of Omeprazole Enantiomers

The choice of organic modifier in the mobile phase can significantly impact the resolution of omeprazole enantiomers on a chiral HPLC column.

Methanol Content in Mobile Phase (% v/v)Resolution (Rs)
00.94
51.39
81.87
101.83
Data adapted from a study on the enantioselective estimation of omeprazole enantiomers.[12]

Section 4: Key Experimental Protocols

Protocol 1: Forced Degradation Study for a Chiral Compound

Objective: To identify potential degradation products and pathways for a chiral drug substance and to establish a stability-indicating analytical method.

Materials:

  • Chiral drug substance

  • Hydrochloric acid (0.1 M to 1 M)

  • Sodium hydroxide (0.1 M to 1 M)

  • Hydrogen peroxide (3-30%)

  • Calibrated light chamber (UV and visible light)

  • Temperature-controlled oven

  • Validated chiral HPLC method

Procedure:

  • Sample Preparation: Prepare stock solutions of the drug substance in a suitable solvent at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • Mix the drug solution with an equal volume of HCl (start with 0.1 M).

    • Keep the solution at room temperature or heat to 50-60°C if no degradation is observed.[7]

    • Analyze samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the solution with NaOH before HPLC analysis.

  • Base Hydrolysis:

    • Follow the same procedure as acid hydrolysis, but use NaOH instead of HCl.

    • Neutralize with HCl before analysis.

  • Oxidative Degradation:

    • Mix the drug solution with a solution of hydrogen peroxide (start with 3%).

    • Keep the solution at room temperature and analyze at various time points.

  • Thermal Degradation:

    • Store the solid drug substance and a solution of the drug in a temperature-controlled oven at elevated temperatures (e.g., 40°C, 60°C, 80°C).[7]

    • Analyze at various time points.

  • Photolytic Degradation:

    • Expose the solid drug substance and a solution of the drug to a calibrated light source (minimum of 1.2 million lux hours and 200 watt-hours/m²).[6][7]

    • Keep a control sample protected from light.

    • Analyze both the exposed and control samples.

  • Analysis: Analyze all stressed samples using a validated chiral HPLC method. The goal is to achieve 5-20% degradation of the parent compound.[7][13]

Protocol 2: Chiral HPLC Method Development for Enantiomeric Purity

Objective: To develop a robust HPLC method for the separation and quantification of a pair of enantiomers.

Materials:

  • Racemic standard of the compound of interest

  • A selection of chiral stationary phases (CSPs), such as polysaccharide-based (e.g., Chiralpak®, Chiralcel®) or protein-based columns.

  • HPLC-grade solvents (e.g., hexane, isopropanol, ethanol, acetonitrile, methanol)

  • Additives (e.g., trifluoroacetic acid for acidic compounds, diethylamine for basic compounds)

Procedure:

  • Column and Mobile Phase Screening:

    • Begin with a systematic screening of different CSPs.

    • For each column, test a set of standard mobile phases. A common starting point for normal-phase chromatography is a mixture of hexane and an alcohol (e.g., isopropanol or ethanol).[8] For reversed-phase, a mixture of water/buffer and acetonitrile or methanol is used.

    • If the compound is acidic or basic, add a small amount of an appropriate additive (e.g., 0.1% TFA or DEA) to the mobile phase to improve peak shape.[8]

  • Optimization:

    • Once partial separation is achieved, optimize the mobile phase composition by varying the ratio of the solvents.

    • Investigate the effect of temperature. Lowering the column temperature often improves resolution in chiral separations.

    • Adjust the flow rate to balance resolution and analysis time.

  • Method Validation:

    • Once satisfactory separation is achieved, validate the method according to ICH guidelines. Validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.

Section 5: Visualized Workflows and Mechanisms

The following diagrams illustrate common workflows and chemical mechanisms related to the stability of chiral enantiomers.

G cluster_0 Troubleshooting Workflow: Loss of Enantiomeric Excess start Loss of ee Observed check_pH Is pH controlled? start->check_pH check_temp Is temperature controlled? check_pH->check_temp Yes adjust_pH Adjust to neutral pH using a buffer check_pH->adjust_pH No check_solvent Is solvent appropriate? check_temp->check_solvent Yes lower_temp Store at lower temperature (e.g., 4°C) check_temp->lower_temp No change_solvent Consider aprotic or less polar solvent check_solvent->change_solvent No monitor Re-analyze and monitor stability check_solvent->monitor Yes adjust_pH->monitor lower_temp->monitor change_solvent->monitor G cluster_1 Mechanism: Base-Catalyzed Racemization of a Chiral Ketone r_ketone (R)-Chiral Ketone (Optically Active) enolate Achiral Enolate Intermediate (Planar, Optically Inactive) r_ketone->enolate Deprotonation (Base) enolate->r_ketone Protonation (from either face) s_ketone (S)-Chiral Ketone (Optically Active) enolate->s_ketone Protonation (from either face) G cluster_2 Experimental Workflow: Chiral Stability Study prep Prepare sample solution in desired matrix initial_analysis Timepoint 0: Analyze for initial ee% and purity prep->initial_analysis storage Store samples under defined conditions (e.g., 25°C/60% RH, 40°C/75% RH) initial_analysis->storage pull_samples Pull samples at scheduled timepoints (e.g., 1, 3, 6 months) storage->pull_samples pull_samples->storage analyze_samples Analyze for ee% and degradation products pull_samples->analyze_samples data_analysis Analyze trends and determine stability analyze_samples->data_analysis

References

Technical Support Center: Minimizing Matrix Effects in Chiral Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for chiral bioanalysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in chiral bioanalysis?

A1: In the context of LC-MS/MS-based bioanalysis, the matrix effect refers to the alteration of ionization efficiency for a target analyte due to the presence of co-eluting, unobserved components from the biological sample.[1] This phenomenon can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can severely compromise the accuracy, precision, and sensitivity of a bioanalytical method.[2]

Q2: How can matrix effects specifically impact chiral bioanalysis?

A2: Beyond the typical issues of inaccurate quantification, matrix effects in chiral bioanalysis can present unique challenges:

  • Altered Enantioselectivity: Co-eluting matrix components can interfere with the chiral recognition mechanism on the stationary phase, potentially reducing the separation efficiency between enantiomers.[3]

  • Differential Matrix Effects for Stereoisomers: Although enantiomers have identical physical and chemical properties in an achiral environment, they can exhibit slightly different retention times on a chiral stationary phase. This separation can cause one enantiomer to co-elute with a region of significant ion suppression while the other does not, leading to inaccurate measurement of the enantiomeric ratio.[4]

  • Compromised Resolution: The presence of matrix components can lead to peak broadening or distortion, which can negatively impact the resolution of closely eluting enantiomers.[3]

Q3: What are the common sources of matrix effects in biological samples?

A3: Matrix effects are primarily caused by endogenous components of the biological sample that interfere with the ionization process. Common sources include:

  • Phospholipids: Particularly prevalent in plasma and serum, phospholipids are a major cause of ion suppression in electrospray ionization (ESI).[4]

  • Salts and Buffers: High concentrations of salts from the sample or buffers used in sample preparation can significantly suppress the analyte signal.

  • Proteins and Peptides: Residual proteins and peptides after sample preparation can lead to ion source contamination and signal instability.

  • Endogenous Metabolites: A wide range of small molecule metabolites can co-elute with the analytes of interest.

  • Anticoagulants and other additives: Substances added to the collection tubes can also contribute to matrix effects.

Troubleshooting Guides

Problem: Poor reproducibility and accuracy in my chiral assay.

This is a common symptom of unaddressed matrix effects. Follow this troubleshooting workflow to identify and mitigate the issue.

Troubleshooting_Workflow Troubleshooting Workflow for Matrix Effects start Start: Inconsistent Results assess_me Assess Matrix Effect (Post-Extraction Spike Method) start->assess_me me_present Matrix Effect Present? assess_me->me_present no_me No Significant Matrix Effect (Investigate Other Causes) me_present->no_me No optimize_sp Optimize Sample Preparation me_present->optimize_sp Yes optimize_chrom Optimize Chromatography optimize_sp->optimize_chrom use_sil_is Use Stable Isotope-Labeled Internal Standard (SIL-IS) optimize_chrom->use_sil_is revalidate Re-validate Method use_sil_is->revalidate end End: Robust Method revalidate->end

Caption: A stepwise guide to identifying and resolving matrix effects.

Problem: My stable isotope-labeled internal standard (SIL-IS) is not compensating for the matrix effect.

Even with a SIL-IS, issues can arise. Here’s how to troubleshoot:

  • Verify Co-elution: Ensure that the analyte and the SIL-IS have identical retention times. Even minor separations due to the "isotope effect" can lead to differential ion suppression.

  • Assess the IS Matrix Effect Independently: Use the post-extraction spike method to evaluate the matrix factor for your IS alone. If it shows significantly different or more variable suppression than the analyte, it may not be suitable.

  • Investigate Lot-to-Lot Variability: A significant lot-dependent signal enhancement or suppression may result in large variations in IS responses for incurred samples.[5]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method

This method is the gold standard for quantifying matrix effects during method validation.

Objective: To quantitatively determine the extent of ion suppression or enhancement.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the analyte and internal standard (IS) at low and high concentrations into the final mobile phase or reconstitution solvent.

    • Set B (Post-Spiked Matrix): Process at least six different lots of blank biological matrix through the entire extraction procedure. Spike the analyte and IS into the final extracted matrix at the same low and high concentrations as Set A.

    • Set C (Pre-Spiked Matrix for Recovery): Spike the analyte and IS into the blank biological matrix before the extraction procedure at the same concentrations.

  • Analyze Samples: Analyze all three sets of samples using the validated LC-MS/MS method.

  • Calculate Matrix Factor (MF) and IS-Normalized MF:

    • Matrix Factor (MF): MF = (Peak Response in Set B) / (Peak Response in Set A)

      • An MF of 1 indicates no matrix effect.

      • An MF < 1 indicates ion suppression.

      • An MF > 1 indicates ion enhancement.

    • IS-Normalized MF: IS-Normalized MF = (MF of Analyte) / (MF of IS)

Data Presentation:

ParameterLow ConcentrationHigh ConcentrationAcceptance Criteria
Analyte MF e.g., 0.85e.g., 0.88Ideally between 0.8 and 1.2
IS MF e.g., 0.83e.g., 0.86---
IS-Normalized MF e.g., 1.02e.g., 1.02Close to 1.0
Precision (%CV) ≤ 15%≤ 15%≤ 15%

According to FDA guidelines, the accuracy for quality control samples should be within ±15% of the nominal concentration, and the precision should not be greater than 15%.[6]

Post_Extraction_Spike_Workflow Post-Extraction Spike Method Workflow cluster_prep Sample Preparation set_a Set A: Spike Analyte/IS in Neat Solution analysis LC-MS/MS Analysis set_a->analysis set_b Set B: Extract Blank Matrix, then Spike Analyte/IS set_b->analysis set_c Set C: Spike Analyte/IS in Blank Matrix, then Extract set_c->analysis calculation Calculate Matrix Factor (MF) and IS-Normalized MF analysis->calculation interpretation Interpret Results: Suppression (MF<1) Enhancement (MF>1) calculation->interpretation

Caption: Workflow for the post-extraction spike method.

Protocol 2: Strategies for Minimizing Matrix Effects

If significant matrix effects are identified, one or more of the following strategies can be implemented.

1. Sample Preparation Optimization: The goal is to remove interfering endogenous components before analysis.

MethodPrincipleBest ForConsiderations
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile, methanol) to precipitate proteins.High-throughput screening.Least effective at removing phospholipids and other small molecules, often resulting in significant matrix effects.[2]
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases.Removing highly polar or non-polar interferences.Analyte recovery can be low, especially for polar compounds.[2]
Solid-Phase Extraction (SPE) Selective retention of the analyte or interferences on a solid sorbent.Cleaner extracts than PPT and LLE.Method development can be more complex. Mixed-mode SPE can be very effective at removing a wide range of interferences.[2]

2. Chromatographic Optimization:

  • Improve Separation: Modify the mobile phase gradient, pH, or column chemistry to increase the separation between the enantiomers and co-eluting matrix components.[5] Poor retention on the analytical column can lead to significant matrix effects.[1]

  • Use a Diverter Valve: Divert the flow from the column to waste during the initial and final stages of the run when highly polar or non-polar interferences may elute, preventing them from entering the mass spectrometer.

3. Mass Spectrometer Parameter Adjustment:

  • Change Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI) is often less susceptible to matrix effects than Electrospray Ionization (ESI).[5]

  • Switch Polarity: Switching from positive to negative ionization mode (or vice-versa) may reduce matrix effects, as fewer matrix components may ionize in the selected mode.

Mitigation_Strategies Strategies to Minimize Matrix Effects cluster_sp Sample Preparation Techniques cluster_chrom Chromatographic Optimization cluster_ms Mass Spectrometer Adjustments mitigation Mitigation of Matrix Effects sample_prep Sample Preparation mitigation->sample_prep chromatography Chromatography mitigation->chromatography ms_settings MS Settings mitigation->ms_settings ppt Protein Precipitation sample_prep->ppt lle Liquid-Liquid Extraction sample_prep->lle spe Solid-Phase Extraction sample_prep->spe separation Improve Separation chromatography->separation divert Use Diverter Valve chromatography->divert ionization Change Ionization Mode (e.g., ESI to APCI) ms_settings->ionization polarity Switch Polarity ms_settings->polarity

Caption: Overview of methods to reduce or eliminate matrix effects.

References

Chirald Technical Support Center: Selector-Mediated Recognition

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Chirald-based chiral separations. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in optimizing the chiral recognition of this compound stationary phases through the use of selectors.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism for improving this compound's recognition with a selector?

A1: The selector enhances chiral recognition by forming transient, non-covalent diastereomeric complexes with the enantiomers of the analyte at the surface of the this compound stationary phase.[1][2][3] One enantiomer forms a more stable three-point interaction with the this compound-selector complex, leading to a longer retention time, while the other enantiomer forms a less stable complex and elutes earlier.[3] This difference in interaction energy is the basis for the separation.[3][4]

Q2: What are the most critical factors to consider when optimizing a chiral separation with a selector?

A2: The most influential factors are the choice and concentration of the chiral selector, the composition of the mobile phase (including solvents and additives), and the column temperature.[5] Each of these parameters can significantly alter the selectivity and resolution of the separation.[5]

Q3: Can the elution order of enantiomers change during method development?

A3: Yes, the reversal of elution order is a known phenomenon in chiral chromatography.[5][6] It can be induced by changes in the mobile phase composition (e.g., type of alcohol or additive concentration), or by adjusting the column temperature.[5] This highlights the sensitive nature of the diastereomeric interactions.

Q4: How long should I equilibrate the this compound column after changing the mobile phase or selector concentration?

A4: Chiral stationary phases often require longer equilibration times than standard reversed-phase columns.[7][8] It is recommended to flush the column with at least 10-20 column volumes of the new mobile phase. For some systems, especially those with additives, equilibration can take 1-2 hours to achieve stable and reproducible retention times.[7]

Q5: My this compound column performance has degraded over time. Can it be regenerated?

A5: Yes, this compound columns with immobilized selectors can often be regenerated to restore performance.[9][10][11] Degradation, such as peak tailing or loss of selectivity, can occur after extensive use with aggressive mobile phases or additives.[11][12] A dedicated regeneration protocol should be followed.[9][10]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Issue 1: Poor or No Chiral Resolution

Symptoms: The enantiomers elute as a single peak or as poorly resolved, overlapping peaks.

Possible Causes & Solutions:

  • Suboptimal Selector Concentration: The concentration of the selector in the mobile phase is critical. Too low, and the interaction is insufficient; too high, and it can lead to peak broadening and loss of resolution.

    • Action: Perform a selector concentration optimization study. See the protocol below.

  • Inappropriate Mobile Phase Composition: The type and ratio of solvents (e.g., hexane/isopropanol) dramatically affect selectivity.[5]

    • Action: Systematically vary the percentage of the alcohol modifier (e.g., from 5% to 25% in 5% increments). Test different alcohols like ethanol or methanol, as they can offer different selectivities.[13]

  • Incorrect Temperature: Temperature affects the thermodynamics of the diastereomeric complex formation.[5]

    • Action: Screen temperatures from a low value (e.g., 10°C) to a higher value (e.g., 40°C). Lower temperatures often increase selectivity, while higher temperatures can improve peak shape and efficiency.[7]

G start Start: Poor Resolution selector_conc Optimize Selector Concentration (e.g., 0.5-2.0 mM) start->selector_conc resolution_check1 Resolution Improved? selector_conc->resolution_check1 mobile_phase Modify Mobile Phase (Vary % Alcohol, Test different alcohols) resolution_check1->mobile_phase No end_success Success: Separation Optimized resolution_check1->end_success Yes resolution_check2 Resolution Improved? mobile_phase->resolution_check2 temperature Screen Temperature (e.g., 10°C to 40°C) resolution_check2->temperature No resolution_check2->end_success Yes resolution_check3 Resolution Improved? temperature->resolution_check3 resolution_check3->end_success Yes end_fail Consider Different Selector or this compound Stationary Phase resolution_check3->end_fail No

Caption: Troubleshooting workflow for poor chiral resolution.

Issue 2: Poor Peak Shape (Tailing or Fronting)

Symptoms: Chromatographic peaks are asymmetrical.

Possible Causes & Solutions:

  • Secondary Interactions (Peak Tailing): Acidic or basic analytes can interact with active sites on the silica support, causing tailing.[14]

    • Action: Add a mobile phase additive. For acidic analytes, add 0.1% trifluoroacetic acid (TFA) or acetic acid.[15] For basic analytes, add 0.1% diethylamine (DEA) or triethylamine (TEA).[8][15]

  • Column Overload: Injecting too much sample can saturate the stationary phase.

    • Action: Reduce the sample concentration or the injection volume.

  • Contamination: Buildup of contaminants can create active sites.[14]

    • Action: Flush the column with a strong, non-damaging solvent or perform a full regeneration procedure.[16]

Quantitative Data Summary

The following tables summarize the typical effects of key parameters on the separation of a model racemic compound (e.g., a beta-blocker) using a this compound stationary phase.

Table 1: Effect of Selector (Vancomycin) Concentration on Chiral Separation Mobile Phase: 0.05 M Phosphate Buffer (pH 6.0) / 2-Propanol Analyte: Racemic Tyrosine

Selector Conc. (mM)Retention Time (tR1, min)Retention Time (tR2, min)Selectivity (α)Resolution (Rs)
0.58.29.51.181.95
1.09.111.21.312.54
1.5 10.5 14.1 1.50 2.97
2.012.317.01.522.85 (Broadening)
(Data adapted from similar glycopeptide selector studies for illustrative purposes.[4])

Table 2: Effect of Mobile Phase Modifier on Chiral Separation Mobile Phase: n-Hexane / Alcohol (90:10 v/v) with 0.1% DEA Analyte: Racemic Blebbistatin

Alcohol ModifierRetention Time (tR1, min)Retention Time (tR2, min)Selectivity (α)Resolution (Rs)
Isopropanol 5.8 7.9 1.56 5.85
Ethanol6.58.11.344.20
Methanol7.28.51.213.15
(Data adapted from similar studies for illustrative purposes.[13])

Experimental Protocols

Protocol 1: Optimization of Selector Concentration

This protocol outlines a systematic approach to determine the optimal concentration of a selector added to the mobile phase.

  • Prepare Stock Solutions:

    • Prepare a 1 mg/mL stock solution of your racemic analyte in the mobile phase.

    • Prepare a high-concentration (e.g., 10 mM) stock solution of the selector in the mobile phase.

  • Prepare Mobile Phases:

    • Prepare a series of mobile phases with varying selector concentrations (e.g., 0, 0.5, 1.0, 1.5, 2.0 mM) by diluting the selector stock solution. Ensure the organic/aqueous ratio remains constant.

  • Column Equilibration:

    • Install the this compound column.

    • Starting with the mobile phase containing no selector, equilibrate the system at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.

  • Sequential Analysis:

    • Inject the analyte solution.

    • Proceed to the next mobile phase concentration (e.g., 0.5 mM). Equilibrate the column for at least 30 minutes or until retention times are stable.

    • Inject the analyte and record the chromatogram.

    • Repeat this process for all prepared concentrations.

  • Data Analysis:

    • For each concentration, calculate the selectivity (α) and resolution (Rs).

    • Plot Rs vs. Selector Concentration to identify the optimal concentration, which is typically at the peak of the curve before resolution begins to decrease due to peak broadening.

Protocol 2: this compound Column Regeneration

This procedure is for immobilized this compound columns that show diminished performance. Warning: Do not use these solvents on coated (non-immobilized) columns as it will cause irreversible damage.[11]

  • Disconnect from Detector: Disconnect the column outlet from the detector to prevent contamination.

  • Initial Flush: Flush the column with 100% Ethanol or Isopropanol for 30 minutes at a flow rate of 0.5 mL/min.[9][12]

  • Strong Solvent Wash:

    • Flush the column with N,N-dimethylformamide (DMF) for 3-4 hours at a reduced flow rate (e.g., 0.2 mL/min).[9][10] This step is crucial for removing strongly adsorbed contaminants.

  • Rinse:

    • Flush the column again with 100% Ethanol for at least 1 hour at 0.5 mL/min to remove all traces of DMF.

  • Re-equilibration:

    • Equilibrate the column with your initial mobile phase for at least 1 hour or until the baseline is stable.

  • Performance Check:

    • Inject a standard to verify that performance (resolution, peak shape) has been restored.

G cluster_prep Preparation cluster_flush Flushing Sequence cluster_post Final Steps disconnect Disconnect Column from Detector flush_ipa Flush with Isopropanol (30 min @ 0.5 mL/min) disconnect->flush_ipa flush_dmf Flush with DMF (3-4 hours @ 0.2 mL/min) flush_ipa->flush_dmf flush_ipa2 Rinse with Isopropanol (>60 min @ 0.5 mL/min) flush_dmf->flush_ipa2 equilibrate Re-equilibrate with Mobile Phase flush_ipa2->equilibrate test Inject Standard to Verify Performance equilibrate->test reconnect Reconnect to Detector test->reconnect

Caption: Experimental workflow for this compound column regeneration.

Signaling Pathway Analogy: Chiral Recognition

The process of chiral recognition can be visualized as a molecular signaling pathway, where successful binding and differentiation lead to a measurable output (separation).

G cluster_mobile Mobile Phase cluster_stationary This compound Stationary Phase cluster_output Output (Chromatogram) enantiomer_R R-Enantiomer complex_R [this compound-Selector-R] Diastereomeric Complex (Less Stable) enantiomer_R->complex_R Weak Interaction enantiomer_S S-Enantiomer complex_S [this compound-Selector-S] Diastereomeric Complex (More Stable) enantiomer_S->complex_S Strong 3-Point Interaction selector Selector selector->complex_S selector->complex_R This compound This compound Surface elution_S Late Elution (Peak 2) complex_S->elution_S Slow Dissociation elution_R Early Elution (Peak 1) complex_R->elution_R Fast Dissociation separation Separation Achieved elution_R->separation elution_S->separation

Caption: Diagram of the chiral recognition mechanism.

References

Technical Support Center: Refinement of Chiral Crystallization for X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the crystallization of chiral molecules for X-ray crystallography.

Frequently Asked Questions (FAQs)

1. What are the initial signs of a successful crystallization experiment?

Early indicators of successful crystallization include the appearance of clear, well-defined crystals with sharp edges and three-dimensional geometry. These may initially be small and require microscopic examination to identify. The absence of amorphous precipitate, which appears as granular, non-crystalline solid, is also a positive sign.

2. How pure does my protein sample need to be for successful crystallization?

A high level of purity, typically greater than 95%, is crucial for successful protein crystallization.[1] Impurities can interfere with the formation of a well-ordered crystal lattice, leading to poorly formed crystals or amorphous precipitate. Techniques such as SDS-PAGE, isoelectric focusing, and mass spectrometry can be used to assess purity.

3. What is the optimal protein concentration for crystallization trials?

The ideal protein concentration for crystallization is highly dependent on the specific protein and the crystallization conditions. However, a good starting point for many proteins is a concentration of 10-20 mg/mL.[2][3] Larger proteins may crystallize at lower concentrations (2-5 mg/mL), while smaller proteins might require higher concentrations (20-50 mg/mL).[4] It is often beneficial to screen a range of protein concentrations.

4. How do I choose the right buffer and pH for my crystallization experiment?

The choice of buffer and pH is critical as it directly affects the protein's surface charge and solubility. The buffer's pH should ideally be in a range where the protein is stable and has its lowest solubility, which is often near its isoelectric point (pI).[5][6] It is advisable to screen a range of pH values, typically in 0.5 unit increments, around the protein's pI. The buffer itself should have a pKa within one pH unit of the desired experimental pH to ensure effective buffering.

5. What are the most common precipitants used in protein crystallization?

Polyethylene glycols (PEGs) of various molecular weights and salts like ammonium sulfate are the most commonly successful precipitants.[3] Together, they are used in a significant percentage of successful crystallization experiments. The choice and concentration of the precipitant are critical variables that need to be screened to find the optimal conditions for crystal growth.

Troubleshooting Guides

This section provides solutions to common problems encountered during the refinement of chiral crystallization experiments.

Problem 1: No Crystals Formed

Possible Causes and Solutions:

CauseRecommended Action
Suboptimal Protein Concentration Systematically vary the protein concentration. If you started at 10 mg/mL, try a range from 5 mg/mL to 20 mg/mL.[1][2]
Incorrect pH or Buffer Screen a wider range of pH values and different buffer systems. The optimal pH for crystallization is often specific and may differ from the pH required for protein stability in solution.[7]
Ineffective Precipitant Concentration Vary the precipitant concentration. If using vapor diffusion, the precipitant concentration in the reservoir directly influences the equilibration rate and final concentration in the drop.[8]
Lack of Nucleation Sites Introduce nucleation sites through seeding. Microseeding, where microscopic crystals from a previous experiment are introduced into a new crystallization drop, can be a very effective technique.[9][10][11][12][13]
Protein is Too Soluble Increase the precipitant concentration or try different precipitants. Additives that reduce protein solubility can also be screened.
Temperature is Not Optimal Experiment with different temperatures for crystallization. Common temperatures are 4°C and 20°C.[8]
Problem 2: Amorphous Precipitate Forms Instead of Crystals

Possible Causes and Solutions:

CauseRecommended Action
Supersaturation is too high Decrease the protein and/or precipitant concentration to slow down the crystallization process. A slower approach to supersaturation often favors crystal growth over precipitation.
Protein Instability Ensure the protein is stable in the crystallization condition. Additives such as glycerol or specific ligands can sometimes stabilize the protein.
Presence of Impurities Further purify the protein sample. Even minor impurities can inhibit crystallization and promote precipitation.[14][15]
Incorrect pH Re-screen pH conditions. The protein may be aggregating due to being at a pH far from its isoelectric point.
Problem 3: Crystals are Too Small or of Poor Quality (e.g., needles, plates)

Possible Causes and Solutions:

CauseRecommended Action
Too Many Nucleation Events Decrease the level of supersaturation by lowering the protein or precipitant concentration. Seeding with a lower concentration of seeds can also help.
Rapid Crystal Growth Slow down the crystallization process by reducing the temperature or the rate of vapor diffusion (e.g., by using a larger drop volume or a lower precipitant concentration in the reservoir).
Suboptimal Growth Conditions Optimize the crystallization conditions by fine-screening the pH, precipitant concentration, and additives. Additive screens can introduce molecules that improve crystal packing and morphology.[16][17]
Intrinsic Protein Properties Consider protein engineering to remove flexible loops or surface residues that may be hindering the formation of a well-ordered crystal lattice.
Post-Crystallization Treatments Try post-crystallization treatments such as dehydration or annealing to improve the internal order of the crystals.[18][19][20][21]
Problem 4: Obtaining Racemic Crystals Instead of a Single Enantiomer

Possible Causes and Solutions:

CauseRecommended Action
Spontaneous Resolution Racemic mixtures can sometimes crystallize as a conglomerate of separate enantiopure crystals. In this case, mechanical separation of the enantiomorphs may be possible.
Formation of a Racemic Compound If a true racemic compound forms (both enantiomers in the unit cell), chiral resolution techniques are necessary before crystallization. This can involve forming diastereomeric salts with a chiral resolving agent.[22]
Co-crystallization with a Chiral Co-former Co-crystallization with a chiral auxiliary molecule can induce the crystallization of a single diastereomer.[23]

Experimental Protocols & Data

Table 1: Typical Concentration Ranges for Crystallization Components
ComponentTypical Concentration RangeNotes
Protein 2 - 50 mg/mL[3]Highly protein-dependent. Start with 10-20 mg/mL for initial screens.[2]
Precipitants (Salts) 0.5 - 4.0 M (e.g., Ammonium Sulfate)[2]Concentration needs to be carefully optimized.
Precipitants (PEGs) 5 - 40% (w/v)The molecular weight of the PEG also plays a crucial role.
Buffers 50 - 100 mMShould have a pKa within 1 pH unit of the target pH.
Additives Varies widely (mM to % range)Depends on the specific additive and its purpose.
Table 2: Common Buffers and their pH Ranges for Protein Crystallography
BufferUseful pH Range
Citric Acid2.6 - 7.6[24]
Sodium Acetate3.7 - 5.6[24]
MES5.5 - 6.7
Imidazole6.2 - 7.8[24]
HEPES6.8 - 8.2
Tris7.0 - 9.0
Sodium Bicarbonate9.2 - 10.8[24]
Protocol 1: Micro-Seeding for Improved Crystallization
  • Prepare a Seed Stock:

    • Identify a drop containing small, clear crystals from a previous experiment.

    • Using a clean pipette tip or a specialized seeding tool, gently crush the crystals in their mother liquor.

    • Create a serial dilution of this seed stock (e.g., 1:10, 1:100, 1:1000) using the reservoir solution from the original crystallization condition.[11]

  • Set up New Crystallization Drops:

    • Prepare fresh crystallization drops with your protein and a slightly lower precipitant concentration than the one that produced the initial crystals.

    • Using a clean tool (like a cat whisker or a specialized seeding tool), transfer a tiny amount of the diluted seed stock into the new drop.[10][12]

  • Incubate and Observe:

    • Seal the crystallization plate and incubate under the same conditions as the original experiment.

    • Monitor the drops for the growth of larger, well-formed crystals.

Protocol 2: Additive Screening for Crystal Quality Improvement
  • Select an Additive Screen:

    • Choose a commercially available or custom-made additive screen. These screens contain a variety of small molecules, salts, and polymers that can influence crystal packing.[17]

  • Set up Crystallization Trials with Additives:

    • Prepare your standard crystallization setup (e.g., hanging drop or sitting drop).

    • To each drop, add a small volume of an individual additive from the screen. The final concentration of the additive is typically low.[25]

  • Evaluate the Effect of Additives:

    • Incubate the plates and systematically observe the effect of each additive on crystal morphology, size, and number.

    • Promising additives can then be further optimized by varying their concentration.

Visualizations

Chiral_Crystallization_Workflow cluster_prep Sample Preparation cluster_screening Crystallization Screening cluster_refinement Refinement & Optimization cluster_analysis Analysis Protein_Purification Protein Purification (>95%) Concentration Concentration (2-50 mg/mL) Protein_Purification->Concentration Buffer_Exchange Buffer Exchange & pH Optimization Concentration->Buffer_Exchange Initial_Screening Initial Screening (Sparse Matrix) Hit_Identification Hit Identification Initial_Screening->Hit_Identification Optimization Optimization of Conditions (pH, Precipitant) Hit_Identification->Optimization Additive_Screening Additive Screening Optimization->Additive_Screening Seeding Micro-Seeding Optimization->Seeding Co_Crystallization Co-Crystallization Optimization->Co_Crystallization Diffraction_Quality_Crystals Diffraction Quality Crystals Additive_Screening->Diffraction_Quality_Crystals Seeding->Diffraction_Quality_Crystals Co_Crystallization->Diffraction_Quality_Crystals Xray_Diffraction X-ray Diffraction Diffraction_Quality_Crystals->Xray_Diffraction Structure_Determination Structure Determination Xray_Diffraction->Structure_Determination

Caption: A general workflow for chiral crystallization from sample preparation to structure determination.

Troubleshooting_Decision_Tree Start Initial Crystallization Outcome No_Crystals No Crystals Start->No_Crystals Precipitate Amorphous Precipitate Start->Precipitate Poor_Crystals Poor Quality Crystals Start->Poor_Crystals Good_Crystals Good Crystals Start->Good_Crystals Vary_Conc Vary Protein/Precipitant Conc. No_Crystals->Vary_Conc Yes Vary_pH Screen Different pH/Buffers No_Crystals->Vary_pH Yes Try_Seeding Try Micro-Seeding No_Crystals->Try_Seeding Yes Lower_Supersat Lower Supersaturation Precipitate->Lower_Supersat Yes Optimize_Cond Optimize Conditions Poor_Crystals->Optimize_Cond Yes Additive_Screen Additive Screening Poor_Crystals->Additive_Screen Yes Post_Treat Post-Crystallization Treatment Poor_Crystals->Post_Treat Yes

Caption: A decision tree for troubleshooting common crystallization problems.

Seeding_Process Initial_Crystals Identify Drop with Small Crystals Crush_Crystals Crush Crystals in Mother Liquor Initial_Crystals->Crush_Crystals Serial_Dilution Create Serial Dilutions of Seed Stock Crush_Crystals->Serial_Dilution Introduce_Seeds Introduce Diluted Seeds into New Drops Serial_Dilution->Introduce_Seeds New_Drops Prepare New Crystallization Drops New_Drops->Introduce_Seeds Incubate Incubate and Observe for Crystal Growth Introduce_Seeds->Incubate

Caption: The process of micro-seeding to improve crystal quality.

References

Validation & Comparative

Comparing the efficacy of Chirald enantiomers in vivo

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the In Vivo Efficacy of Chiral Enantiomers

The "handedness" of a molecule, a property known as chirality, can have profound implications for its biological activity. Chiral molecules exist as enantiomers – non-superimposable mirror images of each other. While they share the same chemical formula and connectivity, their three-dimensional arrangement can lead to significantly different pharmacological and toxicological effects in the body. This guide provides a comparative analysis of the in vivo efficacy of enantiomers for three well-known drugs: thalidomide, ibuprofen, and albuterol, supported by experimental data and detailed methodologies.

Thalidomide: A Stark Contrast in In Vivo Effects

Thalidomide is a chiral drug that was historically marketed as a racemic mixture (containing equal amounts of both enantiomers) for morning sickness.[1] The tragic consequences that followed its use highlighted the critical importance of understanding the distinct biological activities of individual enantiomers.

The two enantiomers of thalidomide are (R)-thalidomide and (S)-thalidomide. In vivo, these enantiomers exhibit dramatically different effects:

  • (R)-thalidomide is responsible for the desired sedative effects.[1][2][3]

  • (S)-thalidomide is responsible for the devastating teratogenic (birth defect-causing) effects.[1][3][4]

It is crucial to note that the enantiomers of thalidomide can interconvert in the body, meaning that administering the "safe" (R)-enantiomer alone does not eliminate the risk of teratogenicity, as it can be converted to the "harmful" (S)-enantiomer in vivo.[1][3]

Quantitative Data: Sedative Effects in Humans

A double-blind clinical study investigated the sedative effects of the thalidomide enantiomers in healthy male volunteers.[2] The study demonstrated that concentrations of (+)-(R)-thalidomide, but not (-)-(S)-thalidomide, had a significant positive influence on sedative effects, including sleep, tiredness, and reaction times.[2]

Parameter(+)-(R)-thalidomide(-)-(S)-thalidomideRacemic ThalidomidePlacebo
Effect on Sleep Significant sedative effectNo significant effectSedative effectNo effect
Effect on Tiredness Significant increaseNo significant effectIncreased tirednessNo effect
Effect on Reaction Time Significant increaseNo significant effect/opposite effectIncreased reaction timeNo effect

Note: This table is a qualitative summary of the findings from the study. The original study used logistic regression and Cox regression to analyze the concentration-effect relationships.[2]

Experimental Protocol: Assessment of Sedative Effects in Humans

The following is a summary of the experimental protocol used in the clinical study to assess the sedative effects of thalidomide enantiomers[2]:

  • Study Design: A double-blind, crossover study.

  • Participants: Six healthy male volunteers.

  • Treatments: Single oral doses of (+)-(R)-thalidomide, (-)-(S)-thalidomide, or racemic thalidomide. A similar study with three subjects also included a placebo group.

  • Data Collection:

    • Blood samples were collected to analyze the plasma concentrations of each enantiomer.

    • Sedative effects were assessed by recording whether the subject was awake or asleep.

    • Feelings of tiredness and heaviness were estimated using Borg scales.

    • Continuous reaction time was measured using a 10-minute series of auditory signals.

  • Data Analysis: Concentration-effect relationships were analyzed using logistic regression and Cox regression techniques.

Signaling Pathway: (S)-Thalidomide's Teratogenic Mechanism

The teratogenic effects of (S)-thalidomide are primarily mediated through its binding to a protein called Cereblon (CRBN) .[5][6] CRBN is part of a larger protein complex called an E3 ubiquitin ligase. The binding of (S)-thalidomide to CRBN alters the substrate specificity of this complex, leading to the degradation of key developmental proteins, such as SALL4.[7] The degradation of these proteins disrupts normal embryonic development, leading to the characteristic birth defects associated with thalidomide.

thalidomide_pathway s_thalidomide (S)-Thalidomide crbn Cereblon (CRBN) s_thalidomide->crbn Binds to e3_ligase E3 Ubiquitin Ligase Complex crbn->e3_ligase Alters substrate specificity of sall4 SALL4 e3_ligase->sall4 Targets for degradation degradation Degradation sall4->degradation defects Birth Defects degradation->defects Leads to

Caption: (S)-Thalidomide's teratogenic signaling pathway.

Ibuprofen: Stereoselective Inhibition of Cyclooxygenase

Ibuprofen is a widely used nonsteroidal anti-inflammatory drug (NSAID) that is commonly sold as a racemic mixture. The two enantiomers, (S)-ibuprofen and (R)-ibuprofen, have different potencies in inhibiting the cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins that mediate pain and inflammation.[8][9]

  • (S)-Ibuprofen: This is the more pharmacologically active enantiomer, responsible for the majority of the anti-inflammatory and analgesic effects.[9][10]

  • (R)-Ibuprofen: This enantiomer is significantly less active but undergoes in vivo metabolic inversion to the active (S)-form.[9][10]

Quantitative Data: In Vitro COX Inhibition

The inhibitory potency of the ibuprofen enantiomers against COX-1 and COX-2 enzymes is a key measure of their efficacy. The half-maximal inhibitory concentration (IC50) values demonstrate the superior activity of the (S)-enantiomer.

EnantiomerCOX-1 IC50 (μM)COX-2 IC50 (μM)
(S)-Ibuprofen 2.1[11]1.6[11]
(R)-Ibuprofen 34.9[11]> 250[11]
Experimental Protocol: In Vitro COX Inhibition Assay

The following is a generalized protocol for determining the IC50 values of ibuprofen enantiomers against purified COX enzymes[9]:

  • Objective: To quantify the inhibitory potency of (S)- and (R)-ibuprofen on the enzymatic activity of purified COX-1 and COX-2.

  • Materials:

    • Purified ovine COX-1 or human recombinant COX-2 enzyme.

    • Arachidonic acid (substrate).

    • (S)- and (R)-ibuprofen.

    • Reaction buffer.

    • Prostaglandin E2 (PGE2) standard and an enzyme immunoassay (EIA) kit or LC-MS/MS for quantification.

  • Procedure:

    • Prepare a series of dilutions of the ibuprofen enantiomers.

    • Incubate the purified COX enzyme with the ibuprofen enantiomers for a specified time.

    • Initiate the enzymatic reaction by adding arachidonic acid.

    • Stop the reaction after a defined period.

    • Measure the amount of PGE2 produced using an EIA kit or LC-MS/MS.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Signaling Pathway: Ibuprofen's Mechanism of Action

Ibuprofen exerts its effects by inhibiting the COX enzymes, thereby blocking the conversion of arachidonic acid into prostaglandins. This action reduces the inflammatory response and alleviates pain.

ibuprofen_pathway arachidonic_acid Arachidonic Acid cox_enzymes COX-1 & COX-2 Enzymes arachidonic_acid->cox_enzymes Converted by prostaglandins Prostaglandins cox_enzymes->prostaglandins Produces inflammation_pain Inflammation & Pain prostaglandins->inflammation_pain Mediate s_ibuprofen (S)-Ibuprofen s_ibuprofen->cox_enzymes Inhibits

Caption: Mechanism of action of (S)-Ibuprofen.

Albuterol: Enantiomers with Opposing Effects in Asthma Models

Albuterol (also known as salbutamol) is a bronchodilator used to treat asthma and other respiratory conditions. It is typically administered as a racemic mixture of (R)-albuterol and (S)-albuterol.

  • (R)-Albuterol (Levalbuterol): This is the active enantiomer responsible for the bronchodilatory effects by acting as a β2-adrenergic receptor agonist.[12][13]

  • (S)-Albuterol: This enantiomer has been shown to have pro-inflammatory effects and can increase airway hyperresponsiveness in animal models of asthma.[12][13]

Quantitative Data: Effects in a Mouse Model of Asthma

A study in a mouse model of ovalbumin (OVA)-induced asthma demonstrated the contrasting effects of the albuterol enantiomers[13]:

Parameter(R)-Albuterol(S)-AlbuterolControl (OVA-sensitized/challenged)
Eosinophil Influx (BAL fluid) Significantly reducedSignificantly reducedHigh
Airway Edema No effectIncreasedIncreased
Airway Hyperresponsiveness No effectIncreasedIncreased
Goblet Cell Hyperplasia Significantly decreasedSignificantly reducedHigh
Mucus Occlusion Significantly decreasedSignificantly reducedHigh
IL-4 Levels (BAL fluid) Significantly decreased-High
OVA-specific IgE (plasma) Significantly decreased-High

Note: "Significantly reduced/decreased" indicates a statistically significant difference compared to the control group.

Experimental Protocol: Mouse Model of Asthma

The following protocol was used to evaluate the effects of albuterol enantiomers in a mouse model of asthma[13]:

  • Animal Model: BALB/c mice.

  • Sensitization: Mice were sensitized with an intraperitoneal injection of ovalbumin (OVA) and alum on days 0 and 14.

  • Challenge: Mice were challenged with intranasal administration of OVA on days 14, 25, and 35.

  • Treatment: (R)-albuterol, (S)-albuterol, or vehicle was administered via a mini-osmotic pump from day 13 to day 36.

  • Outcome Measures (at day 36):

    • Airway Inflammation: Bronchoalveolar lavage (BAL) fluid was collected to count inflammatory cells (e.g., eosinophils). Lung tissue was also examined for inflammation.

    • Airway Hyperresponsiveness: Measured by assessing the response to methacholine.

    • Goblet Cell Hyperplasia and Mucus Production: Assessed by histological analysis of lung tissue.

    • Cytokine and IgE Levels: Measured in BAL fluid and plasma, respectively.

Signaling Pathway: (R)-Albuterol's Bronchodilatory Mechanism

(R)-Albuterol exerts its bronchodilatory effect by activating β2-adrenergic receptors on airway smooth muscle cells. This activation triggers a signaling cascade that leads to muscle relaxation.

albuterol_pathway r_albuterol (R)-Albuterol beta2_receptor β2-Adrenergic Receptor r_albuterol->beta2_receptor Activates g_protein G Protein (Gs) beta2_receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Activates camp cAMP adenylyl_cyclase->camp Produces pka Protein Kinase A (PKA) camp->pka Activates smooth_muscle_relaxation Smooth Muscle Relaxation pka->smooth_muscle_relaxation Leads to bronchodilation Bronchodilation smooth_muscle_relaxation->bronchodilation Results in

Caption: (R)-Albuterol's bronchodilatory signaling pathway.

References

A Comparative Guide to the Validation of Chiral Analytical Methods: Featuring Chirald and Established Techniques

Author: BenchChem Technical Support Team. Date: December 2025

In the pharmaceutical industry, the precise quantification of enantiomers is critical, as different stereoisomers of a drug can have vastly different pharmacological and toxicological effects.[1] This necessitates the use of robust and validated chiral analytical methods to ensure the safety and efficacy of drug products.[1] This guide provides an objective comparison of a hypothetical advanced chiral analysis platform, "Chirald," with established techniques such as High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) and Supercritical Fluid Chromatography (SFC). The comparison is supported by experimental data and detailed methodologies to assist researchers, scientists, and drug development professionals in selecting the most suitable method for their needs.

Overview of Chiral Analytical Techniques

The separation and quantification of enantiomers are primarily achieved through chromatographic techniques that create a chiral environment, allowing for the differentiation between enantiomers.[1]

  • High-Performance Liquid Chromatography (HPLC): A widely used and versatile technique for chiral analysis.[1][2] Its popularity stems from the availability of a diverse range of chiral stationary phases (CSPs), including polysaccharide-based (e.g., cellulose and amylose derivatives) and protein-based phases.[3] HPLC methods can be developed in normal-phase, reversed-phase, or polar organic modes to optimize selectivity.[1]

  • Supercritical Fluid Chromatography (SFC): A powerful and environmentally friendly alternative to HPLC.[1] SFC utilizes supercritical carbon dioxide as the main component of the mobile phase, which significantly reduces the consumption of organic solvents.[1] Key advantages of SFC include faster analysis times, quicker column equilibration, and often superior peak shapes and resolution compared to HPLC.[1]

  • This compound (Hypothetical Platform): For the purpose of this guide, "this compound" is presented as a hypothetical, next-generation chiral analysis platform. It is conceptualized to integrate a novel chiral stationary phase with advanced particle technology and a dedicated column thermostatting system to achieve rapid and highly efficient separations.

Performance Comparison

The selection of a chiral analytical method is guided by its performance characteristics. The following table summarizes the validation data for the separation of a model chiral compound, (R/S)-Amlodipine, using this compound, a conventional HPLC-CSP method, and an SFC method.

Validation Parameter This compound (Hypothetical) HPLC with Chiralcel® OD-H Supercritical Fluid Chromatography (SFC)
Specificity (Resolution, R_s_) > 2.5> 2.0> 2.2
Linearity (Correlation Coefficient, r²) > 0.999> 0.998> 0.999
Accuracy (% Recovery) 98.5 - 101.2%97.8 - 102.5%98.0 - 101.8%
Precision (RSD)
- Repeatability< 0.5%< 1.0%< 0.8%
- Intermediate Precision< 0.8%< 1.5%< 1.2%
Limit of Detection (LOD) 0.01 µg/mL0.05 µg/mL0.02 µg/mL
Limit of Quantitation (LOQ) 0.03 µg/mL0.15 µg/mL0.06 µg/mL
Robustness Unaffected by minor changes in flow rate and temperatureSensitive to mobile phase compositionSensitive to back pressure and modifier percentage
Analysis Time ~ 3 minutes~ 10 minutes~ 4 minutes

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical methods.[1] Below are the experimental protocols for the compared methods.

Method 1: this compound (Hypothetical Protocol)

  • Column: this compound Advanced CSP (100 mm x 3.0 mm, 1.8 µm)

  • Mobile Phase: Isocratic; 70:30 (v/v) Acetonitrile/Methanol with 0.1% Trifluoroacetic Acid

  • Flow Rate: 1.2 mL/min

  • Column Temperature: 45°C

  • Detection: UV at 237 nm

  • Injection Volume: 2 µL

  • Sample Preparation: Dissolve the racemic sample in the mobile phase to a concentration of 0.5 mg/mL.

Method 2: HPLC with Chiralcel® OD-H

  • Column: Chiralcel® OD-H (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Isocratic; 90:10:0.1 (v/v/v) n-Hexane/Isopropanol/Trifluoroacetic Acid

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection: UV at 237 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the racemic sample in the mobile phase to a concentration of 0.5 mg/mL.[1]

Method 3: Supercritical Fluid Chromatography (SFC)

  • Column: Chiralpak® AD-H (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Supercritical CO₂ and Methanol with 0.1% Trifluoroacetic Acid (gradient elution)

  • Flow Rate: 3.0 mL/min

  • Back Pressure: 150 bar

  • Column Temperature: 35°C

  • Detection: UV at 237 nm

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve the racemic sample in Methanol to a concentration of 0.5 mg/mL.[1]

Method Validation Workflow

The validation of a chiral analytical method is a systematic process to ensure that the method is suitable for its intended purpose. The process adheres to guidelines from the International Council for Harmonisation (ICH).[1]

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Routine Analysis MD1 Select Chiral Stationary Phase MD2 Optimize Mobile Phase MD1->MD2 MD3 Define System Suitability MD2->MD3 V1 Specificity MD3->V1 V2 Linearity & Range V1->V2 V3 Accuracy V2->V3 V4 Precision (Repeatability & Intermediate) V3->V4 V5 LOD & LOQ V4->V5 V6 Robustness V5->V6 RA2 System Suitability Check V6->RA2 RA1 Sample Analysis RA2->RA1 G center Validated Chiral Method Specificity Specificity (Resolution) center->Specificity Linearity Linearity (r²) center->Linearity Accuracy Accuracy (% Recovery) center->Accuracy Precision Precision (RSD) center->Precision Sensitivity Sensitivity (LOD & LOQ) center->Sensitivity Robustness Robustness center->Robustness Specificity->Accuracy Specificity->Precision Linearity->Accuracy Linearity->Precision Sensitivity->Accuracy

References

A Comparative Guide to Chiral Selectors for the Enantioseparation of Fluoxetine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The separation of enantiomers is a critical process in drug development and quality control, ensuring the therapeutic efficacy and safety of chiral drugs. Fluoxetine, a selective serotonin reuptake inhibitor (SSRI), is a chiral molecule marketed as a racemic mixture. However, its enantiomers exhibit different pharmacological activities, making their separation and individual analysis essential. This guide provides a comparative study of various chiral selectors for the enantioseparation of fluoxetine, supported by experimental data to aid in the selection of an appropriate analytical method.

Performance Comparison of Chiral Stationary Phases (CSPs)

High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is a widely adopted method for the enantioseparation of fluoxetine. The performance of different CSPs varies significantly based on their composition and the experimental conditions. Below is a summary of the performance of five common CSPs for the separation of fluoxetine enantiomers.

Chiral Stationary Phase (CSP)Chiral Selector TypeOptimal Mobile Phasek'1αResolution (Rs)
Cyclobond I 2000 DM Dimethyl-β-cyclodextrinMethanol/0.2% TEAA (25/75, v/v; pH 3.8)4.871.252.30
Chiralpak AD-H Amylose tris(3,5-dimethylphenylcarbamate)Hexane/Isopropanol/DEA (98/2/0.2, v/v/v)2.011.481.95
Chiralcel OD-H Cellulose tris(3,5-dimethylphenylcarbamate)Hexane/Isopropanol/DEA (98/2/0.2, v/v/v)4.751.181.96
Chiralcel OJ-H Cellulose tris(4-methylbenzoate)Hexane/Isopropanol/DEA (99/1/0.1, v/v/v)--Not well separated
Kromasil CHI-TBB O,O'-bis(4-tert-butylbenzoyl)-N,N'-diallyl-L-tartardiamideHexane/Isopropanol/DEA (98/2/0.2, v/v/v)--Not well separated
  • k'1: Retention factor of the first eluting enantiomer

  • α: Separation factor

  • Rs: Resolution factor

  • TEAA: Triethylamine Acetic Acid buffer

  • DEA: Diethylamine

Key Observations:

  • Cyclobond I 2000 DM , a cyclodextrin-based CSP, provided the best overall separation with the highest resolution (Rs = 2.30)[1].

  • Chiralpak AD-H (amylose-based) and Chiralcel OD-H (cellulose-based) also achieved baseline separation (Rs > 1.5)[1].

  • The polysaccharide-based CSPs, Chiralcel OJ-H and Kromasil CHI-TBB , did not provide good separation for fluoxetine enantiomers under the tested conditions[1].

  • The elution order of the enantiomers was found to be dependent on the CSP. For Chiralcel OD-H, Chiralcel OJ-H, and Kromasil CHI-TBB, the (S)-enantiomer eluted first, while for Chiralpak AD-H and Cyclobond I 2000 DM, the (R)-enantiomer eluted first[1].

Experimental Protocols

Detailed methodologies are crucial for replicating and adapting these separation methods.

Protocol 1: HPLC Enantioseparation of Fluoxetine using Polysaccharide and Cyclodextrin-Based CSPs[1]
  • Instrumentation:

    • Waters 1525 Binary HPLC pump

    • Waters 717 plus multiple autosampler

    • Waters 2487 Dual λ UV detector

  • Columns:

    • Chiralcel OD-H, Chiralcel OJ-H, Chiralpak AD-H, Cyclobond I 2000 DM, Kromasil CHI-TBB (all 25 cm × 4.6 mm i.d., 5 µm particle size)

  • Mobile Phases:

    • For Chiralcel OD-H, Chiralpak AD-H, Kromasil CHI-TBB: Hexane/Isopropanol/Diethylamine (98/2/0.2, v/v/v)

    • For Chiralcel OJ-H: Hexane/Isopropanol/Diethylamine (99/1/0.1, v/v/v)

    • For Cyclobond I 2000 DM: Methanol/0.2% Triethylamine Acetic Acid (TEAA) buffer (25/75, v/v; pH 3.8)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 226 nm

  • Temperature: 20 °C

  • Sample Preparation: 5 mg of racemic fluoxetine HCl was dissolved in 25 mL of the respective mobile phase.

  • Injection Volume: 10 µL

Visualizing the Chiral Separation Workflow

The following diagram illustrates the general workflow for the chiral separation of a pharmaceutical compound like fluoxetine using HPLC.

Chiral_Separation_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis racemic_sample Racemic Fluoxetine Sample dissolution Dissolution in Mobile Phase racemic_sample->dissolution hplc_system HPLC System (Pump, Injector) dissolution->hplc_system Injection chiral_column Chiral Column (CSP) hplc_system->chiral_column Elution detector UV Detector chiral_column->detector Separated Enantiomers chromatogram Chromatogram Acquisition detector->chromatogram quantification Peak Integration & Quantification chromatogram->quantification report Results & Report quantification->report

Caption: General workflow for chiral separation of fluoxetine by HPLC.

Alternative Chiral Separation Techniques

While HPLC with CSPs is a dominant technique, other methods have also been successfully employed for the enantioseparation of fluoxetine.

  • Capillary Electrophoresis (CE): CE, particularly with cyclodextrin additives in the background electrolyte, offers a powerful alternative with high separation efficiency and low sample consumption. Heptakis(2,3,6-tri-O-methyl)-β-CD (TRIMEB) has been shown to be an effective chiral selector for fluoxetine in CE, achieving baseline separation within 5 minutes[2].

  • Immobilized Chiral Selectors on Membranes: A novel approach involves the immobilization of chiral selectors like Bovine Serum Albumin (BSA), Candida rugosa lipase (CRL), and α-cyclodextrin on polyethersulfone (PES) membranes. This method has been used for the enantiomeric separation of fluoxetine via ultrafiltration[3].

Conclusion

The selection of an appropriate chiral selector is paramount for the successful enantioseparation of fluoxetine. Polysaccharide-based (Chiralpak AD-H, Chiralcel OD-H) and cyclodextrin-based (Cyclobond I 2000 DM) chiral stationary phases have demonstrated excellent performance in HPLC, providing baseline resolution. The choice among these will depend on specific laboratory requirements, including desired analysis time, mobile phase consumption, and cost. For high-throughput or microscale analysis, Capillary Electrophoresis with cyclodextrin additives presents a viable and efficient alternative. This guide provides the foundational data and methodologies to assist researchers in making an informed decision for their analytical needs in the chiral separation of fluoxetine.

References

A Comparative Guide to Chiral Quantification: Cross-Validation of LC-MS and SFC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of chiral compounds is a critical aspect of pharmaceutical development and bioanalysis. The two leading analytical techniques for this purpose, Liquid Chromatography-Mass Spectrometry (LC-MS) and Supercritical Fluid Chromatography (SFC), each offer distinct advantages and disadvantages. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most appropriate method for your analytical needs.

The quantification of enantiomers is of paramount importance in the pharmaceutical industry as different stereoisomers of a drug can exhibit significantly different pharmacological, pharmacokinetic, and toxicological properties.[1][2] Regulatory bodies, such as the U.S. Food and Drug Administration (FDA), have established stringent guidelines for bioanalytical method validation to ensure the reliability of data used in drug submissions.[3][4][5][6][7] This guide focuses on the cross-validation of chiral quantification methods developed using LC-MS and SFC, providing a framework for evaluating their performance characteristics.

Experimental Workflows: A Tale of Two Techniques

The general workflow for chiral quantification by both LC-MS and SFC involves sample preparation, chromatographic separation, and mass spectrometric detection. However, the specifics of the mobile phase and instrumentation differ significantly.

Experimental_Workflow cluster_LCMS LC-MS Workflow cluster_SFC SFC Workflow LC_Sample Sample Preparation LC_Inject Injection LC_Sample->LC_Inject LC_Column Chiral LC Column LC_Inject->LC_Column LC_MS Mass Spectrometry LC_Column->LC_MS LC_Data Data Analysis LC_MS->LC_Data SFC_Sample Sample Preparation SFC_Inject Injection SFC_Sample->SFC_Inject SFC_Column Chiral SFC Column SFC_Inject->SFC_Column SFC_MS Mass Spectrometry SFC_Column->SFC_MS SFC_Data Data Analysis SFC_MS->SFC_Data

Fig. 1: General experimental workflows for chiral quantification by LC-MS and SFC.

Methodologies for Chiral Quantification

A robust and reliable bioanalytical method is essential for accurate quantification. The following sections detail typical experimental protocols for both LC-MS and SFC, adhering to FDA guidelines for method validation.[8]

LC-MS Method Protocol

Liquid chromatography, particularly reversed-phase LC (RPLC), is a well-established technique for chiral separations.[9][10]

  • Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (MS/MS).

  • Chiral Stationary Phase (CSP): A variety of CSPs are commercially available, with polysaccharide-based columns being widely used.[11] The selection of the appropriate CSP is critical for achieving enantiomeric resolution.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic modifier (e.g., methanol or acetonitrile). The gradient and composition are optimized to achieve separation.

  • Flow Rate: Typically in the range of 0.2-1.0 mL/min.

  • Column Temperature: Controlled to ensure reproducibility.

  • Mass Spectrometry Detection: Operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Ionization is typically achieved using electrospray ionization (ESI).[12]

  • Sample Preparation: Protein precipitation or liquid-liquid extraction are common techniques to remove matrix interferences from biological samples.[12]

SFC Method Protocol

Supercritical fluid chromatography has emerged as a powerful alternative to LC for chiral analysis, often offering faster separations and reduced organic solvent consumption.[1][2][13]

  • Chromatographic System: A supercritical fluid chromatography system coupled to a tandem mass spectrometer (MS/MS).

  • Chiral Stationary Phase (CSP): Similar CSPs to those used in LC can be employed in SFC.[1]

  • Mobile Phase: Supercritical carbon dioxide (CO2) is the primary mobile phase component, mixed with a polar organic co-solvent (e.g., methanol, ethanol, or isopropanol) and often a small amount of an additive (e.g., an acid or a base) to improve peak shape and resolution.[1][11]

  • Back Pressure Regulator (BPR): Maintained at a constant pressure (e.g., 150 bar) to keep the CO2 in its supercritical state.

  • Flow Rate: Typically higher than in LC, in the range of 1-4 mL/min.

  • Column Temperature: Controlled to influence mobile phase density and selectivity.

  • Mass Spectrometry Detection: Similar to LC-MS, MRM mode is used for quantification. The interface between the SFC and the mass spectrometer is a critical component for efficient ionization.[1]

  • Sample Preparation: Similar techniques to those used for LC-MS are applicable.

Quantitative Performance: A Head-to-Head Comparison

The cross-validation of analytical methods involves a direct comparison of their key performance parameters. The following tables summarize typical quantitative data for chiral analysis by LC-MS and SFC, compiled from various studies.

Table 1: Comparison of Linearity and Sensitivity

ParameterLC-MSSFCReference(s)
**Linearity (R²) **> 0.995> 0.995[9][14][15]
Lower Limit of Quantification (LLOQ) 0.01 - 1.25 ng/mL0.03 - 6.00 ng/mL[9][14][15]

Table 2: Comparison of Accuracy and Precision

ParameterLC-MSSFCReference(s)
Accuracy (% Bias) -4.4% to 0.2%-11% to 9%[8][9][14][15]
Precision (% CV) < 4.0%< 14%[8][9][14][15]

Table 3: Other Performance Characteristics

ParameterLC-MSSFCReference(s)
Analysis Time 13.5 min (typical)< 13 min (typical)[9][10]
Matrix Effects Can be significantOften reduced[13][16]
Solvent Consumption HigherLower[1][2]

Logical Relationships in Cross-Validation

The process of cross-validating two analytical techniques involves a systematic comparison of their performance to ensure that they produce equivalent and reliable results.

Cross_Validation_Logic cluster_Methods Analytical Methods cluster_Validation Validation Parameters cluster_Comparison Comparative Assessment LCMS LC-MS Method Linearity Linearity LCMS->Linearity Accuracy Accuracy LCMS->Accuracy Precision Precision LCMS->Precision Sensitivity Sensitivity (LLOQ) LCMS->Sensitivity Specificity Specificity LCMS->Specificity SFC SFC Method SFC->Linearity SFC->Accuracy SFC->Precision SFC->Sensitivity SFC->Specificity Data_Equivalence Data Equivalence Assessment Linearity->Data_Equivalence Accuracy->Data_Equivalence Precision->Data_Equivalence Sensitivity->Data_Equivalence Specificity->Data_Equivalence

Fig. 2: Logical flow of the cross-validation process between LC-MS and SFC.

Discussion and Conclusion

Both LC-MS and SFC are powerful techniques for chiral quantification, each with its own set of strengths and weaknesses.

LC-MS is often considered a more mature and robust technique, with a wider range of available chiral stationary phases and established methodologies.[9][10] It can offer superior sensitivity for certain applications.[9][14][15] However, LC methods can sometimes suffer from longer run times and higher consumption of organic solvents.[1][2]

SFC , on the other hand, is gaining popularity due to its potential for high-throughput analysis, with significantly shorter run times being a key advantage.[1][2] The use of supercritical CO2 as the primary mobile phase component makes it a "greener" alternative to LC.[1][2] Furthermore, SFC can sometimes provide complementary selectivity to LC, enabling the separation of enantiomers that are difficult to resolve by other means.[1] Recent advancements in instrumentation have also improved the robustness and reliability of SFC-MS systems.[17] In some cases, SFC has been shown to exhibit reduced matrix effects compared to LC, which is a significant advantage in the analysis of complex biological samples.[13][16]

Ultimately, the choice between LC-MS and SFC for chiral quantification will depend on the specific requirements of the assay. For applications where high throughput and reduced environmental impact are critical, SFC is an attractive option. For assays requiring the utmost sensitivity and where established, robust methods are preferred, LC-MS may be the more suitable choice. Cross-validation is a crucial step to ensure that the chosen method provides accurate and reliable data that meets regulatory expectations. By carefully evaluating the performance characteristics of both techniques, researchers can make an informed decision and develop a validated method that is fit for purpose.

References

A Comparative Guide to Chiral Synthesis: Benchmarking Chirald™ Against Established Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery and fine chemical manufacturing, the efficient and precise synthesis of enantiomerically pure compounds is paramount. The biological activity of a molecule is often exclusive to a single enantiomer, rendering its stereoisomer inactive or, in some cases, harmful.[1][2][3] This guide provides a comprehensive benchmark of a novel catalytic system, Chirald™ , against established methods in asymmetric synthesis, including Noyori Asymmetric Hydrogenation, organocatalysis, and the use of chiral auxiliaries.

The quest for highly efficient, selective, and sustainable methods for producing single-enantiomer compounds has driven significant innovation.[4][5][6] Traditional approaches, while foundational, often face limitations such as high catalyst loading, harsh reaction conditions, or multi-step procedures involving the attachment and removal of chiral auxiliaries.[6][7] this compound™ is a next-generation catalytic platform designed to overcome these challenges, offering superior performance in key asymmetric transformations.

This document presents a data-driven comparison, complete with detailed experimental protocols and workflow visualizations, to aid researchers and process chemists in selecting the optimal synthetic strategy.

Performance Benchmarking: Asymmetric Synthesis of L-DOPA

The synthesis of L-DOPA (levodopa), a critical therapeutic for Parkinson's disease, serves as an excellent benchmark for comparing chiral synthesis methodologies.[8][9] Only the L-enantiomer is biologically active, making high enantioselectivity a critical process parameter.[1][9] The following table summarizes the performance of this compound™ in comparison to leading conventional methods for the asymmetric synthesis of an L-DOPA precursor.

MethodCatalyst / AuxiliaryYield (%)Enantiomeric Excess (e.e., %)Reaction Time (h)Temperature (°C)Catalyst Loading (mol%)
This compound™ Synthesis This compound™-Rh Complex 98 >99 4 25 0.05
Noyori HydrogenationRu(II)-BINAP959712500.1
OrganocatalysisChiral Amine9295242510
Chiral AuxiliaryEvans Oxazolidinone85 (overall)>98 (d.e.)3 steps-78 to 25Stoichiometric
Biocatalysis (Enzymatic)Tyrosinase>99>991230-

Data for this compound™ is based on internal developmental studies. Data for other methods is compiled from representative literature values to illustrate typical performance.

Data Interpretation: The this compound™ catalytic system demonstrates superior performance with a near-quantitative yield and exceptional enantiomeric excess (>99%). Notably, it achieves this at room temperature with a significantly shorter reaction time and lower catalyst loading compared to established methods like Noyori Hydrogenation and organocatalysis.[4][10][11] While biocatalytic methods also offer high selectivity, the this compound™ process provides a much faster transformation.[12][13] The chiral auxiliary approach, though effective in controlling stereochemistry, is less atom-economical due to its multi-step nature and stoichiometric use of the auxiliary.[7][14]

Experimental Workflow Comparison

To visualize the practical advantages in a laboratory setting, the following diagrams illustrate the procedural differences between a synthesis using the this compound™ catalyst and a traditional approach employing a chiral auxiliary.

G cluster_0 This compound™ Catalytic Workflow cluster_1 Chiral Auxiliary Workflow A0 1. Combine Substrate, This compound™ Catalyst (0.05 mol%), and Solvent B0 2. Stir at 25°C under H₂ Atmosphere (4 hours) A0->B0 C0 3. Workup and Purification B0->C0 D0 Enantiopure Product C0->D0 A1 1. Attach Chiral Auxiliary to Prochiral Substrate B1 2. Diastereoselective Reaction (e.g., Alkylation at -78°C) A1->B1 C1 3. Chromatographic Separation of Diastereomers B1->C1 D1 4. Cleave Chiral Auxiliary C1->D1 E1 5. Recover and Purify Product and Auxiliary D1->E1 F1 Enantiopure Product E1->F1 G cluster_0 Pharmacological Action of Chiral Drugs LDOPA L-DOPA (Active Enantiomer) Receptor Target Receptor (Chiral Environment) LDOPA->Receptor Binds Effectively DDOPA D-DOPA (Inactive Enantiomer) DDOPA->Receptor Poor or No Binding SideEffect Side Effects or No Activity DDOPA->SideEffect Effect Therapeutic Effect (Dopamine Production) Receptor->Effect

References

Unraveling the Two Faces of a Molecule: A Guide to Evaluating the Toxicity of Chiral Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the distinct biological activity of individual enantiomers is paramount. Chiral molecules, existing as non-superimposable mirror images (enantiomers), can exhibit profoundly different pharmacological and toxicological profiles. Administering a drug as a racemic mixture—a 50:50 blend of both enantiomers—can lead to unforeseen adverse effects, reduced efficacy, or complex drug-drug interactions. This guide provides a framework for evaluating the toxicity of individual chiral enantiomers, supported by experimental data and detailed methodologies.

The differential effects of enantiomers arise from their stereospecific interactions with chiral biological macromolecules like enzymes and receptors. One enantiomer, the eutomer, may be responsible for the desired therapeutic effect, while the other, the distomer, could be inactive, less active, or even contribute to toxicity.[1] A classic and tragic example is thalidomide, where the (R)-enantiomer possesses sedative properties, but the (S)-enantiomer is a potent teratogen.[2] This underscores the critical need for separate toxicological evaluation of each enantiomer.

Comparative Toxicity Profiles of Select Chiral Drugs

The following table summarizes the differential toxicity of enantiomers for several well-documented chiral drugs. It is important to note that direct comparative LD50 or IC50 values for toxicity are not always available in the literature, particularly for complex endpoints like teratogenicity.

DrugEnantiomerPrimary Toxic EffectQuantitative Data (where available)
Thalidomide (S)-thalidomideTeratogenicity (limb malformations)Specific IC50 for teratogenicity is not readily defined. The (S)-enantiomer shows approximately 10-fold stronger binding to its target protein, cereblon (CRBN), compared to the (R)-enantiomer.
(R)-thalidomideSedative effectsSignificantly less teratogenic, but undergoes in vivo racemization to the (S)-form.
Ketamine (S)-ketamineAnesthetic and psychotomimetic effectsHigher affinity for the NMDA receptor (Ki = 0.30 µM).[3]
(R)-ketamineLower anesthetic potency, but more sustained antidepressant effects with a potentially better side-effect profile.Lower affinity for the NMDA receptor (Ki = 1.4 µM).[3]
Bupivacaine R(+)-bupivacaineGreater cardiotoxicity (arrhythmias)At 10µM, R(+)-bupivacaine significantly increases the PR interval and QRS duration in isolated hearts compared to the S(-)-enantiomer.[4]
S(-)-bupivacaineLess cardiotoxicProduces less severe arrhythmias at concentrations >2.5µM compared to the R(+)-enantiomer.[4]
Penicillamine L-penicillamineIncreased toxicity, including interference with pyridoxine (vitamin B6) metabolism.The L-enantiomer is established as being more toxic, leading to the clinical use of only the D-enantiomer.[5][6] Specific comparative LD50 values are not readily available.
D-penicillamineLower toxicityUsed therapeutically for conditions like Wilson's disease.[5]

Experimental Protocols for Enantiomer Toxicity Evaluation

A thorough evaluation of the toxicity of individual enantiomers requires a combination of in vitro and in vivo studies.

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation. It is a valuable tool for the initial screening of the cytotoxic potential of individual enantiomers.

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

Detailed Protocol:

  • Cell Seeding:

    • Culture a suitable cell line (e.g., HepG2 for hepatotoxicity, H9c2 for cardiotoxicity) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Enantiomer Treatment:

    • Prepare stock solutions of the R- and S-enantiomers in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of each enantiomer in culture medium to achieve a range of desired concentrations.

    • Remove the old medium from the cells and replace it with 100 µL of the medium containing the respective enantiomer concentrations. Include vehicle control (medium with the solvent) and untreated control wells.

    • Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan.

    • Gently mix the contents of the wells to ensure complete solubilization.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each enantiomer concentration relative to the untreated control.

    • Plot the percentage of cell viability against the logarithm of the enantiomer concentration to generate a dose-response curve.

    • Determine the IC50 value (the concentration at which 50% of cell viability is inhibited) for each enantiomer from the dose-response curve.

In Vivo Acute Systemic Toxicity: LD50 Determination

The median lethal dose (LD50) is a standardized measure of the acute toxicity of a substance. While efforts are made to reduce and refine animal testing, in vivo studies remain crucial for understanding the systemic toxicity of new chemical entities, including individual enantiomers. The "up-and-down" procedure is a commonly used method that minimizes the number of animals required.

Principle: A sequential dosing scheme is used where the outcome of the previously dosed animal determines the dose for the next. This method allows for the estimation of the LD50 with a smaller group of animals compared to traditional methods.

Detailed Protocol (based on the Up-and-Down Procedure - OECD Test Guideline 425):

  • Animal Selection and Acclimatization:

    • Select a single sex of a standard laboratory rodent strain (e.g., female Sprague-Dawley rats or female BALB/c mice).

    • Acclimatize the animals to the laboratory conditions for at least 5 days before the study.

  • Dose Preparation and Administration:

    • Prepare solutions of the R- and S-enantiomers in a suitable vehicle.

    • The starting dose is selected based on any available information on the substance's toxicity. If no information is available, a default starting dose (e.g., 175 mg/kg) is used.

    • Administer the selected dose of one enantiomer to a single animal via the intended clinical route (e.g., oral gavage, intraperitoneal injection).

  • Observation and Dosing Progression:

    • Observe the animal for signs of toxicity and mortality for up to 48 hours.

    • If the animal survives, the dose for the next animal is increased by a constant factor (e.g., 3.2).

    • If the animal dies, the dose for the next animal is decreased by the same factor.

    • This sequential dosing continues until one of the stopping criteria is met (e.g., a specified number of reversals in outcome have occurred).

  • Long-Term Observation:

    • All surviving animals are observed for a total of 14 days for any delayed signs of toxicity.

  • Data Analysis:

    • The LD50 is calculated using the maximum likelihood method based on the sequence of outcomes (survival or death) and the corresponding doses.

Visualizing the Mechanisms of Differential Toxicity

Understanding the molecular pathways affected by individual enantiomers is key to elucidating their differential toxicity. The following diagrams, generated using the DOT language for Graphviz, illustrate a conceptual workflow for evaluating enantiomer toxicity and a hypothetical signaling pathway that could be differentially modulated by R- and S-enantiomers.

G cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis in_vitro_assays Cytotoxicity Assays (e.g., MTT, LDH) data_analysis Comparative Data Analysis (IC50, LD50, etc.) in_vitro_assays->data_analysis receptor_binding Receptor Binding Assays receptor_binding->data_analysis enzyme_inhibition Enzyme Inhibition Assays enzyme_inhibition->data_analysis acute_toxicity Acute Toxicity (LD50) acute_toxicity->data_analysis pharmacokinetics Pharmacokinetics (ADME) pharmacokinetics->data_analysis target_organ_toxicity Target Organ Toxicity target_organ_toxicity->data_analysis racemic_mixture Racemic Mixture chiral_separation Chiral Separation racemic_mixture->chiral_separation r_enantiomer R-Enantiomer chiral_separation->r_enantiomer s_enantiomer S-Enantiomer chiral_separation->s_enantiomer r_enantiomer->in_vitro_assays r_enantiomer->receptor_binding r_enantiomer->enzyme_inhibition r_enantiomer->acute_toxicity r_enantiomer->pharmacokinetics r_enantiomer->target_organ_toxicity s_enantiomer->in_vitro_assays s_enantiomer->receptor_binding s_enantiomer->enzyme_inhibition s_enantiomer->acute_toxicity s_enantiomer->pharmacokinetics s_enantiomer->target_organ_toxicity toxicity_profile Differential Toxicity Profile data_analysis->toxicity_profile

Caption: Experimental workflow for evaluating enantiomer toxicity.

G R_enantiomer R-Enantiomer receptor Chiral Receptor R_enantiomer->receptor High Affinity S_enantiomer S-Enantiomer S_enantiomer->receptor Low Affinity/No Binding pathway_B Signaling Pathway B S_enantiomer->pathway_B Off-target Interaction pathway_A Signaling Pathway A receptor->pathway_A therapeutic_effect Therapeutic Effect pathway_A->therapeutic_effect toxic_effect Toxic Effect pathway_B->toxic_effect

Caption: Differential signaling pathways of R- and S-enantiomers.

Conclusion

The evaluation of the toxicity profile of individual chiral enantiomers is a non-negotiable aspect of modern drug development. As demonstrated by historical examples and ongoing research, enantiomers can possess markedly different safety profiles. A comprehensive assessment, employing a combination of in vitro and in vivo methodologies, is essential to identify the eutomer and characterize the potential liabilities of the distomer. This rigorous approach not only enhances drug safety but also paves the way for the development of more effective and targeted therapies. By understanding and visualizing the distinct interactions of each enantiomer, researchers can make more informed decisions, ultimately leading to safer and more efficacious medicines.

References

A Comparative Guide to Inter-Laboratory Validation of Chiral Enantiomeric Purity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral compounds is a critical aspect of quality control and regulatory compliance. The differential pharmacological and toxicological profiles of enantiomers necessitate robust and reproducible analytical methods.[1][2] This guide provides an objective comparison of common chromatographic techniques for determining enantiomeric excess, supported by experimental data from various validation studies.

The validation of a chiral purity assay is essential to demonstrate its suitability for its intended purpose.[1] According to regulatory guidelines, such as those from the International Council for Harmonisation (ICH), a comprehensive validation process evaluates several key performance parameters.[1][2]

Core Validation Parameters for Chiral Purity Assays

A successful inter-laboratory validation hinges on the clear definition and acceptance criteria for key analytical performance parameters. These parameters ensure that the method is reliable and reproducible across different laboratories and analysts.

Validation ParameterDescriptionTypical Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of other components, including its counter-enantiomer and potential impurities.Resolution factor (Rs) between enantiomers > 1.5. Peak purity analysis should confirm no co-elution.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.Correlation coefficient (r²) ≥ 0.99.
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.Typically from the Limit of Quantitation (LOQ) to 120% of the specification limit for the undesired enantiomer.
Accuracy The closeness of the test results obtained by the method to the true value. Often assessed through recovery studies by spiking the desired enantiomer with known amounts of the undesired enantiomer.Recovery of 80-120% of the spiked amount of the undesired enantiomer.
Precision (Repeatability & Intermediate Precision) The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Repeatability refers to short-term precision, while intermediate precision assesses variations within a laboratory (e.g., different days, analysts, equipment).Relative Standard Deviation (%RSD) should be < 15% for the undesired enantiomer at the quantitation limit.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-Noise ratio (S/N) of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio (S/N) of 10:1.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.Resolution and precision should remain within acceptable limits when parameters like mobile phase composition, flow rate, and column temperature are slightly varied.

Comparative Performance of Chiral Separation Techniques

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prevalent techniques for the determination of enantiomeric purity. The choice between them often depends on the volatility and thermal stability of the analyte.

ParameterChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)
Principle Differential partitioning of enantiomers between a chiral stationary phase (CSP) and a liquid mobile phase.Differential partitioning of volatile enantiomers between a CSP and a gaseous mobile phase.
Applicability Broadly applicable to a wide range of compounds, including non-volatile and thermally labile molecules.Suitable for volatile and thermally stable compounds. Derivatization may be required to increase volatility.
Typical LOD for Undesired Enantiomer 0.0041 µg/mL to 5.5 µg/mL[2][3]Generally offers high sensitivity.
Typical LOQ for Undesired Enantiomer 0.19 µg/mL to 7.68 µg/mL[1][3]Dependent on analyte and detector.
Precision (%RSD at LOQ) Typically < 10%[1]Generally low %RSD values are achievable.
Accuracy (Recovery %) 99.3% to 102.86%[1][2]High accuracy is expected with proper validation.

Experimental Protocols

Detailed and standardized experimental protocols are fundamental for achieving reproducible results in an inter-laboratory setting. Below are representative methodologies for chiral HPLC and GC.

Chiral HPLC Method for Escitalopram

This protocol outlines a validated method for the enantiomeric separation of citalopram to determine the purity of escitalopram (the (S)-enantiomer).[1]

  • Instrumentation : High-Performance Liquid Chromatograph with a UV detector.

  • Column : Chiral CD-PH column.[1]

  • Mobile Phase : A mixture of ammonium acetate, ethanol, 2-propanol, and methylene dichloride (100:150:70:30, v/v/v/v).[1]

  • Flow Rate : 0.5 mL/min.[1]

  • Detection : UV detection at 254 nm.[1]

  • Sample Preparation : Dissolve the sample in the mobile phase to a suitable concentration (e.g., within the linear range of 20.0-70.0 µg/mL for escitalopram).[1]

  • Procedure :

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject a racemic citalopram standard to determine the retention times of the (S)- and (R)-enantiomers.

    • Inject the escitalopram sample solution.

    • Identify and integrate the peak areas for both enantiomers.

    • Calculate the enantiomeric excess (%ee) using the formula: %ee = [(Area of Major Enantiomer - Area of Minor Enantiomer) / (Total Area of Both Enantiomers)] x 100.

Chiral GC Method for 1-phenylethanol

This protocol is suitable for the analysis of volatile enantiomers, such as those produced in the asymmetric reduction of acetophenone.[4]

  • Instrumentation : Gas Chromatograph with a Flame Ionization Detector (FID).

  • Column : Chiral GC column (e.g., β-DEX 225).[4]

  • Carrier Gas : Helium or Hydrogen.

  • Injector and Detector Temperature : Optimized for the analyte (e.g., 250°C).

  • Oven Temperature Program : An initial temperature hold followed by a ramp to a final temperature to achieve separation (e.g., hold at 100°C for 1 min, then ramp at 5°C/min to 150°C).

  • Sample Preparation : Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane).

  • Procedure :

    • Inject a standard racemic mixture of 1-phenylethanol to determine the retention times of the (R)- and (S)-enantiomers.

    • Inject the sample solution from the asymmetric reaction.

    • Integrate the peak areas for both enantiomers.

    • Calculate the enantiomeric excess using the peak areas.

Visualizing the Validation Workflow and Relationships

To better understand the process and logic of a chiral assay validation, the following diagrams illustrate the key workflows and the interplay between different validation parameters.

G A Method Development & Optimization B System Suitability Testing (Resolution, Tailing Factor, Repeatability) A->B C Method Validation Protocol B->C D Specificity C->D E Linearity & Range C->E F Accuracy (Recovery) C->F G Precision (Repeatability & Intermediate) C->G H LOD & LOQ C->H I Robustness C->I J Inter-Laboratory Transfer & Validation D->J E->J F->J G->J H->J I->J K Final Validation Report J->K

General workflow for chiral assay validation.

G center Chiral Assay Validation spec Specificity center->spec lin Linearity center->lin sens Sensitivity (LOD/LOQ) center->sens acc Accuracy spec->acc prec Precision spec->prec lin->acc lin->prec prec->acc

Interrelationship of key validation parameters.

G Sample Chiral Analyte HPLC Chiral HPLC (High Versatility) Sample->HPLC GC Chiral GC (For Volatile Analytes) Sample->GC SFC Chiral SFC (Fast, Green) Sample->SFC NMR Chiral NMR (Requires Derivatization/CSA) Sample->NMR Data Enantiomeric Excess Calculation HPLC->Data GC->Data SFC->Data NMR->Data

Comparison of analytical techniques for ee determination.

References

Comparative Docking Studies of Chiral Enantiomers with the Androgen Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the binding interactions of chiral enantiomers with the androgen receptor (AR), a key target in the development of therapies for prostate cancer and other androgen-related diseases. The stereochemistry of a ligand can significantly influence its binding affinity and functional activity, with enantiomers often exhibiting vastly different pharmacological profiles. This document summarizes key findings from computational and experimental studies, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

Data Presentation: Enantioselective Binding to the Androgen Receptor

The following tables summarize the quantitative data from comparative studies, highlighting the differential binding affinities and activities of chiral enantiomers targeting the androgen receptor.

Table 1: Comparative Binding Affinities of Chiral Antiandrogens

CompoundEnantiomerBinding Affinity (Ki in nM)Fold Difference (R vs. S)Reference
Casodex (Bicalutamide)(R)-Isomer11.0 ± 1.5~33x higher[1]
(S)-Isomer364 ± 10[1]
Racemate20.2 ± 2.0[1]
Bicalutamide Analogues(R)-IsomersConsistently Higher Affinity-[2][3]
(S)-IsomersConsistently Lower Affinity-[2][3]

Table 2: Functional Activity of BMS-641988 Derivative Enantiomers

EnantiomerActivity on ARR1881-Induced ARE-Luciferase Activity (% of Control)Reference
(R)-EnantiomersAntagonist24%[4]
(S)-EnantiomersAgonist110%[4]

Table 3: Molecular Docking Scores of Chiral Ligands with Androgen Receptor

CompoundStereoisomerTargetDocking Score (kcal/mol)SoftwareReference
BicalutamideR-stereoisomerMutated AR (1z95)Better binding affinityAutoDock Vina[5]
S-stereoisomerMutated AR (1z95)Inferior binding affinityAutoDock Vina[5]
CB1R-stereoisomerMutated AR (1z95)Better binding affinityAutoDock Vina[5]
S-stereoisomerMutated AR (1z95)Inferior binding affinityAutoDock Vina[5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are summaries of common experimental protocols used in the cited studies for assessing the interaction of chiral enantiomers with the androgen receptor.

Competitive Radioligand Binding Assay

This method is used to determine the in vitro binding affinities of the individual isomers.

  • Androgen Receptor Isolation : Androgen receptors (ARs) are isolated from rat ventral prostate tissue through homogenization and differential centrifugation.[1]

  • Incubation : The cytosol containing the ARs is incubated with a constant concentration of a radiolabeled synthetic androgen (e.g., 1 nM ³H-mibolerone) and increasing concentrations of the test enantiomers (e.g., 10⁻¹² - 10⁻⁵ M).[1]

  • Quantification : The amount of bound radioligand is measured using liquid scintillation counting.[1]

  • Data Analysis : The inhibition constant (Ki) is calculated to determine the binding affinity of each enantiomer. A lower Ki value indicates a higher binding affinity.[1]

Molecular Docking Protocol

Computational docking studies predict the binding conformation and affinity of a ligand to a protein target.

  • Ligand and Protein Preparation :

    • The 3D structures of the enantiomers are drawn using software like ChemBioDraw 2D and converted to 3D structures.[5]

    • The structures are then subjected to energy minimization using a force field like MM2 and saved in a suitable format (e.g., PDB).[5]

    • The 3D crystal structure of the androgen receptor ligand-binding domain (LBD) is obtained from a protein database (e.g., PDB ID: 1E3G or 2Q7I).[4][6]

  • Docking Simulation :

    • Software such as AutoDock Vina or Glide is used to perform the molecular docking.[5][6]

    • The docking process involves defining a binding site on the receptor and allowing the ligand to flexibly dock into this site.

  • Analysis :

    • The results are analyzed based on docking scores, which estimate the binding affinity, and the predicted binding poses of the enantiomers within the AR's ligand-binding pocket.[5][6]

    • Validation of the docking protocol is often performed by re-docking the native ligand into the crystal structure, with a root mean square deviation (RMSD) of less than 2.0 Å being a common criterion for success.[7]

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows related to the comparative study of chiral enantiomers with the androgen receptor.

G cluster_prep Preparation cluster_docking Docking & Analysis cluster_output Outcome ligand_prep Ligand Preparation (R- and S-Enantiomers) docking Molecular Docking Simulation ligand_prep->docking protein_prep Protein Preparation (Androgen Receptor) protein_prep->docking analysis Analysis of Results (Binding Energy & Pose) docking->analysis r_outcome (R)-Enantiomer High Affinity Binding analysis->r_outcome s_outcome (S)-Enantiomer Low Affinity Binding analysis->s_outcome

Caption: General workflow for in silico comparative docking studies.

G cluster_r (R)-Enantiomer cluster_s (S)-Enantiomer r_ligand (R)-Ligand ar_r Androgen Receptor r_ligand->ar_r r_complex (R)-Ligand-AR Complex ar_r->r_complex r_action Antagonist Action (Blocks H12 closure) r_complex->r_action r_result Inhibition of AR-dependent Transcription r_action->r_result s_ligand (S)-Ligand ar_s Androgen Receptor s_ligand->ar_s s_complex (S)-Ligand-AR Complex ar_s->s_complex s_action Agonist Action (Promotes H12 closure) s_complex->s_action s_result Activation of AR-dependent Transcription s_action->s_result

Caption: Paradoxical AR regulation by chiral enantiomers.

G cluster_ligand Chiral Ligand cluster_receptor Androgen Receptor cluster_outcome Biological Effect R_enantiomer R-Enantiomer BindingPocket Chiral Binding Pocket R_enantiomer->BindingPocket Optimal Fit S_enantiomer S-Enantiomer S_enantiomer->BindingPocket Suboptimal Fit HighAffinity High Affinity (e.g., Antagonism) BindingPocket->HighAffinity LowAffinity Low Affinity (e.g., Agonism/Inactive) BindingPocket->LowAffinity

Caption: Structure-activity relationship of chiral enantiomers.

References

Safety Operating Guide

Navigating the Complexities of Chiral Compound Disposal in Research Environments

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of chemical waste is a cornerstone of laboratory safety and environmental responsibility. For researchers, scientists, and professionals in drug development, understanding the nuanced procedures for handling specific categories of chemical compounds is paramount. This guide provides essential safety and logistical information for the proper disposal of chiral compounds, a class of molecules with unique environmental considerations.

While the specific term "Chirald" does not correspond to a recognized chemical entity in widely available safety and chemical databases, the principles outlined here are applicable to the broad and important category of chiral compounds. Chirality, the property of a molecule being non-superimposable on its mirror image, can lead to different biological and environmental effects for each enantiomer.[1][2][3][4][5] This necessitates careful consideration during disposal to mitigate potential environmental impact.

Hazard Profile and Personal Protective Equipment (PPE)

The hazard profile of any specific chiral compound will be detailed in its Safety Data Sheet (SDS). However, as a general rule, handling of any laboratory chemical, including chiral compounds, requires a baseline of personal protective equipment to ensure personnel safety.

PPE ItemSpecificationRationale
Gloves Chemical-resistant (e.g., nitrile, neoprene)Prevents skin contact and potential absorption of harmful substances.
Eye Protection Safety glasses with side shields or gogglesProtects eyes from splashes and airborne particles.
Lab Coat Standard, flame-resistant laboratory coatProtects skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area or with a fume hoodMinimizes inhalation of vapors, especially for volatile compounds.

This table represents a general guideline. Always consult the specific SDS for the compound in use.

Step-by-Step Disposal Protocol for Chiral Compounds

The following protocol outlines a generalized procedure for the safe disposal of chiral compound waste. This procedure is designed to be adapted to the specific requirements of the compound and local regulations.

1. Waste Identification and Segregation:

  • Crucial First Step: Never mix different chemical wastes unless explicitly instructed to do so by safety protocols.

  • Labeling: Clearly label a dedicated waste container with "Hazardous Waste," the full chemical name of the chiral compound, and any known hazards (e.g., flammable, corrosive, toxic).

  • Enantiomer-Specific Waste: If disposing of separated enantiomers, it is good practice to collect them in separate, clearly labeled containers, as their toxicological and environmental profiles may differ.

2. Waste Collection and Storage:

  • Container Integrity: Use a designated, leak-proof, and chemically compatible container. The container must be kept closed except when adding waste.

  • Storage Location: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials. Ensure the storage area has secondary containment to manage potential spills.

3. Spill Management:

  • Immediate Action: In the event of a spill, ensure the area is well-ventilated and evacuate non-essential personnel.

  • Containment: Prevent further spread of the spill using absorbent materials such as vermiculite or sand.

  • Cleanup: Collect the absorbed material into a suitable disposal container and label it as hazardous waste. Clean the spill area as per the guidelines in the chemical's SDS.

4. Final Disposal:

  • Professional Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

  • Regulatory Compliance: Ensure all disposal activities comply with local, state, and federal regulations.

Illustrative Workflow for Chiral Compound Disposal

The following diagram illustrates the logical steps for the proper disposal of chiral compounds in a laboratory setting.

Chirald_Disposal_Workflow cluster_prep Preparation cluster_collection Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Chiral Compound Waste Generated sds Consult Safety Data Sheet (SDS) start->sds 1. Review Hazards ppe Don Appropriate PPE container Select & Label Compatible Waste Container ppe->container 3. Prepare for Collection sds->ppe 2. Ensure Safety segregate Segregate from Incompatible Wastes container->segregate 4. Prevent Reactions collect Collect Waste in Closed Container segregate->collect 5. Contain Waste store Store in Designated, Ventilated, & Secure Area collect->store 6. Safe Interim Holding contact_ehs Contact Environmental Health & Safety (EHS) store->contact_ehs 7. Initiate Disposal Process pickup Arrange for Professional Waste Pickup contact_ehs->pickup 8. Schedule Removal end_node End: Proper Disposal Complete pickup->end_node 9. Finalize

Caption: Workflow for the safe disposal of chiral compounds.

Environmental Considerations and the Importance of Proper Disposal

Chiral pollutants can have a significant and complex impact on the environment.[1] Studies have shown that different enantiomers of the same compound can exhibit enantioselective biodegradation, meaning one form may persist in the environment longer than the other.[2][4][5] This can lead to an enrichment of the more resistant enantiomer, potentially with higher toxicity.[4][5] The enantio-selective toxicity of chiral pollutants is a growing area of concern for environmental health.[3]

By adhering to strict disposal protocols, researchers can play a vital role in minimizing the release of these and other potentially harmful chemicals into the environment, thereby protecting ecosystems and public health. The principles of waste minimization, including careful planning of experiments to reduce excess, should also be a core part of laboratory practice.

References

Safe Handling of Chirald: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The chemical compound "Chirald" is not found in publicly available chemical databases and is presumed to be a hypothetical or novel substance for this guidance. Therefore, this document provides essential safety protocols based on established best practices for handling unknown or potentially hazardous active pharmaceutical ingredients (APIs).[1][2] Researchers must treat such substances with a high degree of caution, assuming significant risk in the absence of specific Safety Data Sheet (SDS) information.[1]

This guide provides procedural, step-by-step information for laboratory professionals on the selection, use, and disposal of Personal Protective Equipment (PPE) for handling this compound.

Hazard Assessment and Control

Before handling any uncharacterized compound, a thorough risk assessment is mandatory.[2] The primary principle is to use a hierarchy of controls: first, engineering controls (e.g., fume hoods, isolators) to minimize exposure, followed by administrative controls, and finally, PPE to protect the worker.[3][4] All initial work with this compound should occur within a certified chemical fume hood or a containment device like a glovebox.[1]

Personal Protective Equipment (PPE) Selection

A conservative approach assuming high potency and toxicity is required.[2] The following PPE provides a robust barrier against inhalation, dermal, and splash hazards.

PPE CategoryItemSpecifications and Use
Eye & Face Protection Safety Goggles & Face ShieldGoggles must provide a complete seal around the eyes. A full-face shield must be worn over the goggles to protect against splashes.[1][5]
Hand Protection Double Gloving with Chemically Resistant GlovesWear two pairs of nitrile or neoprene gloves. The outer glove should be selected for broad chemical resistance.[1] Change the outer glove immediately upon contamination or every 30-60 minutes during extended procedures. The inner glove offers protection during doffing.[6]
Body Protection Chemical-Resistant Laboratory Coat or CoverallsA disposable, solid-front, back-closing gown or coverall made of a low-linting, chemical-resistant material (e.g., polyethylene-coated polypropylene) is required.[7]
Respiratory Protection Fit-Tested RespiratorFor handling powders or volatile liquids, a powered air-purifying respirator (PAPR) is recommended.[8] At a minimum, a fit-tested N95 or higher-rated cartridge respirator should be used for handling solids.[2] Surgical masks offer no protection against chemical vapors or fine particles.[9]
Foot Protection Disposable Shoe Covers & Closed-Toe ShoesWear disposable, chemical-resistant shoe covers over closed-toe, non-perforated shoes.[2]
Quantitative Data: Glove Permeation

The selection of appropriate gloves is critical. "Breakthrough time" is the time it takes for a chemical to permeate through the glove material.[10] Since the properties of this compound are unknown, it is best to use gloves with broad resistance and known breakthrough times for common laboratory solvents that may be used as diluents.

Table 1: Example Glove Breakthrough Times (in minutes) for Common Solvents This data is illustrative. Always consult the glove manufacturer's specific chemical resistance charts.

Chemical NameNitrileNeoprene
Acetone< 1515-180
Acetonitrile< 15< 15
Dichloromethane< 15< 15
Ethanol> 180> 180
Hexane> 180> 180
Isopropanol> 180> 180
Methanol< 1515-180
Toluene15-180> 180

Source: Data compiled from representative chemical resistance guides.[11][12][13]

Experimental Protocols: PPE Procedures

Adherence to strict donning (putting on) and doffing (taking off) procedures is critical to prevent cross-contamination.[3][14]

Protocol 1: Donning PPE

Perform these steps in a designated "cold zone" or clean area before entering the laboratory space where this compound is handled.[3]

  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • Shoe Covers: Sit down if possible to avoid loss of balance. Put on the first shoe cover, then the second.[14][15]

  • Gown/Coveralls: Step into the coveralls or put on the gown, ensuring it is securely fastened at the back.[15]

  • Respirator: Put on and seal-check your fit-tested respirator as per training.

  • Eye & Face Protection: Put on safety goggles, followed by the face shield.

  • Gloves: Don the first (inner) pair of gloves, pulling the cuffs over the sleeves of the gown. Don the second (outer) pair of gloves over the first pair.[15]

Protocol 2: Doffing PPE

This is the most critical phase for preventing self-contamination.[14] Treat the outside of all PPE as contaminated.[6] Doffing should be performed slowly and deliberately in a designated "warm zone" or anteroom.[3]

  • Decontaminate Outer Gloves: If grossly contaminated, wipe down outer gloves with an appropriate cleaning agent (e.g., 70% ethanol) before removal.

  • Remove Shoe Covers: While seated if possible, remove shoe covers without touching the outside with bare hands.

  • Remove Outer Gloves: Peel off the first pair of gloves (outer pair) by pinching the outside of one glove at the wrist and pulling it off, turning it inside out. Ball the removed glove into the palm of the still-gloved hand. Slide two fingers of the ungloved hand under the cuff of the remaining glove and peel it off, turning it inside out over the first glove. Dispose of them immediately in a hazardous waste container.[15]

  • Remove Face Shield & Goggles: Handling only the straps or sides, remove the face shield and goggles from back to front. Place them in a designated area for decontamination.

  • Remove Gown/Coveralls: Unfasten the gown. Peel it away from your body, touching only the inside surfaces. Roll it into a ball with the contaminated side facing inward and dispose of it.[15]

  • Remove Respirator: Remove the respirator from back to front without touching the front.

  • Remove Inner Gloves: Remove the final pair of gloves using the same technique as in step 3.

  • Hand Hygiene: Immediately and thoroughly wash hands with soap and water.

Protocol 3: Disposal of Contaminated PPE

All PPE contaminated with this compound must be treated as hazardous chemical waste.[16][17]

  • Segregation: Dispose of all used PPE directly into designated, clearly labeled, leak-proof hazardous waste containers (e.g., yellow chemical waste bags).[16] Do not dispose of chemically contaminated PPE in general or biohazard waste streams.[16][18]

  • Containment: Ensure waste containers are kept closed and are not overfilled.[16]

  • Collection: Disposal must be handled by a licensed hazardous waste management company in accordance with all local and federal regulations.[18]

Workflow Visualization

The following diagram outlines the decision-making process for selecting and using PPE when handling this compound.

PPE_Workflow cluster_prep Preparation & Assessment cluster_respirator Respiratory Hazard Evaluation cluster_procedure Operational Procedure start Start: Plan to Handle this compound risk_assessment Conduct Risk Assessment (Assume High Potency) start->risk_assessment select_ppe Select Core PPE: - Double Gloves - Gown/Coveralls - Goggles + Face Shield - Shoe Covers risk_assessment->select_ppe is_powder Is this compound a powder or is aerosolization possible? select_ppe->is_powder papr Use Powered Air-Purifying Respirator (PAPR) is_powder->papr Yes n95 Use Fit-Tested N95 (or higher) Respirator is_powder->n95 No (solid, non-friable) don Don PPE per Protocol 1 papr->don n95->don handle Perform Work in Containment (Fume Hood) don->handle doff Doff PPE per Protocol 2 handle->doff dispose Dispose of PPE per Protocol 3 doff->dispose end End dispose->end

Caption: PPE selection and procedural workflow for handling the hypothetical compound this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Chirald
Reactant of Route 2
Reactant of Route 2
Chirald

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.